molecular formula C18H26I3N3O9 B8220667 DIATRIZOATE MEGLUMINE

DIATRIZOATE MEGLUMINE

Cat. No.: B8220667
M. Wt: 809.1 g/mol
InChI Key: MIKKOBKEXMRYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diatrizoate Meglumine is an ionic, high-osmolality contrast medium widely utilized in preclinical and diagnostic research for its radiopaque properties. Its primary research value lies in the opacification of biological structures during radiographic imaging, such as X-ray and computed tomography (CT) studies. The mechanism of action is driven by its high iodine content; the iodine atoms effectively absorb X-rays, creating a clear contrast between the agent-filled areas and surrounding tissues. Key research applications include investigating the integrity of the gastrointestinal (GI) tract, where it is used in esophagograms to screen for pathologies like esophageal fistula, and in retrograde cystourethrography to visualize the urinary bladder and urethra. It is particularly valued in GI research when the use of barium sulfate is contraindicated, for instance, when there is a risk of perforation, as it is water-soluble and less likely to cause inflammatory reactions if extravasated. Researchers should note that as a hyperosmolar solution, it can cause fluid shifts and draw water into the GI lumen. Furthermore, the meglumine salt is often noted for different pharmacological effects compared to sodium salts. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic human use. All safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

3,5-diacetamido-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKKOBKEXMRYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26I3N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Diatrizoate Meglumine in Radiographic Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diatrizoate meglumine (B1676163) is a widely utilized, high-osmolarity, iodinated ionic contrast medium essential for various diagnostic radiographic procedures. Its efficacy lies in the fundamental principle of differential X-ray attenuation between the contrast agent and surrounding biological tissues. This technical guide provides a comprehensive overview of the core mechanism of action of diatrizoate meglumine, detailing its physicochemical properties, pharmacokinetics, and the biophysical principles underpinning its function in radiographic imaging. The document includes structured quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.

Introduction

This compound is a salt composed of diatrizoic acid and meglumine.[1] Diatrizoic acid, or 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid, is a tri-iodinated benzoic acid derivative that serves as the radiopaque component.[2] The presence of three iodine atoms per molecule is central to its function as a contrast agent.[1] This guide will elucidate the mechanism by which these iodine atoms enable enhanced visualization in radiographic imaging techniques such as computed tomography (CT), angiography, and urography.

Physicochemical Properties

The physicochemical properties of this compound are critical to its function and safety profile. These properties influence its solubility, viscosity, osmolality, and interaction with biological systems.

PropertyValue
Chemical Formula C₁₈H₂₆I₃N₃O₉
Molecular Weight 809.13 g/mol
Iodine Content Approximately 47.1% (by weight of the meglumine salt)
Osmolality High osmolality, for example, a 76% solution has an osmolality of approximately 1551 mOsm/kg.[3]
Solubility Highly soluble in water.
Viscosity (76% solution) 16.4 cps at 25°C and 10.5 cps at 37°C.[3]
Administration Routes Intravenous, oral, and rectal.[4]

Mechanism of Action: X-ray Attenuation

The primary mechanism of action of this compound is the attenuation of X-rays, which is significantly greater than that of soft tissues. This differential absorption of X-rays creates the contrast seen in radiographic images. The high atomic number of iodine (Z=53) is the key to its effectiveness.

The process of X-ray attenuation by iodinated contrast media is dominated by the photoelectric effect . In this interaction, an incident X-ray photon transfers all its energy to an inner-shell electron (typically from the K-shell of the iodine atom), causing the electron to be ejected from the atom. The probability of the photoelectric effect is approximately proportional to (Z/E)³, where Z is the atomic number of the absorbing atom and E is the energy of the X-ray photon. The high atomic number of iodine results in a much higher probability of photoelectric absorption compared to the elements that constitute soft tissues (primarily hydrogen, carbon, nitrogen, and oxygen).

This strong absorption of X-rays by iodine prevents them from reaching the detector, resulting in a "whiter" or more opaque appearance on the radiographic image in the areas where the contrast agent is present.

Below is a diagram illustrating the fundamental principle of X-ray attenuation by this compound.

cluster_source X-ray Source cluster_patient Patient cluster_detector Detector XRay_Source X-ray Beam Soft_Tissue Soft Tissue (Low Attenuation) XRay_Source->Soft_Tissue X-rays pass through Contrast_Area This compound (High Attenuation) XRay_Source->Contrast_Area X-rays are absorbed Detector_Low High Signal Soft_Tissue->Detector_Low Detector_High Low Signal Contrast_Area->Detector_High

Principle of X-ray Attenuation by this compound.

Pharmacokinetics

Following intravascular administration, this compound is rapidly distributed throughout the extracellular fluid. Its pharmacokinetic profile is generally described by a two-compartment model.

Pharmacokinetic ParameterValue (for a 76% solution in patients with normal renal function)
Distribution Half-life (α-phase) Approximately 10 minutes[3]
Elimination Half-life (β-phase) Approximately 100 minutes[3]
Primary Route of Excretion Renal (unchanged via glomerular filtration)[3]
Protein Binding Poorly bound to serum albumin.[3]

The following diagram illustrates the two-compartment pharmacokinetic model for intravenously administered this compound.

Central Central Compartment (Bloodstream) Peripheral Peripheral Compartment (Extracellular Fluid) Central->Peripheral Distribution (k12, k21) Elimination Elimination (Renal Excretion) Central->Elimination Elimination (k10) Administration IV Administration Administration->Central

Two-Compartment Pharmacokinetic Model of this compound.

Experimental Protocols

In Vitro Phantom Study for Quantification of X-ray Attenuation

This protocol describes a method to quantify the relationship between the concentration of an iodinated contrast agent and its X-ray attenuation, measured in Hounsfield Units (HU), using a CT scanner.

Objective: To determine the correlation between the concentration of this compound and the resulting HU values in a phantom model.

Materials:

  • CT scanner (e.g., Philips Brilliance Big Bore Oncology CT scanner)

  • Water-filled polyethylene (B3416737) phantom

  • Reservoir to be placed within the phantom

  • This compound solution (e.g., a commercial preparation)

  • Distilled water for dilutions

  • Pipettes and volumetric flasks for preparing dilutions

  • Regions of Interest (ROI) analysis software

Methodology:

  • Preparation of Contrast Agent Dilutions: Prepare a series of dilutions of the this compound solution with distilled water to achieve a range of iodine concentrations (e.g., 25, 50, 100, 200, and 300 mg of iodine per mL).[1]

  • Phantom Setup: Place the reservoir centrally within the water-filled phantom. Fill the reservoir with one of the prepared dilutions.[1]

  • CT Image Acquisition:

    • Acquire CT images of the phantom using a standard clinical protocol (e.g., 120 kV tube voltage).[1]

    • Ensure the phantom is positioned to minimize artifacts.

    • Repeat the scan for each dilution, as well as for a baseline scan with the reservoir filled only with distilled water.

  • Image Analysis:

    • On the reconstructed CT images, define a Region of Interest (ROI) within the reservoir for each scan.[1]

    • Measure the mean HU value and standard deviation within the ROI for each concentration.

  • Data Analysis:

    • Plot the mean HU values against the corresponding iodine concentrations.

    • Perform a linear regression analysis to determine the relationship between HU and iodine concentration.

The following diagram outlines the workflow for this in vitro phantom study.

cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare this compound Dilutions C Fill Reservoir with Dilution A->C B Setup Water-filled Phantom with Reservoir B->C D Perform CT Scan C->D E Repeat for all Dilutions D->E F Define ROI in Reconstructed Images E->F G Measure Mean HU Values F->G H Plot HU vs. Concentration and Perform Regression G->H

Experimental Workflow for an In Vitro Phantom Study.
Preclinical Pharmacokinetic Study

This protocol provides a general framework for a preclinical pharmacokinetic study of this compound in a rodent model.

Objective: To determine the key pharmacokinetic parameters of intravenously administered this compound.

Materials:

  • Animal model (e.g., Sprague-Dawley rats)

  • This compound for injection

  • Catheters for intravenous administration and blood sampling

  • Analytical method for quantifying this compound in plasma (e.g., HPLC-UV or LC-MS/MS)

  • Pharmacokinetic modeling software

Methodology:

  • Animal Preparation: Acclimate animals to the housing conditions. On the day of the study, anesthetize the animals and place catheters in a suitable vein for administration and a contralateral vessel for blood sampling.

  • Dose Administration: Administer a single intravenous bolus dose of this compound. The dose should be based on previous studies or allometric scaling.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 90, 120, 180, and 240 minutes) post-administration. Process the blood to obtain plasma and store frozen until analysis.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time data.

    • Use pharmacokinetic software to fit the data to a two-compartment model.

    • Calculate key parameters such as clearance, volume of distribution, and elimination half-life.

Quantitative Relationship between Iodine Concentration and CT Attenuation

The enhancement in CT images, measured in Hounsfield Units (HU), is directly and linearly proportional to the concentration of iodine within the tissue. The following table provides representative data from a phantom study using an iodinated contrast agent, illustrating this relationship at a tube voltage of 120 kV.

Iodine Concentration (mg/mL)Mean Hounsfield Units (HU)Standard Deviation (HU)
0 (Saline)0± 5
25453± 21
50895± 45
1001750± 90
200>3000 (Saturation)-
300>3000 (Saturation)-
Data adapted from a study on iomeprol, which has similar X-ray attenuation properties to this compound due to its iodine content.[1]

Conclusion

The mechanism of action of this compound in radiographic imaging is fundamentally based on the high X-ray attenuation of its constituent iodine atoms, primarily through the photoelectric effect. This property, combined with its favorable pharmacokinetic profile of rapid distribution and renal excretion, makes it an effective and widely used contrast agent. A thorough understanding of its physicochemical properties, pharmacokinetic behavior, and the quantitative relationship between its concentration and radiographic enhancement is crucial for its safe and effective use in clinical practice and for the development of new and improved contrast media. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of such agents.

References

An In-depth Technical Guide to the Physicochemical Properties of Diatrizoate Meglumine for Contrast Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diatrizoate meglumine (B1676163) is a widely utilized, water-soluble, iodinated radiopaque contrast medium essential for various diagnostic imaging procedures.[1][2] Composed of the meglumine salt of diatrizoic acid, it enhances the visibility of internal body structures in X-ray-based imaging, including computed tomography (CT), angiography, and urography.[1][3] The efficacy and safety of diatrizoate meglumine are intrinsically linked to its distinct physicochemical properties. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and the underlying mechanism of contrast enhancement for researchers, scientists, and professionals in drug development.

Diatrizoate is classified as a high-osmolar contrast medium (HOCM).[4] It is a first-generation ionic monomer, consisting of a tri-iodinated benzene (B151609) ring with two organic side chains and a carboxyl group.[5] The ionization of the carboxyl-cation bond with meglumine (or sodium) renders the agent water-soluble.[5]

Physicochemical Properties of this compound

The performance of this compound as a contrast agent is governed by several key physicochemical parameters. These properties influence its distribution in the body, its interaction with biological tissues, and the quality of the resulting diagnostic images.

Chemical Structure and Formula

This compound is the salt formed from diatrizoic acid and meglumine (1-deoxy-1-(methylamino)-D-glucitol).[6] The diatrizoic acid component, 3,5-diacetamido-2,4,6-triiodobenzoic acid, is responsible for the radiopacity due to its three iodine atoms.[3][7]

  • Molecular Formula: C₁₈H₂₆I₃N₃O₉[8][9]

  • Molecular Weight: 809.13 g/mol [8][9][10]

  • Component Compounds: Diatrizoic Acid (CID 2140) and N-Methyl-D-glucamine (CID 8567)[8]

G cluster_diatrizoate Diatrizoic Acid Anion (C₁₁H₈I₃N₂O₄⁻) cluster_meglumine Meglumine Cation (C₇H₁₈NO₅⁺) img_diatrizoate img_meglumine img_diatrizoate->img_meglumine Forms Salt

Caption: Molecular structures of Diatrizoic Acid and Meglumine components.

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of this compound and its common formulations.

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₆I₃N₃O₉[8][9]
Molecular Weight809.13 g/mol [8][9][10]
Organically Bound Iodine~47.1%[10]
Melting Point189-193 °C (decomposition)[7][9]
pKa (Diatrizoic Acid)3.4[11]
Specific Rotation-5.65° to -6.37° (100 mg/mL in water)[6]
AppearanceRhombic needles, slightly sweet taste[7][9]

Table 2: Properties of Common Commercial Formulations

FormulationOsmolality (mOsm/kg)Viscosity (cP at 37°C)Iodine Content (mg/mL)pHSource
Hypaque™-76 (66% this compound, 10% Diatrizoate Sodium)20169.03706.0 - 7.7[11]
MD-76R (66% this compound, 10% Diatrizoate Sodium)155110.53706.5 - 7.7[12]
Gastrografin (66% this compound, 10% Diatrizoate Sodium)~1900 (undiluted)Not specified3676.0 - 7.6[10][13]
Hypaque Meglumine 60% ~1400-1500Not specified282Not specified[5]

Note: Commercial formulations are often mixtures of this compound and diatrizoate sodium to optimize properties like solubility and viscosity.

Solubility

This compound is a water-soluble compound, a critical property for its use in injectable and oral contrast media.[1] The solubility in water at 20°C is reported as 89 g/100 mL.[7] The ionization at the carboxyl-cation bond is what makes the agent water-soluble.[5]

Osmolality

As a high-osmolar contrast medium (HOCM), this compound solutions are hypertonic to blood (human plasma ≈ 290 mOsm/kg).[5][11] The osmolality of ionic monomers can range from 600 to over 2100 mOsm/kg.[5] This high osmolality is responsible for some of its physiological effects, such as a mild laxative effect when administered orally, as it draws fluid into the intestine.[7][13][14] Administration of hypertonic diatrizoate solutions can lead to hypovolemia and hypotension due to this fluid shift.[13] In some cases, solutions are diluted to become approximately isotonic, for instance, a 1:4.6 dilution of Gastrografin yields a roughly isotonic solution.[13]

Viscosity

The viscosity of a contrast medium is a crucial factor affecting its injection and flow characteristics.[15][16] Solutions of this compound are more viscous than those prepared from diatrizoate sodium.[7][15] Viscosity is dependent on both concentration and temperature; it decreases significantly as the temperature is increased from room temperature to body temperature.[12][17] For example, the viscosity of MD-76R is 16.4 cps at 25°C but drops to 10.5 cps at 37°C.[12] This is why warming contrast media to body temperature before injection is recommended.[12]

Stability and Storage

This compound solutions should be protected from light.[5] The recommended storage temperature is typically between 15°C and 30°C.[5][6] Formulations may contain stabilizers like edetate calcium disodium (B8443419) (EDTA) to chelate trace metal ions that could catalyze degradation.[11]

Mechanism of Contrast Enhancement

The primary mechanism of action for this compound is the absorption of X-rays by the iodine atoms in its structure.[1][3]

  • Administration: The agent is administered intravenously, orally, or rectally, depending on the target area.[3]

  • Distribution: When injected intravenously, it opacifies the vessels in its path until significant hemodilution occurs.[11] It diffuses from the vascular space into the extravascular space in non-neural tissues.[11] It is not metabolized and is excreted unchanged by the kidneys.[11]

  • X-ray Attenuation: The high atomic weight of the three iodine atoms per molecule effectively attenuates X-rays, increasing the radiodensity of the tissues or fluids where it is present.[3][10][14]

  • Image Contrast: This differential absorption of X-rays compared to surrounding tissues creates a high-contrast image, allowing for clear visualization of anatomical structures and pathologies.[1][3]

G cluster_admin Administration Phase cluster_dist Distribution Phase cluster_imaging Imaging Phase cluster_result Result admin This compound Administered (IV, Oral, etc.) dist Distribution via Bloodstream or GI Tract admin->dist opacify Opacification of Vessels and Tissues dist->opacify xray X-ray Beam Applied opacify->xray atten Iodine Atoms Attenuate (Absorb) X-rays xray->atten detect Differential Signal Reaches Detector atten->detect image High-Contrast Radiographic Image detect->image

Caption: Workflow of contrast enhancement using this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the quality control and development of contrast media.

Protocol for Determination of Osmolality

The osmolality of a solution is typically determined by measuring its freezing point depression, as the freezing point depression is directly proportional to the molal concentration of all solute particles.[18][19]

Apparatus:

  • An osmometer designed for freezing point depression measurement. This includes a cooling mechanism, a temperature-sensitive thermistor, a measurement device, and a sample mixer/stirrer.[18][20]

Procedure:

  • Calibration: Calibrate the osmometer using at least two standard solutions of known osmolality (e.g., sodium chloride solutions) that span the expected range of the test sample.[18] Set the zero point of the instrument using deionized water.

  • Sample Preparation: For solutions, use the sample directly. If the concentration is too high for the instrument's range, it can be diluted, but the result must be reported for the diluted solution and NOT multiplied by the dilution factor, as the osmotic coefficient is concentration-dependent.[18]

  • Measurement:

    • Introduce a precise volume of the this compound test solution into the measurement cell as per the manufacturer's instructions.

    • Initiate the cooling cycle. The sample is supercooled to a temperature below its expected freezing point.[20]

    • Induce crystallization by mechanical stirring or vibration.[20]

    • The heat of fusion released during crystallization raises the sample's temperature to its freezing point, where it plateaus.

    • The thermistor measures this stable freezing point temperature.

  • Calculation: The instrument converts the measured freezing point depression (the difference between the freezing point of pure water and the sample) into an osmolality value (mOsm/kg).[19]

G start Start calibrate Calibrate Osmometer with Standard Solutions and Deionized Water start->calibrate prepare Prepare Diatrizoate Meglumine Sample calibrate->prepare measure Place Sample in Measurement Cell prepare->measure cool Supercool Sample Below Freezing Point measure->cool crystallize Induce Crystallization (Stir/Vibrate) cool->crystallize read_temp Measure Stable Freezing Point Temperature crystallize->read_temp calculate Instrument Calculates Osmolality (mOsm/kg) read_temp->calculate end End calculate->end

Caption: Experimental workflow for osmolality determination by freezing point depression.

Protocol for Determination of Viscosity

Viscosity measurement is essential for ensuring proper injectability and flow dynamics. Rotational viscometers are commonly used for this purpose.[21]

Apparatus:

  • A rotational viscometer or rheometer.

  • A temperature-controlled sample holder or water bath to maintain the sample at a specific temperature (e.g., 25°C and 37°C).

Procedure:

  • Instrument Setup: Calibrate the viscometer using standard viscosity fluids. Select an appropriate spindle and rotational speed based on the expected viscosity of the contrast medium.

  • Sample Preparation: Place an appropriate volume of the this compound solution into the sample holder.

  • Temperature Equilibration: Allow the sample to equilibrate to the target temperature (e.g., 37°C ± 0.1°C) using the temperature control unit. This is critical as viscosity is highly temperature-dependent.[17]

  • Measurement:

    • Immerse the spindle into the sample to the correct depth.

    • Begin rotation of the spindle at a set speed.

    • Allow the reading to stabilize. The instrument measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid.

  • Data Recording: Record the viscosity, typically in centipoise (cP) or millipascal-seconds (mPa·s), along with the specific temperature of the measurement.

  • Repeatability: Perform multiple measurements to ensure repeatability and accuracy.

Protocol for Identification via Thin-Layer Chromatography (TLC)

TLC is a standard method for confirming the identity of this compound.

Procedure (based on USP monograph): [6]

  • Standard Solution Preparation: Prepare a solution of USP Diatrizoic Acid Reference Standard at a concentration of 1 mg/mL in a 0.8 in 1000 solution of sodium hydroxide (B78521) in methanol.

  • Test Solution Preparation: Prepare the this compound sample to the same concentration in the same solvent.

  • Chromatography:

    • Spot equal volumes of the standard and test solutions onto a TLC plate.

    • Develop the chromatogram using a solvent mixture of chloroform, methanol, and ammonium (B1175870) hydroxide (20:10:2).

    • After development, dry the plate.

  • Visualization: Visualize the spots under short-wavelength UV light.

  • Identification: The principal spot in the chromatogram of the test solution should correspond in Rƒ value and appearance to that of the standard solution.

Conclusion

The physicochemical properties of this compound—including its high iodine content, water solubility, osmolality, and viscosity—are fundamental to its function as a high-performance radiopaque contrast agent. A thorough understanding and precise measurement of these properties are paramount for ensuring the safety, efficacy, and quality of diagnostic imaging procedures. The experimental protocols outlined provide a framework for the consistent and reliable characterization of this vital tool in modern medicine. For drug development professionals, optimizing these parameters can lead to the creation of next-generation contrast agents with improved safety profiles and diagnostic capabilities.

References

A Comprehensive Technical Guide on the Pharmacokinetics and Biodistribution of Diatrizoate Meglumine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and biodistribution of diatrizoate meglumine (B1676163), a widely used radiopaque contrast agent, in various animal models. The information presented herein is crucial for understanding its behavior in vivo, which is essential for designing preclinical studies and interpreting toxicological and efficacy data.

Introduction to Diatrizoate Meglumine

This compound is an iodinated, water-soluble radiocontrast agent.[1][2] Its primary pharmacological action stems from the high atomic weight of iodine, which absorbs X-rays, thereby enhancing the contrast of tissues and fluids during radiographic procedures.[1][3] It is commonly used for imaging the gastrointestinal and urinary tracts.[1][3] When administered intravenously, it is rapidly distributed throughout the extracellular fluid and primarily excreted by the kidneys.[1][4][5]

Pharmacokinetics of this compound in Animal Models

The pharmacokinetic profile of intravascularly administered this compound is generally characterized by a two-compartment model, featuring a rapid initial distribution phase (alpha phase) followed by a slower elimination phase (beta phase).[5] It is poorly bound to serum albumin, a key factor in its rapid renal excretion.[5]

  • Oral/Rectal Administration: this compound is sparingly absorbed from an intact gastrointestinal tract, which allows for effective opacification of the GI tract for radiographic evaluation.[2][3][6]

  • Intravascular Administration: Following intravenous or intra-arterial injection, it is immediately and completely bioavailable in the systemic circulation.

This compound is rapidly distributed from the plasma into the interstitial fluid.[4] In dogs, a biphasic phenomenon is observed with rapid diffusion from plasma into the interstitium, followed by slower urinary excretion.[4] The rate of administration can influence plasma concentrations; a rapid bolus injection in dogs results in a higher initial plasma level compared to a slow infusion of the same dose.[7]

Studies in rats have shown that increasing the dose and concentration of intra-arterially injected this compound leads to a higher percentage of the agent remaining within the vasculature, which is attributed to the hypertonic nature of the solution drawing water from the tissues.[8] In pregnant animals, intravenously administered this compound crosses the placenta and is evenly distributed in fetal tissues.[3][5][6]

Current literature suggests that this compound is not significantly metabolized in vivo and is excreted from the body unchanged.

The primary route of excretion for this compound is through the kidneys via glomerular filtration.[1][5] In cases of severe renal impairment, excretion through the gallbladder and into the small intestine increases significantly.[5] Studies in rabbits with unilateral ureteral obstruction have demonstrated a slow compensatory increase in the function of the contralateral kidney.[9]

The following table summarizes key pharmacokinetic findings in different animal models. Due to the nature of the available literature, specific quantitative parameters like half-life and clearance rates are not consistently reported across studies for this compound alone, but rather in comparison to other contrast agents.

Animal Model Route of Administration Key Findings Reference
Dog IntravenousPharmacokinetics follow a biphasic pattern: rapid diffusion into tissues followed by slow urinary excretion. The diffusion and excretion phases appear to be faster in dogs than in humans.[4]
Dog Intravenous (Bolus vs. Infusion)A rapid bolus injection leads to higher initial plasma concentrations than a slow infusion. However, extravascular concentrations are similar between administration methods after the infusion period.[7]
Rat Intra-arterialHigher concentrations and doses result in lower tissue distribution volumes and a higher percentage of the agent remaining in the vasculature.[8]
Rabbit IntravenousIn models of unilateral ureteral stasis, the intact kidney shows a slow compensatory increase in excretion.[9]
Rabbit IntravenousNo significant difference was found in the excretion of the sodium versus the meglumine salt of diatrizoate at doses up to 320 mg I/kg body weight. At higher doses, the sodium salt resulted in higher urinary iodine concentrations.[10]

Biodistribution of this compound in Animal Models

Following intravascular administration, this compound is distributed throughout the extracellular space. Tissue distribution studies in rats have identified its presence in various organs and tissues.

Animal Model Route of Administration Tissues/Organs Studied Key Findings Reference
Rat Intra-arterialAdipose Tissue, Bone Marrow, Bone, Muscles, Skin, TestisThe contrast medium was found to be distributed among these tissues. The volume of distribution was influenced by the dose and concentration.[8]
General IntravenousFetal TissuesThis compound crosses the placenta and is evenly distributed in fetal tissues. No teratogenic effects have been observed in animal studies.[3][5][6]

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline typical methodologies used in the pharmacokinetic and biodistribution studies of this compound.

A typical pharmacokinetic study in an animal model, such as a dog or rabbit, involves the following steps:

  • Animal Preparation: Animals are fasted overnight with free access to water. An indwelling catheter is placed for drug administration and blood sampling.

  • Drug Administration: A specified dose of this compound is administered, typically intravenously.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-administration.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Analysis: The concentration of diatrizoate (or iodine) in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or X-ray fluorescence.

  • Pharmacokinetic Modeling: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters.

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Dog, Rabbit) Fasting Overnight Fasting Animal_Selection->Fasting Catheterization Catheter Placement Fasting->Catheterization Drug_Admin Administer this compound (Intravenous) Catheterization->Drug_Admin Blood_Collection Serial Blood Sampling Drug_Admin->Blood_Collection Sample_Processing Plasma Separation (Centrifugation) Blood_Collection->Sample_Processing Concentration_Analysis Drug Concentration Measurement (e.g., HPLC) Sample_Processing->Concentration_Analysis PK_Modeling Pharmacokinetic Modeling Concentration_Analysis->PK_Modeling

Caption: Workflow for a typical pharmacokinetic study.

Quantitative Whole-Body Autoradiography (QWBA) is a common technique to assess the tissue distribution of radiolabeled compounds.

  • Radiolabeling: this compound is labeled with a suitable radioisotope (e.g., Iodine-125).

  • Animal Dosing: The radiolabeled compound is administered to the animals (e.g., rats).

  • Euthanasia and Freezing: At various time points post-dosing, animals are euthanized and rapidly frozen.

  • Sectioning: Thin, whole-body sections are cut using a cryomicrotome.

  • Imaging: The sections are exposed to a phosphor imaging plate or X-ray film to detect the radioactivity.

  • Quantification: The density of the signal in different tissues is measured and compared to standards to determine the concentration of the compound.

G cluster_prep Preparation cluster_processing Tissue Processing cluster_analysis Analysis Radiolabeling Radiolabel Diatrizoate (e.g., ¹²⁵I) Dosing Administer to Animal (e.g., Rat) Radiolabeling->Dosing Euthanasia Euthanize at Timed Intervals Dosing->Euthanasia Freezing Rapid Whole-Body Freezing Euthanasia->Freezing Sectioning Cryosectioning Freezing->Sectioning Exposure Expose Sections to Film/Plate Sectioning->Exposure Imaging Develop Image Exposure->Imaging Quantification Quantify Radioactivity in Tissues Imaging->Quantification

Caption: Workflow for a biodistribution study using QWBA.

Logical Relationships: Renal Excretion Pathway

The predominant elimination pathway for this compound is renal excretion. This process involves several key physiological steps within the kidney, primarily glomerular filtration.

G cluster_circ Systemic Circulation cluster_kidney Kidney (Nephron) cluster_excretion Excretion DrugInBlood This compound in Plasma Glomerulus Glomerulus DrugInBlood->Glomerulus Enters via Afferent Arteriole BowmansCapsule Bowman's Capsule Glomerulus->BowmansCapsule Glomerular Filtration RenalTubule Renal Tubule BowmansCapsule->RenalTubule Enters Tubule Urine Excreted in Urine RenalTubule->Urine Passes to Collecting Duct

Caption: Primary renal excretion pathway of diatrizoate.

Conclusion

The pharmacokinetics of this compound in animal models are characterized by rapid distribution into the extracellular fluid and efficient elimination via renal excretion. Its biodistribution is widespread throughout the extracellular space of various organs and tissues. Understanding these characteristics is fundamental for the non-clinical safety and efficacy evaluation of this important contrast agent. The experimental protocols and data presented in this guide serve as a valuable resource for professionals in the field of drug development and biomedical research.

References

In Vitro Stability and Degradation of Diatrizoate Meglumine Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and degradation of diatrizoate meglumine (B1676163) solutions, a widely used iodinated contrast agent. Understanding the stability profile of this compound is critical for ensuring its quality, safety, and efficacy in clinical applications. This document details the effects of various environmental factors on the stability of diatrizoate meglumine, outlines its degradation pathways, and provides established experimental protocols for its analysis.

Physicochemical Properties and Stability Profile

This compound is the meglumine salt of diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid). Its stability is influenced by several factors, including pH, temperature, and exposure to light. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1]

Influence of pH

The pH of the solution is a critical factor in the stability of this compound. Hydrolysis of the amide linkages is a primary degradation pathway under both acidic and basic conditions.[2] This can lead to the formation of Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic acid) through the loss of one acetyl group, and further to 3,5-diamino-2,4,6-triiodobenzoic acid with the loss of both acetyl groups.[2][3]

Influence of Temperature

Elevated temperatures can accelerate the degradation of this compound solutions. Thermal stress can promote hydrolytic degradation and other reactions, leading to a decrease in the concentration of the active pharmaceutical ingredient (API) and an increase in impurities.[4] For instance, the decomposition of diatrizoate sodium in 0.1 N potassium hydroxide (B78521) at 85°C was found to follow pseudo-first-order kinetics with a calculated half-life of 2 days.[5]

Influence of Light (Photostability)

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of this compound. The primary photodegradation pathway involves deiodination, where iodine atoms are cleaved from the aromatic ring.[6][7] Studies have shown that under UVC irradiation (e.g., 254 nm), diatrizoate can form various mono- and di-iodo degradation products.[6][7]

Quantitative Stability Data

The following tables summarize quantitative data from stability studies on diatrizoate solutions under various conditions.

Table 1: Stability of Gastrografin® (this compound and Diatrizoate Sodium Solution) [8]

ConditionDurationStability Outcome
25°C and 60% Relative Humidity30 daysRemained stable with no physical change.
25°C, 60% Relative Humidity, and 1.2 million lux hours of light7 daysRemained stable.
4°C30 daysUnderwent reversible crystallization with no discernible effect on drug stability.

Table 2: Summary of Forced Degradation of Diatrizoic Acid [6]

Stress ConditionReagent/ParametersDegradation ObservedPrimary Degradation Products
Acid Hydrolysis1N HCl, refluxSignificant degradation3,5-diamino-2,4,6-triiodobenzoic acid, Diatrizoic Acid Related Compound A
Base Hydrolysis1N NaOH, refluxSignificant degradation3,5-diamino-2,4,6-triiodobenzoic acid, Diatrizoic Acid Related Compound A
Oxidative Degradation3-30% H₂O₂, room temperatureDegradation observedVarious oxidative degradation products
PhotodegradationUV light (e.g., 254 nm)DeiodinationMono- and di-iodo degradation products
Thermal DegradationElevated temperature (e.g., >50°C)Degradation observedPrimarily hydrolytic degradation products

Note: The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the analytical method can effectively detect and quantify the degradation products.[9][10]

Experimental Protocols

Forced degradation studies and stability-indicating analytical methods are crucial for assessing the stability of this compound solutions.

Forced Degradation Studies Protocol

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[11]

  • Acid Hydrolysis: A solution of this compound is treated with 0.1 M to 1.0 M hydrochloric acid. The mixture is often heated to accelerate degradation.[10]

  • Base Hydrolysis: The sample solution is treated with 0.1 M to 1.0 M sodium hydroxide and may be heated.[10]

  • Oxidative Degradation: The sample is exposed to a solution of hydrogen peroxide (typically 0.1% to 3.0%) at room temperature.[10]

  • Thermal Degradation: The sample solution is exposed to elevated temperatures, often in a controlled environment.

  • Photolytic Degradation: The sample is exposed to a combination of UV and visible light. The ICH Q1B guideline suggests a minimum exposure of 1.2 million lux hours and 200 watt hours/square meter.

After exposure to the stress conditions, the samples are neutralized (if necessary) and analyzed by a stability-indicating method.

Stability-Indicating UPLC Method

A validated Ultra-Performance Liquid Chromatography (UPLC) method is essential for the separation and quantification of this compound and its impurities.[11]

  • Chromatographic Conditions:

    • Column: Acquity UPLC CSH C18 (1.7 µm, 100 x 2.1 mm)[11]

    • Mobile Phase A: 0.05% Formic Acid in Water[11]

    • Mobile Phase B: Acetonitrile[11]

    • Elution Mode: Gradient[11]

    • Flow Rate: 0.5 mL/min[11]

    • Column Temperature: 40°C[11]

    • Detection Wavelength: 238 nm[11]

    • Injection Volume: 0.5 µL[11]

  • Sample Preparation:

    • Diluent: Water:Acetonitrile (50:50 v/v)[6]

    • A stock solution of the sample is prepared in the diluent and sonicated to ensure complete dissolution. Further dilutions are made to achieve the desired concentration for analysis.[11]

Degradation Pathways and Mechanisms

The degradation of this compound primarily proceeds through hydrolysis and photodegradation.

Hydrolytic Degradation

Under acidic or basic conditions, the two acetamido groups on the diatrizoic acid molecule are susceptible to hydrolysis. The initial hydrolysis product is typically Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic acid). Further hydrolysis can lead to the formation of 3,5-diamino-2,4,6-triiodobenzoic acid.[2][3]

Photodegradation

Exposure to UV light can lead to the cleavage of the carbon-iodine bonds, resulting in the formation of deiodinated impurities. This process can generate a mixture of products with fewer than three iodine atoms on the benzene (B151609) ring.[6][7]

Visualizations

Synthesis and Impurity Formation

The synthesis of diatrizoic acid involves multiple steps, each with the potential to generate impurities. A key process-related impurity is Diatrizoic Acid Related Compound A, which arises from incomplete acetylation.[2]

G cluster_synthesis Synthesis of Diatrizoic Acid cluster_impurities Impurity Formation 3_5_Diaminobenzoic_Acid 3,5-Diaminobenzoic Acid Intermediate 3,5-Diamino-2,4,6-triiodobenzoic Acid 3_5_Diaminobenzoic_Acid->Intermediate Iodination Diatrizoic_Acid Diatrizoic Acid Intermediate->Diatrizoic_Acid Diacetylation Impurity_A Diatrizoic Acid Related Compound A (Incomplete Acetylation) Intermediate->Impurity_A Mono-acetylation

Caption: Synthesis of Diatrizoic Acid and the formation of a key process-related impurity.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound solutions involves subjecting the sample to various stress conditions followed by analysis using a validated stability-indicating method.

G Sample This compound Solution Stress_Conditions Forced Degradation (Acid, Base, Oxidation, Heat, Light) Sample->Stress_Conditions Stressed_Sample Stressed Sample Stress_Conditions->Stressed_Sample UPLC_Analysis Stability-Indicating UPLC Analysis Stressed_Sample->UPLC_Analysis Data_Analysis Data Analysis and Reporting (Assay, Impurity Profiling, Mass Balance) UPLC_Analysis->Data_Analysis Stability_Assessment Stability Assessment Data_Analysis->Stability_Assessment

Caption: Experimental workflow for forced degradation and stability analysis.

Degradation Pathways of Diatrizoic Acid

The primary degradation pathways for diatrizoic acid are hydrolysis and photodegradation, leading to the formation of deacetylated and deiodinated products.

G Diatrizoic_Acid Diatrizoic Acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) Compound_A Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic acid) Diatrizoic_Acid->Compound_A Hydrolysis (Acid/Base) Deiodinated_Products Deiodinated Products (Mono- and Di-iodo species) Diatrizoic_Acid->Deiodinated_Products Photodegradation (UV Light) Diamino_Product 3,5-Diamino-2,4,6-triiodobenzoic acid Compound_A->Diamino_Product Hydrolysis (Acid/Base)

Caption: Key degradation pathways of Diatrizoic Acid.

Conclusion

The in vitro stability of this compound solutions is a critical attribute that requires thorough investigation. Degradation can be induced by changes in pH, temperature, and exposure to light, leading to the formation of impurities through hydrolysis and photodegradation. Robust, validated stability-indicating analytical methods, such as UPLC, are essential for accurately monitoring the purity and potency of this compound solutions throughout their shelf life. This guide provides a foundational understanding for researchers and drug development professionals to ensure the quality and safety of this compound-containing products.

References

Spectroscopic Characterization of Diatrizoate Meglumine and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of diatrizoate meglumine (B1676163), a widely used iodinated contrast agent, and its primary derivatives. This document details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the structural elucidation and analysis of these compounds.

Introduction

Diatrizoate meglumine is the salt formed between diatrizoic acid and meglumine. Diatrizoic acid, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is a tri-iodinated benzoic acid derivative that provides radiopacity. Meglumine, or N-methyl-D-glucamine, is a sugar alcohol derived from glucose that serves as a solubilizing counter-ion. A thorough understanding of their spectroscopic properties is crucial for quality control, stability studies, and the identification of related substances and potential impurities in pharmaceutical formulations. One of the key related substances is 5-acetamido-3-amino-2,4,6-triiodobenzoic acid, a potential impurity arising from the incomplete acetylation of the diamine precursor during the synthesis of diatrizoic acid.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound and its components, as well as for the key derivative, 5-acetamido-3-amino-2,4,6-triiodobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the quantitative analysis and structural confirmation of this compound.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound

Compound ComponentProtonsChemical Shift (ppm)
Diatrizoic Acid-N-CO-CH2.23
Meglumine-N-CH2.73
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification and structural elucidation.

Table 2: Mass Spectrometry Data for Diatrizoic Acid

Ion/Fragmentm/z
[M-H]⁻612.8
[M-H-CO₂]⁻568.8
[M-H-I]⁻485.9
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key FT-IR Absorption Bands for Meglumine

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3200 (broad)O-H stretchingHydroxyl groups
2950-2850C-H stretchingAliphatic C-H
~1080C-N stretchingAmine
~1030C-O stretchingAlcohol

Note: The FT-IR spectrum of this compound will be a composite of the spectra of diatrizoic acid and meglumine, with potential shifts in band positions due to salt formation and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis.

Table 4: UV-Vis Absorption Data for Diatrizoic Acid

Solventλmax (nm)
Water~240

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for identification and quantification.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 0.75 mL of deuterium (B1214612) oxide (D₂O).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64 (depending on concentration).

  • Relaxation Delay: 5 seconds.

  • Acquisition Time: ~3-4 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual HDO signal (at ~4.79 ppm) or an internal standard (e.g., TSP).

  • Integrate the relevant signals.

Mass Spectrometry (Electrospray Ionization - ESI)

Objective: To determine the mass-to-charge ratio of diatrizoic acid and its fragments.

Instrumentation: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in methanol (B129727) or a mixture of water and methanol (50:50 v/v).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

ESI-MS Parameters (Negative Ion Mode):

  • Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid.

  • Flow Rate: 0.2-0.4 mL/min.

  • Capillary Voltage: 3.0-4.0 kV.

  • Nebulizer Gas (N₂): 1.5-2.5 bar.

  • Drying Gas (N₂): 8-10 L/min.

  • Drying Gas Temperature: 180-220 °C.

  • Mass Range: m/z 100-1000.

Fragmentation (MS/MS):

  • Select the precursor ion of interest (e.g., m/z 612.8 for [diatrizoic acid-H]⁻).

  • Apply collision-induced dissociation (CID) with argon as the collision gas.

  • Vary the collision energy (e.g., 10-40 eV) to obtain a fragmentation pattern.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Instrumentation: An FT-IR spectrometer equipped with a diamond ATR accessory.

Sample Preparation:

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Apodization: Happ-Genzel.

Data Processing:

  • Perform a background scan with the clean, empty ATR crystal.

  • Collect the sample spectrum.

  • The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

  • Use a spectral library or peak tables to assign the observed absorption bands to specific functional groups.

UV-Vis Spectroscopy

Objective: To determine the absorption maximum (λmax) of this compound.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in deionized water with a concentration of approximately 100 µg/mL.

  • Further dilute the stock solution with deionized water to obtain a concentration that gives an absorbance reading between 0.2 and 0.8 (e.g., 5-10 µg/mL).

Acquisition Parameters:

  • Wavelength Range: 200-400 nm.

  • Scan Speed: Medium.

  • Slit Width: 1.0 nm.

  • Blank: Deionized water.

Data Processing:

  • Record the absorbance spectrum.

  • Identify the wavelength at which the maximum absorbance occurs (λmax).

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic characterization of a pharmaceutical compound like this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization cluster_report Final Report Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., D2O, Methanol, Water) Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS FTIR FT-IR Spectroscopy Dissolution->FTIR UVVis UV-Vis Spectroscopy Dissolution->UVVis NMR_Data ¹H NMR Spectrum (Chemical Shifts, Integration) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data FTIR_Data FT-IR Spectrum (Wavenumbers, Intensities) FTIR->FTIR_Data UVVis_Data UV-Vis Spectrum (λmax, Absorbance) UVVis->UVVis_Data Structure Structural Elucidation NMR_Data->Structure Purity Purity Assessment NMR_Data->Purity Quantification Quantitative Analysis NMR_Data->Quantification MS_Data->Structure MS_Data->Purity FTIR_Data->Structure UVVis_Data->Quantification Report Technical Guide / Whitepaper Structure->Report Purity->Report Quantification->Report

Caption: General workflow for the spectroscopic characterization of this compound.

Characterization of Derivatives

The primary derivative of concern is 5-acetamido-3-amino-2,4,6-triiodobenzoic acid . Due to its structural similarity to diatrizoic acid, its spectroscopic features are expected to be closely related.

  • ¹H NMR: The presence of the amino group (-NH₂) in place of an acetamido group (-NHCOCH₃) would result in the absence of one of the N-acetyl methyl singlets observed in the spectrum of diatrizoic acid. The aromatic protons would also experience a shift in their chemical environment.

  • Mass Spectrometry: The molecular weight of this derivative is lower than that of diatrizoic acid due to the absence of an acetyl group (CH₃CO). This difference would be readily detectable by mass spectrometry.

  • FT-IR: The FT-IR spectrum would show characteristic N-H stretching vibrations for the primary amine group, typically in the region of 3400-3200 cm⁻¹, which would differ from the N-H stretching of the secondary amides in diatrizoic acid.

  • UV-Vis: The substitution of an acetamido group with an amino group, a stronger auxochrome, is likely to cause a slight bathochromic shift (shift to longer wavelength) in the UV-Vis absorption maximum.

A logical workflow for identifying and characterizing such derivatives would involve a comparative analysis against a reference standard of this compound.

Derivative_Analysis_Workflow cluster_input Input Samples cluster_analysis Comparative Spectroscopic Analysis cluster_evaluation Data Evaluation cluster_identification Derivative Identification cluster_output Result Test_Sample Test Sample (this compound) Comparative_Analysis NMR, MS, FT-IR, UV-Vis Test_Sample->Comparative_Analysis Reference_Standard Reference Standard (Pure this compound) Reference_Standard->Comparative_Analysis Spectral_Comparison Comparison of Spectra Comparative_Analysis->Spectral_Comparison Impurity_Detection Detection of Additional Signals/ Masses/Bands Spectral_Comparison->Impurity_Detection Structural_Hypothesis Hypothesize Structure of Derivative (e.g., 5-acetamido-3-amino-2,4,6-triiodobenzoic acid) Impurity_Detection->Structural_Hypothesis Confirmation Confirmation with Reference Standard of Derivative (if available) Structural_Hypothesis->Confirmation Report Identification and Quantification of Derivatives/Impurities Confirmation->Report

Caption: Workflow for the identification and characterization of derivatives in a this compound sample.

Conclusion

The spectroscopic techniques outlined in this guide provide a robust framework for the comprehensive characterization of this compound and its derivatives. The combination of NMR, MS, FT-IR, and UV-Vis spectroscopy allows for unambiguous identification, structural elucidation, and quantitative analysis, which are essential for ensuring the quality, safety, and efficacy of this important pharmaceutical agent. The provided experimental protocols and workflows serve as a practical resource for researchers and professionals in the field of drug development and analysis.

The Core Principles of Radiopacity in Iodinated Contrast Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles governing the radiopaque properties of iodinated contrast media (ICM). The document elucidates the key physicochemical characteristics of these agents, details the experimental methodologies used for their evaluation, and provides a comparative analysis of commonly used compounds. The core of this guide is to provide a comprehensive resource for professionals involved in the research and development of next-generation contrast agents.

The Physicochemical Basis of Radiopacity

The ability of iodinated contrast media to enhance the visibility of anatomical structures in X-ray-based imaging modalities, such as computed tomography (CT), stems from the high atomic number of iodine (Z=53).[1][2] This high atomic number leads to a significantly greater probability of photoelectric absorption of X-ray photons compared to the soft tissues of the body, which are primarily composed of elements with low atomic numbers.[1] The degree of X-ray attenuation is directly proportional to the concentration of iodine within the tissue of interest.[3]

The fundamental structure of modern iodinated contrast agents is a tri-iodinated benzene (B151609) ring.[3] Modifications to the side chains at the 1, 3, and 5 positions of this ring determine the specific physicochemical properties of the agent, such as its solubility, osmolality, and viscosity.[4] These properties, in turn, influence the agent's pharmacokinetic profile, patient tolerance, and potential for adverse effects.[5][6]

Key Physicochemical Properties and Their Clinical Significance

The clinical performance and safety profile of an iodinated contrast agent are dictated by several key physicochemical properties. Understanding these properties is crucial for the development of new and improved contrast media.

  • Iodine Concentration: Expressed in milligrams of iodine per milliliter (mg I/mL), this is the primary determinant of a contrast agent's radiopacity.[7] Higher concentrations result in greater X-ray attenuation and thus a higher peak enhancement measured in Hounsfield Units (HU).[1]

  • Osmolality: This refers to the number of solute particles per kilogram of solvent and is a critical factor in patient tolerance.[3][4] High-osmolality contrast media (HOCM) have an osmolality significantly greater than that of blood and are associated with a higher incidence of adverse reactions.[4] Low-osmolality contrast media (LOCM) and iso-osmolar contrast media (IOCM) have osmolalities closer to that of blood, leading to improved patient safety.[4]

  • Viscosity: A measure of a fluid's resistance to flow, viscosity is influenced by the molecular structure, iodine concentration, and temperature of the contrast agent.[6][7] Higher viscosity can impact injectability, especially through small-bore catheters, and may require higher injection pressures.[7]

  • Ionicity: Iodinated contrast media are classified as either ionic or non-ionic. Ionic agents dissociate into charged particles (ions) in solution, contributing to their higher osmolality. Non-ionic agents do not dissociate and generally have lower osmolality and better safety profiles.[5]

Quantitative Comparison of Common Iodinated Contrast Media

The following table summarizes the key quantitative data for several widely used iodinated contrast agents, providing a basis for comparison of their physicochemical properties.

Contrast AgentChemical StructureIodine Concentration (mg I/mL)Osmolality (mOsm/kg H₂O)Viscosity (mPa·s at 37°C)
Iohexol Non-ionic Monomer300, 350690, 8446.3, 10.4
Iodixanol Non-ionic Dimer270, 3202906.1, 11.4
Iopamidol Non-ionic Monomer300, 370616, 7964.7, 9.0
Ioversol Non-ionic Monomer320, 350702, 7925.8, 8.3
Iopromide Non-ionic Monomer300, 370607, 7744.6, 9.5
Ioxaglate Ionic Dimer3206007.5

Note: The values presented are approximate and can vary slightly between different commercial formulations.

Detailed Experimental Protocols

The evaluation of the radiopaque and physicochemical properties of iodinated contrast media involves a series of well-defined experimental protocols.

Determination of the Relationship between Iodine Concentration and Hounsfield Units

This experiment quantifies the direct correlation between the concentration of an iodinated contrast agent and its resulting radiopacity as measured in Hounsfield Units (HU) on a CT scanner.

Objective: To establish a calibration curve relating known iodine concentrations to measured HU values.

Materials:

  • CT scanner

  • Water-pool phantom[8]

  • A specific iodinated contrast agent (e.g., Iohexol 300 mg I/mL)

  • Deionized water

  • Volumetric flasks and pipettes for preparing dilutions

  • Test tubes or vials to hold the solutions within the phantom

Methodology:

  • Preparation of Iodine Solutions: A series of aqueous solutions with varying weight/weight (w/w) or mg/mL concentrations of iodine are prepared by diluting the stock contrast agent with deionized water.[8] A typical range of concentrations might be from 0.5 mg I/mL to 20 mg I/mL.

  • Phantom Setup: The prepared iodine solutions are placed in test tubes or vials and arranged within a water-pool phantom.[8] The phantom provides a uniform background (water) for consistent CT measurements.

  • CT Scanning: The phantom is scanned using a clinical CT scanner. Scans are typically acquired at different tube voltages (kVp), for example, 80, 100, and 120 kVp, as the energy of the X-ray beam affects the attenuation of iodine.[8]

  • Data Acquisition: Using the CT scanner's software, regions of interest (ROIs) are drawn within each of the test tubes containing the different iodine concentrations. The mean HU value for each ROI is recorded.

  • Data Analysis: The mean HU values are plotted against the corresponding iodine concentrations for each kVp setting. A linear regression analysis is performed on the data to determine the relationship, which can be expressed by the equation: HU = m * [Iodine Concentration] + c, where 'm' is the slope and 'c' is the y-intercept.[8]

Measurement of Viscosity

The viscosity of an iodinated contrast agent is a critical parameter affecting its administration.

Objective: To measure the dynamic viscosity of an iodinated contrast agent at a physiologically relevant temperature.

Materials:

  • Viscometer (e.g., a cone-and-plate or concentric cylinder viscometer)

  • Temperature-controlled water bath or Peltier element for the viscometer

  • The iodinated contrast agent to be tested

  • Calibration fluids with known viscosities

Methodology:

  • Instrument Calibration: The viscometer is calibrated according to the manufacturer's instructions using standard calibration fluids.

  • Temperature Control: The sample holder of the viscometer is brought to the desired temperature, typically 37°C, to mimic physiological conditions.

  • Sample Loading: A precise volume of the iodinated contrast agent is loaded into the viscometer.

  • Measurement: The viscosity measurement is initiated. The instrument applies a defined shear rate and measures the resulting shear stress to calculate the dynamic viscosity. Measurements are often taken at multiple shear rates to assess if the fluid is Newtonian or non-Newtonian.

  • Data Recording: The viscosity, typically expressed in millipascal-seconds (mPa·s) or centipoise (cP), is recorded. The measurement is usually repeated multiple times to ensure accuracy and reproducibility.

Visualizing Core Concepts

The following diagrams illustrate key relationships and workflows in the study of iodinated contrast media.

G cluster_0 Classification of Iodinated Contrast Media Ionic Ionic Monomer_I Monomer Ionic->Monomer_I Dimer_I Dimer Ionic->Dimer_I NonIonic Non-Ionic Monomer_NI Monomer NonIonic->Monomer_NI Dimer_NI Dimer NonIonic->Dimer_NI

Classification of Iodinated Contrast Media

G cluster_1 Physicochemical Properties to Clinical Effects Iodine_Conc Iodine Concentration Radiopacity Radiopacity (HU) Iodine_Conc->Radiopacity determines Osmolality Osmolality Tolerance Patient Tolerance Osmolality->Tolerance influences Viscosity Viscosity Injectability Injectability Viscosity->Injectability affects

Relationship between Physicochemical Properties and Clinical Effects

G cluster_2 Workflow for Radiopacity Evaluation A Prepare Iodine Solutions of Varying Concentrations B Place Solutions in Water-Pool Phantom A->B C Scan Phantom in CT at Multiple kVp Settings B->C D Measure Mean HU for Each Concentration C->D E Plot HU vs. Concentration and Perform Linear Regression D->E

Experimental Workflow for Radiopacity Evaluation

References

The Molecular Dance: An In-Depth Technical Guide to Diatrizoate Meglumine's Interaction with Biological Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoate meglumine (B1676163), a widely utilized ionic, high-osmolar radiographic contrast agent, plays a crucial role in diagnostic imaging. Its efficacy in opacifying blood vessels and organs is unparalleled; however, its administration is not without consequence. Adverse effects, ranging from mild physiological disturbances to severe cellular damage, are often linked to its interaction with biological membranes. This technical guide delves into the core of these interactions at a molecular level, providing a comprehensive overview of the physicochemical effects, cellular consequences, and the experimental methodologies used to elucidate these phenomena.

Physicochemical Properties and Membrane Interaction

Diatrizoate meglumine is the salt of diatrizoic acid and N-methylglucamine. Its high water solubility and osmolality are key to its function as a contrast agent but are also central to its impact on cellular membranes. The hyperosmolar nature of this compound solutions leads to an osmotic gradient across cell membranes, causing water to move out of cells and resulting in cell shrinkage and altered membrane stress.

Beyond its osmotic effects, the chemical structure of the diatrizoate anion and the meglumine cation can directly interact with membrane components. While direct intercalation into the lipid bilayer is not the primary mechanism of interaction for this highly water-soluble molecule, its presence at the membrane-water interface can influence the local environment, affecting lipid packing, membrane fluidity, and the function of embedded proteins.

Effects on Erythrocyte Membranes

Erythrocytes, or red blood cells, are particularly susceptible to the effects of this compound. Exposure leads to characteristic morphological changes, including the formation of echinocytes (spiculated cells). This transformation is not solely due to osmotic crenation but also involves specific interactions with the membrane skeleton.

Quantitative Data Summary: this compound Effects on Erythrocytes

ParameterObservationPutative Molecular Mechanism
Cell Morphology Transformation to echinocytesOsmotic water efflux and interaction with membrane skeletal proteins.
Membrane Proteins Clustering and sequestration of Band 3 protein; dissociation of spectrin (B1175318) from Band 3.Disruption of the spectrin-ankyrin-Band 3 complex, leading to loss of membrane skeleton homogeneity.
Hemolysis Increased hemolysis at higher concentrations.Direct membrane damage and increased fragility due to altered skeletal structure.

Direct Cellular Toxicity: The Case of Renal Proximal Tubules

The kidneys are a primary site of this compound excretion and are particularly vulnerable to its toxic effects, a condition known as contrast-induced nephropathy (CIN). Studies on isolated renal proximal tubule cells have demonstrated a direct toxic effect, independent of hemodynamic changes.

Quantitative Data Summary: this compound Effects on Renal Proximal Tubule Cells

ParameterEffect of 25 mM DiatrizoateIncubation Time
Intracellular K+ Significant decrease97.5 - 157.5 min
Intracellular ATP Significant decrease97.5 - 157.5 min
Total Adenine Nucleotides Significant decrease97.5 - 157.5 min
Basal Respiration Rate Significant decrease97.5 - 157.5 min
Uncoupled Respiration Rate Significant decrease97.5 - 157.5 min
Intracellular Ca2+ Significant increase97.5 - 157.5 min

These findings indicate a severe disruption of cellular homeostasis, including impaired energy metabolism and ion balance, leading to cell injury and death. The meglumine component itself has been shown to have a moderate toxic effect that is additive to that of diatrizoate.

Experimental Protocols

Preparation of Erythrocyte Ghosts for Membrane Interaction Studies

This protocol allows for the isolation of erythrocyte membranes to study the direct effects of substances on membrane components without interference from cytoplasmic contents.

Methodology:

  • Blood Collection: Collect fresh venous blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Erythrocyte Isolation: Centrifuge the blood at 1,500 x g for 10 minutes at 4°C. Aspirate and discard the plasma and buffy coat.

  • Washing: Resuspend the erythrocyte pellet in 10 volumes of isotonic phosphate-buffered saline (PBS), pH 7.4. Centrifuge at 1,500 x g for 10 minutes at 4°C. Repeat this washing step three times.

  • Hypotonic Lysis: Resuspend the washed erythrocyte pellet in 40 volumes of ice-cold hypotonic buffer (e.g., 5 mM phosphate (B84403) buffer, pH 7.4). Incubate on ice for 20 minutes with gentle mixing.

  • Membrane Pelleting: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C. The supernatant (hemoglobin) will be red.

  • Washing the Ghosts: Carefully aspirate the supernatant. Resuspend the pale, packed erythrocyte ghosts in the hypotonic buffer. Repeat the centrifugation and washing steps until the supernatant is clear.

  • Resuspension: Resuspend the final ghost pellet in an appropriate buffer for the downstream experiment (e.g., PBS for incubation with this compound).

G Erythrocyte Ghost Preparation Workflow A Whole Blood B Centrifuge & Isolate RBCs A->B C Wash with Isotonic PBS B->C D Hypotonic Lysis C->D E Centrifuge & Remove Hemoglobin D->E F Wash Ghosts E->F G Resuspend in Buffer F->G

Caption: Workflow for the preparation of erythrocyte ghosts.

Hemolysis Assay

This assay quantifies the extent of red blood cell lysis induced by a substance.

Methodology:

  • Prepare Erythrocyte Suspension: Wash fresh erythrocytes as described in steps 1-3 of the ghost preparation protocol. Resuspend the packed cells to a 2% (v/v) suspension in isotonic PBS.

  • Incubation: In a microcentrifuge tube, mix 500 µL of the 2% erythrocyte suspension with 500 µL of this compound solution at various concentrations in PBS.

  • Controls:

    • Negative Control: 500 µL of erythrocyte suspension + 500 µL of PBS.

    • Positive Control (100% Hemolysis): 500 µL of erythrocyte suspension + 500 µL of distilled water.

  • Incubation: Incubate all tubes at 37°C for 1 hour with gentle agitation.

  • Centrifugation: Centrifuge the tubes at 1,000 x g for 5 minutes to pellet intact erythrocytes.

  • Measurement: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at 540 nm using a microplate reader. This absorbance is proportional to the amount of hemoglobin released.

  • Calculation:

    • % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

G Hemolysis Assay Workflow A Prepare 2% RBC Suspension B Incubate with this compound A->B C Centrifuge B->C D Measure Supernatant Absorbance (540 nm) C->D E Calculate % Hemolysis D->E

Caption: Workflow for quantifying hemolysis.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol allows for the ratiometric measurement of intracellular calcium concentrations in response to a stimulus.

Methodology:

  • Cell Culture: Plate renal proximal tubule cells (or other cells of interest) on glass coverslips and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Wash the cells once with the salt solution.

    • Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

  • De-esterification: Wash the cells twice with the salt solution and incubate for a further 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380).

    • Perfuse the chamber with a solution containing this compound at the desired concentration.

    • Record the change in the F340/F380 ratio over time.

  • Calibration: At the end of the experiment, calibrate the signal by obtaining the maximum ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of saturating extracellular calcium, and the minimum ratio (Rmin) after chelating calcium with EGTA. Intracellular calcium concentration can then be calculated using the Grynkiewicz equation.

G Intracellular Calcium Measurement Workflow A Load Cells with Fura-2 AM B De-esterify Dye A->B C Acquire Baseline F340/F380 Ratio B->C D Stimulate with this compound C->D E Record Change in F340/F380 Ratio D->E F Calibrate Signal (Rmax and Rmin) E->F G Calculate [Ca2+]i F->G

Caption: Workflow for measuring intracellular calcium.

Signaling Pathways

While a specific receptor for this compound has not been identified, its interaction with the cell membrane can trigger signaling events, primarily as a response to cellular stress. The increase in intracellular calcium in renal tubule cells is a key event that can initiate various downstream pathways.

Putative Calcium-Mediated Cellular Injury Pathway

The observed increase in intracellular calcium can be a central node in a signaling cascade leading to cell injury. This elevation can result from a combination of factors, including membrane destabilization leading to influx from the extracellular space and release from intracellular stores like the endoplasmic reticulum due to cellular stress.

G Putative Calcium-Mediated Cellular Injury Pathway DM This compound Membrane Plasma Membrane DM->Membrane Interaction Stress Osmotic & Chemical Stress Membrane->Stress Ca_Influx Ca2+ Influx Stress->Ca_Influx ER Endoplasmic Reticulum Stress->ER Ca_Increase [Ca2+]i Increase Ca_Influx->Ca_Increase Ca_Release Ca2+ Release ER->Ca_Release Ca_Release->Ca_Increase Mito Mitochondrial Dysfunction Ca_Increase->Mito Enzymes Activation of Ca2+-dependent enzymes (proteases, phospholipases) Ca_Increase->Enzymes ATP_Decrease ATP Depletion Mito->ATP_Decrease Apoptosis Apoptosis ATP_Decrease->Apoptosis Damage Membrane & Cytoskeletal Damage Enzymes->Damage Damage->Apoptosis

Caption: A hypothesized signaling pathway for cellular injury.

Conclusion

The interaction of this compound with biological membranes is a multifaceted process driven by both its hyperosmolar nature and its chemical properties. While it does not appear to interact with membranes in a classic drug-receptor fashion, its presence at the membrane interface is sufficient to disrupt cellular homeostasis, leading to morphological changes, impaired ion gradients, and depleted energy stores. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular mechanisms of these interactions. A deeper understanding of these processes is essential for the development of safer contrast agents and for mitigating the adverse effects associated with current imaging techniques.

foundational research on the osmotic effects of hypertonic contrast agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on the osmotic effects of hypertonic contrast agents. It provides a comprehensive overview of the cellular and molecular consequences of exposure to these agents, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and related fields.

Introduction to Hypertonic Contrast Agents and Osmotic Stress

Hypertonic contrast agents are iodine-based substances used in various medical imaging techniques to enhance the visibility of internal structures.[1] A defining characteristic of many of these agents is their high osmolality, often significantly exceeding that of physiological fluids.[1] When introduced into the body, these hypertonic solutions create an osmotic gradient that draws water out of cells, leading to cell shrinkage and a cascade of cellular responses.[2][3] This phenomenon, known as hypertonic stress, can trigger a range of effects from transient physiological adjustments to significant cellular injury, particularly in the vascular endothelium and renal tubular cells.[4][5][6] Understanding the fundamental osmotic effects of these agents is crucial for developing safer contrast media and strategies to mitigate their potential adverse effects, such as contrast-induced acute kidney injury (CI-AKI).[7][8]

Quantitative Analysis of Osmotic Effects

The cellular response to hypertonic contrast agents is directly related to the magnitude of the osmotic challenge. The following tables summarize key quantitative data from foundational studies, providing a comparative look at the osmolality of different contrast agents and their impact on cellular physiology.

Contrast Agent TypeExample AgentOsmolality (mOsm/kg H₂O)Key Osmotic EffectsReference
High-Osmolar Contrast Media (HOCM)Sodium Diatrizoate1500 - 2000+Significant red blood cell crenation, osmotic diuresis, higher incidence of contrast-induced nephropathy in high-risk patients.[1]
Low-Osmolar Contrast Media (LOCM)Iohexol, Iomeprol (B26738)600 - 900Reduced osmotic effects compared to HOCM, but still hypertonic relative to blood.[1][9]
Iso-Osmolar Contrast Media (IOCM)Iodixanol~290Osmolality similar to blood, designed to minimize osmotic stress. However, it possesses higher viscosity which can contribute to renal effects.[1][9]
Experimental ParameterContrast AgentConcentrationObserved EffectReference
Superoxide (O₂⁻) ProductionIodixanol23 mg iodine/ml9.58 ± 1.43% increase in O₂⁻ concentration in thick ascending limbs.[10]
Nitric Oxide (NO) BioavailabilityIodixanol23 mg iodine/mlDecrease to -0.55 ± 0.64% of baseline in thick ascending limbs.[10]
Serum Sodium ConcentrationIohexol1.0 ml/kg body weightSignificant decrease from 136.29 ± 3.53 to 132.49 ± 6.36 mmol/L post-administration.[11]
Serum Chloride ConcentrationIohexol1.0 ml/kg body weightSignificant decrease from 100.03 ± 0.70 to 97.53 ± 0.70 mmol/L post-administration.[11]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the osmotic effects of hypertonic contrast agents.

Measurement of Cell Volume Changes

Several techniques are employed to measure the dynamic changes in cell volume in response to hypertonic solutions.

3.1.1. Perfusion-Based Differential Pressure Measurement

This method continuously monitors changes in cell volume by measuring alterations in fluid flow resistance.

  • Cell Culture: Plate cells (e.g., COS-7) to line the inner lumen of a glass capillary.

  • Experimental Setup: Connect the cell-lined capillary in series with a blank reference capillary. Perfuse solutions through both capillaries.

  • Solutions:

    • Isotonic Solution (300 mOsm/kg H₂O): Start with a hypotonic saline solution (e.g., 100 mM NaCl, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 10 mM HEPES, pH 7.2) and add mannitol (B672) to reach the desired osmolality.[12]

    • Hypertonic Solution (e.g., 350 mOsm/kg H₂O): Adjust the hypotonic solution with mannitol to the target osmolality.[12]

  • Procedure:

    • Perfuse with isotonic solution for a baseline reading (e.g., 1 minute).[12]

    • Switch to the hypertonic test solution and record for a set period (e.g., 7 minutes).[12]

    • Return to the isotonic solution to observe recovery (e.g., 2 minutes).[12]

    • Monitor and record the differential pressure changes across each capillary. Cell shrinkage due to water efflux will decrease the resistance to flow in the cell-lined capillary.

3.1.2. Fluorescence Microscopy with Negative Staining

This technique allows for online monitoring of cell volume changes without interfering with cell osmolarity.

  • Cell Preparation: Grow cells (e.g., MDCK) on glass coverslides. Prior to the experiment, replace the culture medium with a serum-free, HEPES-buffered medium.[13]

  • Solutions:

    • Isotonic Medium (e.g., 330 mOsm/kg): Use HEPES-buffered DMEM.[13]

    • Hypertonic Medium (e.g., 550 mOsm/kg): Prepare from powdered DMEM with a reduced amount of distilled water.[13]

    • Add a fluorescent dye (e.g., 17 nM Fluorescein) to all media.[13]

  • Procedure:

    • Mount the coverslide on a flow chamber on a confocal laser scanning microscope.

    • Perfuse with the isotonic medium containing the fluorescent dye to establish a baseline.

    • Switch the perfusion to the hypertonic medium to induce cell shrinking.

    • Acquire images at regular intervals (e.g., every 30-60 seconds) to monitor the change in the cross-sectional area of the cells as the extracellular fluorescent signal encroaches on the shrinking cells.[13]

Assessment of Cellular Signaling Pathways

Western blotting is a standard technique to quantify the phosphorylation status of key signaling proteins.

  • Cell Culture and Treatment: Culture cells (e.g., human renal tubular HK-2 cells) to a suitable confluency. Expose the cells to different contrast agents (e.g., low-osmolar iomeprol and iso-osmolar iodixanol) for specific time periods.

  • Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Probe the membranes with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., Akt, p38 MAP kinase, JNK, NF-κB, mTOR, ERK1/2, STAT3).[9]

    • Incubate with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative phosphorylation levels.

Signaling Pathways Activated by Hypertonic Contrast Agents

Exposure to hypertonic contrast agents triggers a complex network of intracellular signaling pathways as cells attempt to adapt to the osmotic stress. These pathways can influence cell survival, apoptosis, and inflammatory responses.

Hypertonic stress from contrast media initiates a cascade of signaling events. This can lead to the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK, which are involved in stress responses and can lead to apoptosis.[9] Another key pathway affected is the PI3K/Akt pathway, where a decrease in Akt phosphorylation is often observed, which can inhibit cell survival and proliferation.[9] Furthermore, transcription factors like NF-κB can be activated, leading to the expression of inflammatory and pro-survival genes.[9] The mTOR pathway, a central regulator of cell growth, can also be inhibited.[9] Additionally, STAT3, involved in cell survival and proliferation, can be dephosphorylated and inactivated.[9]

G cluster_stress Hypertonic Stress (Contrast Agent) cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_mtor mTOR Pathway cluster_stat STAT Pathway Hypertonic Stress Hypertonic Stress p38 p38 Hypertonic Stress->p38 activates JNK JNK Hypertonic Stress->JNK activates Akt Akt (dephosphorylation) Hypertonic Stress->Akt inhibits NFkB NF-κB (phosphorylation) Hypertonic Stress->NFkB activates mTOR mTOR (dephosphorylation) Hypertonic Stress->mTOR inhibits STAT3 STAT3 (dephosphorylation) Hypertonic Stress->STAT3 inhibits Apoptosis_MAPK Apoptosis p38->Apoptosis_MAPK JNK->Apoptosis_MAPK Cell_Survival_PI3K Inhibition of Cell Survival Akt->Cell_Survival_PI3K Inflammation Inflammation NFkB->Inflammation Cell_Growth Inhibition of Cell Growth mTOR->Cell_Growth Proliferation Inhibition of Proliferation STAT3->Proliferation

Caption: Cellular signaling pathways activated by hypertonic contrast agents.

In the context of renal cells, contrast media can induce oxidative stress through the activation of PKC and subsequent uncoupling of eNOS, leading to endothelial damage.[7][14] This process is also linked to a decrease in the expression of protective factors like Nrf2, which further exacerbates oxidative stress.[14]

G cluster_cm Contrast Media cluster_pathway Oxidative Stress Pathway in Renal Cells CM CM AMPK_PKC AMPK/PKC Pathway CM->AMPK_PKC induces Nrf2 Nrf2 Expression (decreased) CM->Nrf2 PKC PKC (phosphorylation) AMPK_PKC->PKC NOX NOX Activation PKC->NOX eNOS eNOS Uncoupling PKC->eNOS ROS ROS Production NOX->ROS eNOS->ROS Endothelial_Damage Endothelial Damage ROS->Endothelial_Damage Nrf2->ROS inhibition is reduced

Caption: Oxidative stress signaling in renal cells induced by contrast media.

The following diagram illustrates a generalized experimental workflow for studying the cellular effects of hypertonic contrast agents.

G cluster_setup Experimental Setup cluster_exposure Exposure cluster_analysis Analysis cluster_outcome Outcome Cell_Culture Cell Culture (e.g., Renal, Endothelial) Expose_Cells Expose Cells to Contrast Media Cell_Culture->Expose_Cells Prepare_Solutions Prepare Isotonic & Hypertonic Contrast Media Solutions Prepare_Solutions->Expose_Cells Measure_Volume Measure Cell Volume Changes (e.g., Microscopy, Impedance) Expose_Cells->Measure_Volume Assess_Viability Assess Cell Viability (e.g., MTT, LDH Assay) Expose_Cells->Assess_Viability Analyze_Signaling Analyze Signaling Pathways (e.g., Western Blot) Expose_Cells->Analyze_Signaling Data_Interpretation Data Interpretation and Conclusion Measure_Volume->Data_Interpretation Assess_Viability->Data_Interpretation Analyze_Signaling->Data_Interpretation

Caption: Experimental workflow for assessing cellular effects of contrast agents.

References

Methodological & Application

Application Notes and Protocols for Density Gradient Centrifugation of Cells Using Diatrizoate Meglumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Density gradient centrifugation is a widely used laboratory technique for the separation of cells and other biological particles based on their size and density. This method involves layering a cell suspension onto a solution of a specific density, known as a density gradient medium, and then centrifuging the mixture. During centrifugation, cells migrate through the gradient and settle at a level where their density equals that of the surrounding medium.

Diatrizoate meglumine (B1676163), often in combination with a polysaccharide such as polysucrose (e.g., Ficoll), is a common component of density gradient media. These solutions are formulated to create a specific density, typically 1.077 g/mL, which is ideal for the separation of mononuclear cells (lymphocytes and monocytes) from whole blood. This document provides detailed protocols and application notes for the use of diatrizoate meglumine-based density gradients for the isolation of various cell types from blood and tissue samples.

Principle of a Diatrizoate-Based Density Gradient

Diatrizoate-based density gradient media, such as those commercially available under trade names like Ficoll-Paque™ and Lymphoprep™, are sterile, ready-to-use solutions containing a mixture of a high molecular weight sucrose (B13894) polymer and sodium diatrizoate.[1] These components are crucial for creating a solution with the optimal density and osmolarity required for the efficient separation of mononuclear cells from other blood components.[1]

When whole blood, diluted with a balanced salt solution, is carefully layered on top of the diatrizoate-based medium, centrifugation causes the different cell types to sediment based on their densities. Erythrocytes and granulocytes, being denser, pass through the gradient and form a pellet at the bottom of the tube. Mononuclear cells, which are less dense, are retained at the interface between the plasma and the density gradient medium, forming a distinct "buffy coat" layer. Platelets, being the least dense, remain in the plasma layer.

Applications

The primary application of this compound-based density gradients is the isolation of peripheral blood mononuclear cells (PBMCs) for a wide range of downstream applications, including:

  • Immunological research

  • Cell-based assays

  • Drug discovery and development

  • Vaccine development

  • Clinical diagnostics

In addition to PBMC isolation, diatrizoate-based gradients can be adapted for the separation of other cell types, such as:

  • Granulocytes: By using a double gradient with two different densities, granulocytes can be separated from both mononuclear cells and erythrocytes.

  • Cells from digested tissues: Single-cell suspensions obtained from the enzymatic digestion of tissues can be purified using density gradient centrifugation to remove dead cells and debris.

Experimental Protocols

Preparation of a Diatrizoate-Based Density Gradient Medium (1.077 g/mL)

While commercially prepared and quality-controlled diatrizoate-based density gradient media are readily available and recommended for consistency, it is possible to prepare a similar solution in the laboratory. The following protocol is based on the composition of Ficoll-Paque, which utilizes sodium diatrizoate. This compound and sodium diatrizoate are often used in combination in radiological contrast media and their properties for creating dense solutions are similar.[2][3][4]

Materials:

  • Ficoll 400 (polysucrose)

  • Sodium Diatrizoate

  • Deionized water

  • 0.22 µm sterile filter

Procedure:

  • To prepare 100 mL of a solution with a density of approximately 1.077 g/mL, dissolve 5.7 g of Ficoll 400 and 9.0 g of sodium diatrizoate in 100 mL of deionized water.

  • Stir the solution until all components are completely dissolved. This may require gentle heating.

  • Allow the solution to cool to room temperature.

  • Verify the density of the solution using a hydrometer or by weighing a precise volume. Adjust the density by adding small amounts of water or the dissolved solids as needed.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store the prepared medium at 4°C, protected from light.

Protocol for Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the separation of PBMCs from whole blood using a diatrizoate-based density gradient medium with a density of 1.077 g/mL.

Materials:

  • Anticoagulated whole blood (e.g., with heparin or EDTA)

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • Diatrizoate-based density gradient medium (1.077 g/mL), at room temperature

  • 50 mL conical centrifuge tubes

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood with an equal volume of PBS in a 50 mL conical tube. For example, mix 15 mL of blood with 15 mL of PBS.

  • Carefully layer 15 mL of the diluted blood over 15 mL of the density gradient medium in a fresh 50 mL conical tube. To avoid mixing, hold the tube at an angle and slowly dispense the blood along the side of the tube. A sharp interface should be visible between the two layers.

  • Centrifuge the tubes at 400-500 x g for 30-40 minutes at room temperature (18-20°C) with the brake turned off.

  • After centrifugation, four distinct layers will be visible (from top to bottom):

    • Plasma

    • A "buffy coat" layer of mononuclear cells at the plasma-gradient interface

    • The density gradient medium

    • A pellet of erythrocytes and granulocytes at the bottom of the tube.

  • Carefully aspirate the upper plasma layer without disturbing the buffy coat.

  • Using a clean pipette, carefully collect the buffy coat layer and transfer it to a new 50 mL conical tube.

  • Wash the isolated cells by adding at least 3 volumes of PBS (e.g., 30 mL) to the tube.

  • Centrifuge at 100-250 x g for 10 minutes at room temperature to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in an appropriate buffer or culture medium for downstream applications.

  • Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

Protocol for Isolation of Granulocytes

This protocol utilizes a double density gradient to separate granulocytes from both mononuclear cells and erythrocytes. This method employs two diatrizoate-based media of different densities, such as Histopaque®-1077 (1.077 g/mL) and Histopaque®-1119 (1.119 g/mL).

Materials:

  • Anticoagulated whole blood

  • Histopaque®-1077 (or equivalent 1.077 g/mL diatrizoate-based medium)

  • Histopaque®-1119 (or equivalent 1.119 g/mL diatrizoate-based medium)

  • 15 mL conical centrifuge tubes

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Carefully layer 3 mL of Histopaque®-1119 into a 15 mL conical tube.

  • Gently layer 3 mL of Histopaque®-1077 on top of the Histopaque®-1119 layer.

  • Carefully layer 6 mL of whole blood on top of the Histopaque®-1077 layer.

  • Centrifuge at 700 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, two distinct cell bands will be visible:

    • A layer of mononuclear cells at the plasma/Histopaque®-1077 interface.

    • A layer of granulocytes at the Histopaque®-1077/Histopaque®-1119 interface.

  • Aspirate and discard the upper plasma and mononuclear cell layers.

  • Carefully collect the granulocyte layer and transfer it to a new centrifuge tube.

  • Wash the cells with PBS as described in the PBMC isolation protocol (steps 7-9).

Protocol for Isolation of Cells from Digested Tissue

This protocol provides a general guideline for purifying cells from a single-cell suspension obtained after enzymatic digestion of tissue. The specific details of the tissue digestion will vary depending on the tissue type.

Materials:

  • Single-cell suspension from digested tissue

  • Diatrizoate-based density gradient medium (density may need to be optimized for the specific cell type)

  • Balanced salt solution

  • Centrifuge tubes

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Filter the single-cell suspension through a 40-70 µm cell strainer to remove any remaining clumps of tissue.

  • Wash the cells by centrifuging at 300 x g for 5-10 minutes and resuspending the pellet in a balanced salt solution.

  • Carefully layer the cell suspension onto the diatrizoate-based density gradient medium. The volume of the cell suspension and gradient medium should be optimized for the specific application.

  • Centrifuge at 400-800 x g for 20-30 minutes at room temperature with the brake off.

  • After centrifugation, viable cells will typically form a layer at the interface, while dead cells and debris will pellet at the bottom of the tube.

  • Carefully collect the layer of viable cells and wash them with a balanced salt solution as described in the PBMC protocol.

Data Presentation

The following tables summarize typical quantitative data obtained from cell separation using diatrizoate-based density gradients. Note that actual results may vary depending on the donor, sample quality, and specific protocol used.

Parameter PBMC Isolation (1.077 g/mL Gradient) Granulocyte Isolation (Double Gradient) Reference(s)
Starting Sample Whole BloodWhole Blood
Typical Yield 1-2 x 10^6 PBMCs per mL of bloodVariable, depends on donor's white blood cell count
Purity >95% mononuclear cells>95% granulocytes[5]
Viability >90%>90%[5]
Centrifugation Speed 400-500 x g700 x g
Centrifugation Time 30-40 minutes30 minutes
Cell Type Typical Density (g/mL) Gradient Medium Density for Isolation (g/mL)
Platelets< 1.077-
Mononuclear Cells (Lymphocytes, Monocytes)1.0771.077
Granulocytes (Neutrophils, Eosinophils, Basophils)1.087 - 1.0921.119 (in a double gradient)
Erythrocytes> 1.092-

Troubleshooting

Problem Possible Cause Solution Reference(s)
Low PBMC yield - Old blood sample (>24 hours)- Improper layering of blood onto the gradient- Incorrect centrifugation speed or time- Blood and/or gradient not at room temperature- Use fresh blood samples.- Practice careful layering to create a sharp interface.- Optimize centrifugation parameters.- Ensure all reagents and samples are at 18-20°C.[6]
Red blood cell contamination - Improper layering, leading to mixing of blood and gradient- "Leaky" buffy coat- Ensure a sharp interface between blood and gradient.- After collecting the buffy coat, perform an additional low-speed wash (100 x g for 10 min) to pellet remaining RBCs.[6]
Granulocyte contamination in PBMC fraction - Blood sample is older than 24 hours, leading to changes in granulocyte density- Use fresh blood samples.- For older samples, consider using a granulocyte depletion step before density gradient centrifugation.[7]
Poor separation of layers - Incorrect centrifugation speed or time- Brake was left on during deceleration- Incorrect density of the gradient medium- Verify and optimize centrifugation parameters.- Always turn the brake off.- Check the density of the prepared or commercial medium.[6]

Visualizations

Experimental Workflow for PBMC Isolation

PBMC_Isolation_Workflow cluster_preparation Sample Preparation cluster_gradient Density Gradient Centrifugation cluster_isolation Cell Isolation and Washing start Start: Collect Anticoagulated Whole Blood dilute Dilute Blood 1:1 with PBS start->dilute layer Layer Diluted Blood onto Diatrizoate Gradient dilute->layer centrifuge Centrifuge at 400-500 x g for 30-40 min (Brake Off) layer->centrifuge collect Collect Buffy Coat (PBMCs) centrifuge->collect wash1 Wash with PBS (Centrifuge at 100-250 x g) collect->wash1 wash2 Repeat Wash wash1->wash2 end End: Isolated PBMCs wash2->end

Caption: Workflow for PBMC isolation using diatrizoate density gradient.

Logical Relationship of Blood Components After Centrifugation

Blood_Separation cluster_tube Centrifuge Tube Layers plasma Plasma (Platelets) pbmc Buffy Coat (PBMCs: Lymphocytes, Monocytes) gradient Diatrizoate Gradient (Density = 1.077 g/mL) pellet Pellet (Granulocytes, Erythrocytes)

Caption: Layers formed after blood centrifugation on a diatrizoate gradient.

References

Application Notes and Protocols for Isolating Specific Cell Populations Using Diatrizoate Meglumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoate meglumine, a derivative of tri-iodinated benzoic acid, is a high-density, low-viscosity medium commonly used in density gradient centrifugation for the separation of various cell populations. Its utility lies in its ability to form gradients that allow for the separation of cells based on their buoyant density. This document provides detailed application notes and protocols for the isolation of specific cell types using this compound-based solutions, such as those commercially available as Ficoll-Paque™, Lymphoprep™, and Histopaque™.

These methods are foundational in immunology, oncology, and cell biology research, enabling the enrichment of target cell populations for downstream applications including cell-based assays, molecular analysis, and therapeutic development. The provided protocols offer step-by-step guidance, while the data summaries allow for a comparative analysis of expected outcomes.

Core Principles of Density Gradient Centrifugation

Density gradient centrifugation separates cells based on their differential migration through a density gradient medium under the influence of centrifugal force. When a heterogeneous cell suspension is layered on top of a this compound-based medium and centrifuged, cells migrate and settle at the level where their density equals that of the surrounding medium. This results in the formation of distinct layers of different cell types, allowing for their selective harvesting. The most common application is the isolation of peripheral blood mononuclear cells (PBMCs), which have a lower density than erythrocytes and granulocytes.

Data Presentation: Quantitative Analysis of Cell Isolation Methods

The following tables summarize quantitative data from various studies, comparing the efficacy of this compound-based methods (often in the form of Ficoll-Paque™) with other cell isolation techniques.

Table 1: Comparison of Human Peripheral Blood Mononuclear Cell (PBMC) Isolation Techniques

Isolation MethodCell Recovery (cells/mL of whole blood)Viability (%)Purity (%)Notes
Diatrizoate-based (Ficoll) 6 x 10⁵[1]100[1]~95% for mononuclear cells[2]Lower cell recovery compared to other methods but cost-effective.[1]
SepMate™ (with Lymphoprep™) 8 x 10⁵[1]100[1]Not specifiedFaster and requires less handling than the traditional Ficoll method.[1][3]
Cell Preparation Tubes (CPTs) 13 x 10⁵[1]100[1]Not specifiedHigher erythrocyte contamination was observed.[1]

Table 2: Comparison of Circulating Tumor Cell (CTC) Isolation Techniques

Isolation MethodRecovery Rate (%)Cell Line(s)Notes
Density Gradient Separation (Ficoll) 24[4]MCF7, SKBR3, MDA-MB-231Lower recovery rate compared to immunomagnetic and filtration-based methods.[4]
Immunomagnetic (Dynal anti-CD45) 97[4]MCF7, SKBR3, MDA-MB-231High recovery rate through negative selection.[4]
Immunomagnetic (Dynal anti-EpCAM) 75[4]MCF7, SKBR3, MDA-MB-231Positive selection method with good recovery.[4]
Filtration (ISET) 95[4]MCF7, SKBR3, MDA-MB-231High recovery rate based on cell size.[4]
RosetteSep™ (Immunodensity) Adequate at 10 cells/mL[5]Metastatic Breast Cancer Patient SamplesCombines antibody-based negative selection with density gradient centrifugation.[5]

Table 3: Monocyte Isolation Techniques

Isolation MethodPurity (%)Viability (%)Notes
Negative Selection (RosetteSep™) >95[6]Not specifiedUntouched monocytes are isolated.
Elutriation Centrifugation >90[7]Not specifiedYields large numbers of pure monocytes.[7]

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a standard method for the isolation of lymphocytes and monocytes from whole blood.

Materials:

  • Anticoagulated whole blood (e.g., with EDTA or heparin)

  • This compound-based density gradient medium (e.g., Ficoll-Paque™, density 1.077 g/mL)

  • Phosphate-buffered saline (PBS), sterile

  • 50 mL conical centrifuge tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Bring the density gradient medium to room temperature.

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of the density gradient medium in a new 50 mL conical tube. To avoid mixing, hold the tube at an angle and slowly dispense the blood along the side of the tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four distinct layers will be visible (from top to bottom): plasma, a "buffy coat" of PBMCs, the density gradient medium, and a pellet of erythrocytes and granulocytes.

  • Carefully aspirate the upper plasma layer without disturbing the PBMC layer.

  • Collect the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding at least 3 volumes of PBS (e.g., up to 45 mL in a 50 mL tube).

  • Centrifuge at 100-250 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in an appropriate buffer or culture medium for downstream applications.

  • Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

Protocol 2: Isolation of Lymphocytes from Solid Tissues (e.g., Skin)

This protocol describes a general procedure for isolating lymphocytes from solid tissues, which often involves an initial enzymatic digestion followed by a density gradient purification step.

Materials:

  • Fresh tissue sample (e.g., skin biopsy)

  • Enzyme digestion solution (e.g., Collagenase IV and DNase I in RPMI medium)

  • This compound-based density gradient medium

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainer

  • 50 mL conical centrifuge tubes

  • Centrifuge

Procedure:

  • Place the tissue in a petri dish with a small amount of RPMI medium.

  • Mince the tissue into small pieces (1-2 mm) using a sterile scalpel.

  • Transfer the minced tissue to a 50 mL conical tube containing the pre-warmed enzyme digestion solution.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle agitation. The optimal digestion time should be determined empirically for each tissue type.[8]

  • Stop the digestion by adding RPMI with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube to remove undigested tissue.

  • Centrifuge the cell suspension at 300-400 x g for 5-10 minutes.

  • Discard the supernatant and resuspend the cell pellet in PBS.

  • Carefully layer the cell suspension onto the this compound-based density gradient medium.

  • Centrifuge at 400-800 x g for 20-30 minutes at room temperature with the brake off.

  • Collect the lymphocyte-containing layer at the interface.

  • Wash the cells with PBS as described in Protocol 1 (steps 8-10).

Visualizations: Workflows and Signaling Considerations

Experimental Workflow for PBMC Isolation

PBMC_Isolation_Workflow cluster_start Sample Preparation cluster_separation Density Gradient Centrifugation cluster_harvest Cell Harvesting and Washing cluster_downstream Downstream Applications start Whole Blood Collection (Anticoagulant) dilution Dilute 1:1 with PBS start->dilution layering Layer over Diatrizoate Meglumine Medium dilution->layering centrifugation Centrifuge (400g, 30 min, brake off) layering->centrifugation separation Formation of Layers: - Plasma - Buffy Coat (PBMCs) - Gradient Medium - RBCs/Granulocytes centrifugation->separation harvest Aspirate Plasma, Collect Buffy Coat separation->harvest wash1 Wash with PBS (Centrifuge 250g, 10 min) harvest->wash1 wash2 Repeat Wash wash1->wash2 analysis Cell Counting & Viability Assessment wash2->analysis applications Culture, Flow Cytometry, Molecular Analysis analysis->applications Cellular_Stress_Signaling cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathway Activation cluster_outcome Potential Outcomes stimulus Hyperosmotic Stress (this compound) cell_shrinkage Cell Shrinkage stimulus->cell_shrinkage oxidative_stress Oxidative Stress stimulus->oxidative_stress dna_damage DNA Damage stimulus->dna_damage protein_misfolding Protein Misfolding stimulus->protein_misfolding mapk MAPK Pathways (p38, JNK) cell_shrinkage->mapk nfkb NF-κB Pathway cell_shrinkage->nfkb upr Unfolded Protein Response cell_shrinkage->upr oxidative_stress->mapk oxidative_stress->nfkb oxidative_stress->upr dna_damage->mapk dna_damage->nfkb dna_damage->upr protein_misfolding->mapk protein_misfolding->nfkb protein_misfolding->upr adaptation Cellular Adaptation (Osmolyte production, HSPs) mapk->adaptation apoptosis Apoptosis mapk->apoptosis altered_function Altered Immune Function (Cytokine release, Adhesion) mapk->altered_function nfkb->adaptation nfkb->apoptosis nfkb->altered_function upr->adaptation upr->apoptosis upr->altered_function

References

Application Notes and Protocols for Gastrointestinal Tract Visualization in Rodents Using Diatrizoate Meglumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoate meglumine (B1676163), often in combination with diatrizoate sodium (e.g., Gastrografin®), is a water-soluble, iodinated radiopaque contrast agent. Its primary application in preclinical research involving rodents is the visualization of the gastrointestinal (GI) tract for morphological and functional assessments. Due to its high atomic weight, iodine provides excellent radiodensity for radiographic contrast against surrounding soft tissues.[1] Unlike barium sulfate, diatrizoate meglumine is water-soluble, making it particularly useful in studies where a perforation of the GI tract is suspected, as it is readily absorbed and excreted by the kidneys if it leaks into the peritoneal cavity.[1]

These application notes provide detailed protocols for the use of this compound in radiographic (X-ray) and computed tomography (CT) imaging of the GI tract in mice and rats.

Key Properties and Considerations

This compound solutions are hypertonic, which can lead to a shift of fluid into the intestinal lumen.[1] This osmotic effect can have two primary consequences for imaging studies:

  • Dilution of the contrast agent: The influx of water can dilute the this compound, potentially reducing opacification, especially in the distal small intestine and colon.[1]

  • Laxative effect: The increased fluid in the bowel can accelerate gastrointestinal transit, which may need to be factored into the experimental design. A study in mice noted that an oral dose of 10 mL/kg of Gastrografin® resulted in diarrhea approximately 3 to 5 hours after administration.[2]

Due to these properties, appropriate dilution and dosage are critical for obtaining high-quality images without inducing significant physiological side effects that could confound experimental results.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the application of this compound in rodent GI tract imaging. Dosages and dilutions are derived from product monographs and preclinical studies. It is recommended to perform pilot studies to determine the optimal parameters for specific experimental needs.

Table 1: Recommended Dosages of this compound for Oral Administration

SpeciesBody WeightRecommended Volume (mL/kg)Notes
Mouse20-30 g5 - 10 mL/kgA dose of 10 mL/kg was found to be non-lethal but induced diarrhea[2]. Lower doses are recommended to minimize effects on transit time.
Rat200-500 g5 - 10 mL/kgExtrapolated from mouse data and general oral gavage volume recommendations.

Table 2: Recommended Dilutions of this compound for Administration

ApplicationRecommended Dilution (Diatrizoate:Diluent)DiluentNotes
Oral (Mouse/Rat)1:1 to 1:3WaterDilution is recommended to reduce hypertonicity and the risk of adverse effects[3]. Higher dilutions may be necessary for very young or debilitated animals.
Rectal (Rat)1:3 to 1:5WaterTo avoid mucosal irritation and overdistention. A study in rats showed no deleterious effects with appropriate volumes to fill the colon[4].

Table 3: Estimated Gastrointestinal Transit Times in Rodents

SpeciesSegmentEstimated Transit TimeNotes
MouseStomach to Cecum2 - 4 hoursTransit time can be influenced by the hyperosmotic nature of this compound.
MouseWhole Gut4 - 8 hoursDiarrhea was observed 3-5 hours post-administration at higher doses, indicating a relatively rapid transit[2].
RatStomach to Cecum3 - 5 hoursTransit times are generally longer in rats compared to mice.

Experimental Protocols

Protocol 1: Oral Administration of this compound for Upper GI Tract Visualization (X-ray and Micro-CT)

This protocol is suitable for visualizing the esophagus, stomach, and proximal small intestine.

Materials:

  • This compound solution (e.g., Gastrografin®)

  • Sterile water for dilution

  • Appropriately sized oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[5]

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Fast animals for 4-6 hours prior to administration to ensure an empty stomach. Water can be provided ad libitum.

  • Dosage Calculation: Weigh the animal and calculate the required volume of the this compound solution based on the recommended dosage (see Table 1).

  • Contrast Agent Preparation: Prepare the desired dilution of this compound with sterile water (see Table 2).

  • Administration:

    • Gently restrain the animal.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth.

    • Carefully insert the gavage needle into the esophagus and slowly administer the contrast agent.

  • Imaging:

    • X-ray: Acquire images at multiple time points (e.g., immediately after administration, and then at 15, 30, 60, and 120 minutes) to visualize the transit through the upper GI tract.

    • Micro-CT: For CT imaging, a dilute solution is often preferred. Administer the contrast agent 15-30 minutes before scanning to allow it to reach the desired segments of the bowel.[1]

Protocol 2: Rectal Administration of this compound for Lower GI Tract Visualization (X-ray and Micro-CT)

This protocol is suitable for visualizing the colon and rectum.

Materials:

  • This compound solution

  • Sterile water for dilution

  • Flexible catheter (size appropriate for the animal)

  • Syringe

  • Lubricant

Procedure:

  • Animal Preparation: No fasting is typically required. A gentle enema with lukewarm water may be performed to clear the colon of fecal matter before contrast administration.

  • Dosage Calculation: The volume should be sufficient to fill the colon without causing overdistention. This should be determined in pilot studies, starting with a low volume (e.g., 0.5-1.0 mL for a mouse, 2-5 mL for a rat).

  • Contrast Agent Preparation: Prepare the desired dilution of this compound with sterile water (see Table 2).

  • Administration:

    • Anesthetize the animal if necessary.

    • Lubricate the tip of the catheter.

    • Gently insert the catheter into the rectum.

    • Slowly infuse the contrast agent.

  • Imaging:

    • X-ray/Micro-CT: Acquire images immediately after administration.

Visualization of Experimental Workflows

oral_administration_workflow cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging animal_prep Animal Preparation (Fasting 4-6h) dosage_calc Dosage Calculation (5-10 mL/kg) animal_prep->dosage_calc Weigh Animal contrast_prep Contrast Preparation (1:1 to 1:3 Dilution) dosage_calc->contrast_prep oral_gavage Oral Gavage contrast_prep->oral_gavage xray X-ray Imaging (Time-course) oral_gavage->xray micro_ct Micro-CT Imaging (15-30 min post-admin) oral_gavage->micro_ct

Caption: Workflow for Oral Administration and Imaging.

rectal_administration_workflow cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging animal_prep Animal Preparation (Optional Enema) volume_determination Volume Determination (Pilot Study) animal_prep->volume_determination contrast_prep Contrast Preparation (1:3 to 1:5 Dilution) volume_determination->contrast_prep rectal_infusion Rectal Infusion contrast_prep->rectal_infusion imaging X-ray / Micro-CT Imaging (Immediate) rectal_infusion->imaging

Caption: Workflow for Rectal Administration and Imaging.

Signaling Pathways and Biological Mechanisms

The primary mechanism of action for this compound as a gastrointestinal contrast agent is its radiopacity, owing to the high atomic number of iodine. It is not significantly absorbed from the intact GI tract.[1]

However, its hyperosmolarity does induce a physiological response. The osmotic gradient draws water into the intestinal lumen, which can stimulate peristalsis and accelerate transit. While a specific signaling pathway for this prokinetic effect in rodents is not well-documented, it is understood to be a physical consequence of the osmotic load rather than a direct pharmacological interaction with intestinal receptors.

A study in a zebrafish model of opioid-induced constipation suggested that this compound may have a prokinetic effect associated with an increased expression of interstitial cells of Cajal (ICC) markers.[6][7] ICCs are the pacemaker cells of the gastrointestinal tract and are crucial for generating and propagating slow waves that coordinate motility. Further research is needed to confirm if a similar mechanism is at play in rodents.

prokinetic_effect_hypothesis diatrizoate This compound (Hypertonic Solution) fluid_influx Osmotic Fluid Influx into Intestinal Lumen diatrizoate->fluid_influx icc Increased ICC Marker Expression (Hypothesized in Rodents) diatrizoate->icc Potential Mechanism distension Intestinal Distension fluid_influx->distension peristalsis Increased Peristalsis distension->peristalsis transit Accelerated GI Transit peristalsis->transit icc->peristalsis

Caption: Hypothesized Prokinetic Effect of Diatrizoate.

References

Application Notes and Protocols for Contrast-Enhanced Computed Tomography in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting contrast-enhanced computed tomography (CE-CT) in preclinical research. The information is intended to guide researchers in the effective application of this powerful imaging modality for non-invasive, three-dimensional anatomical and functional assessment in small animal models.

Introduction to Preclinical Contrast-Enhanced CT

X-ray computed tomography (CT) is a valuable tool in preclinical imaging, offering high-resolution anatomical information, particularly of bone and lung tissue.[1] However, the inherent low contrast between different soft tissues limits its application for detailed anatomical and functional studies. The use of contrast agents, which are substances that increase the attenuation of X-rays, significantly enhances the differentiation of soft tissues and allows for the visualization of the vasculature.[1][2]

In preclinical research, CE-CT is widely used for a variety of applications, including oncology, cardiovascular research, and developmental biology. In oncology, it is instrumental in assessing tumor vascularity, perfusion, and the efficacy of anti-angiogenic therapies.[3]

Contrast Agents for Preclinical CT

A variety of contrast agents are available for preclinical CE-CT, each with distinct properties and applications. The choice of contrast agent depends on the specific research question, the target organ or tissue, and the desired imaging window. Iodinated contrast media are the most commonly used due to their high atomic number and X-ray absorption properties.[4][5]

Iodinated Contrast Agents

Iodine-based contrast agents are typically small molecules that are administered intravenously.[5] They can be classified as either ionic or non-ionic, with non-ionic agents generally having lower osmolality and fewer side effects.[5]

  • Small Molecule Iodinated Agents: These agents, such as Iohexol and Ioversol, distribute rapidly into the extracellular space and are quickly cleared by the kidneys.[5][6] This rapid clearance makes them suitable for dynamic contrast-enhanced (DCE-CT) studies to assess tissue perfusion and vascular permeability.[7]

  • Liposomal and Nanoparticle-Based Iodinated Agents: To overcome the short circulation time of small molecule agents, iodine can be encapsulated within liposomes or nanoparticles.[8][9] These "blood pool" agents have a much longer half-life in circulation, allowing for prolonged imaging of the vasculature and assessment of vessel morphology.[8][10]

Barium-Based Contrast Agents

Barium sulfate (B86663) is another high-Z element used as a contrast agent, particularly for gastrointestinal imaging.[11] Due to its insolubility and potential toxicity if it enters the bloodstream, its use is generally restricted to oral or rectal administration.

Gold Nanoparticles

Gold nanoparticles are emerging as a promising class of CT contrast agents due to their high X-ray attenuation, biocompatibility, and the ability to be functionalized for targeted imaging.[9]

Table 1: Comparison of Common Preclinical CT Contrast Agents

Contrast Agent TypeExamplesKey PropertiesPrimary Applications
Small Molecule Iodinated Iohexol, IoversolRapid renal clearance, low viscosityDynamic contrast-enhanced CT (perfusion, permeability)
Liposomal/Nanoparticle Iodinated Liposomal-iodixanol, Fenestra VCLong blood half-lifeVascular imaging, angiography, tumor vascularity
Barium-Based Barium SulfateHigh atomic number, insolubleGastrointestinal imaging
Gold Nanoparticles AuroVist™High X-ray attenuation, tunable sizeVascular imaging, targeted tumor imaging

Experimental Protocols

In Vivo Contrast-Enhanced CT for Tumor Vascularity

This protocol describes a general procedure for assessing tumor vascularity in a murine model using a long-circulating iodinated nanoparticle contrast agent.

Materials:

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • Anesthesia system (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Intravenous catheter (e.g., tail vein)

  • Long-circulating iodinated contrast agent (e.g., Fenestra™-HDVC)[12]

  • Micro-CT scanner

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Place the animal on a heating pad to maintain body temperature throughout the procedure.

    • Secure a catheter in the lateral tail vein for contrast agent administration.

  • Image Acquisition (Baseline):

    • Position the anesthetized animal in the micro-CT scanner.

    • Perform a baseline (pre-contrast) scan of the tumor region.

  • Contrast Agent Administration:

    • Administer the long-circulating iodinated contrast agent via the tail vein catheter. The injection volume and rate should be optimized based on the specific agent and animal weight. For example, a dose of 0.5 g/kg for Fenestra-HDVC can be used.[12]

  • Image Acquisition (Post-Contrast):

    • Acquire a series of post-contrast scans at various time points (e.g., 5 minutes, 1 hour, 4 hours, 24 hours) to assess the pharmacokinetics of the agent and visualize the tumor vasculature.

Table 2: Example In Vivo Micro-CT Imaging Parameters for Tumor Vascularity

ParameterValue
X-ray Tube Voltage 90 kVp[1]
X-ray Tube Current 200 µA[1]
Number of Projections 1000 per 180°[1]
Integration Time 400-500 ms[1]
Voxel Size 10-20 µm (isotropic)[1]
Scan Time 10-30 minutes
Ex Vivo Contrast-Enhanced CT for High-Resolution Vascular Imaging

This protocol outlines a method for obtaining high-resolution three-dimensional images of the vasculature within an excised tissue or organ. This is often used for detailed morphological analysis of the microvasculature.[13]

Materials:

  • Excised tissue/organ (e.g., tumor, brain)

  • Phosphate-buffered saline (PBS) containing heparin

  • 4% Paraformaldehyde (PFA) for fixation

  • Vascular casting agent (e.g., Microfil®, µAngiofil)[14]

  • Micro-CT scanner

Procedure:

  • Vascular Perfusion and Fixation:

    • Anesthetize the animal deeply.

    • Perform a thoracotomy to expose the heart.

    • Cannulate the descending aorta.[14]

    • Perfuse with heparinized PBS to flush out the blood.[14]

    • Perfuse with 4% PFA to fix the tissues.

  • Contrast Agent Perfusion:

    • Prepare the vascular casting agent according to the manufacturer's instructions.

    • Perfuse the vasculature with the contrast agent until it is visible in the vessels of interest.[14]

  • Polymerization and Sample Preparation:

    • Allow the contrast agent to polymerize (e.g., by storing at 4°C for 24 hours).[1]

    • Excise the tissue or organ of interest.

  • Image Acquisition:

    • Mount the sample in the micro-CT scanner.

    • Acquire high-resolution scans.

Table 3: Example Ex Vivo Micro-CT Imaging Parameters for Vascular Casting

ParameterValue
X-ray Tube Voltage 90 kVp[1]
X-ray Tube Current 200 µA[1]
Number of Projections 1000 per 180°[1]
Integration Time 400 ms[1]
Voxel Size <10 µm (isotropic)[1]
Scan Time 1.5 - 2.5 hours[1]

Data Analysis and Presentation

Quantitative analysis of CE-CT data is crucial for extracting meaningful biological information.

In Vivo Data Analysis
  • Region of Interest (ROI) Analysis: Draw ROIs on the tumor and surrounding tissues to measure the change in Hounsfield Units (HU) over time. This can be used to generate time-attenuation curves.

  • Perfusion Analysis: For dynamic studies, software can be used to fit the time-attenuation curves to pharmacokinetic models to calculate parameters such as blood flow, blood volume, and permeability.[7][15]

  • Vessel Quantification: For images acquired with long-circulating agents, segmentation algorithms can be used to quantify vessel volume, density, and tortuosity.[13]

Ex Vivo Data Analysis
  • 3D Visualization: Reconstruct the high-resolution scans to create 3D models of the vasculature.

  • Morphometric Analysis: Quantify various vascular parameters such as vessel diameter, length, branching angles, and connectivity.[13]

Table 4: Quantitative Parameters from Preclinical CE-CT

ParameterDescriptionApplication
Blood Flow (BF) Rate of blood delivery to a tissue volumeTumor perfusion, ischemia
Blood Volume (BV) Fraction of tissue volume occupied by blood vesselsTumor vascularity, angiogenesis
Mean Transit Time (MTT) Average time for blood to traverse the vasculatureTissue hemodynamics
Permeability-Surface Area Product (PS) Rate of contrast agent leakage from vesselsVascular permeability, tumor leakiness
Vessel Volume Fraction Percentage of tissue volume occupied by vesselsAngiogenesis assessment
Vessel Diameter Average diameter of blood vesselsMicrovascular morphology

Visualizations

Experimental Workflow

G cluster_in_vivo In Vivo CE-CT Workflow cluster_ex_vivo Ex Vivo CE-CT Workflow iv_prep Animal Preparation (Anesthesia, Catheter) iv_base Baseline CT Scan iv_prep->iv_base iv_inject Contrast Injection (Long-circulating) iv_base->iv_inject iv_post Post-Contrast CT Scans (Time-series) iv_inject->iv_post iv_analysis Data Analysis (Perfusion, Vessel Quantification) iv_post->iv_analysis ev_prep Animal Preparation (Anesthesia) ev_perfuse_fix Vascular Perfusion (PBS, PFA) ev_prep->ev_perfuse_fix ev_perfuse_contrast Contrast Perfusion (Vascular Casting Agent) ev_perfuse_fix->ev_perfuse_contrast ev_poly Polymerization ev_perfuse_contrast->ev_poly ev_excise Tissue Excision ev_poly->ev_excise ev_scan High-Resolution Micro-CT Scan ev_excise->ev_scan ev_analysis Data Analysis (3D Visualization, Morphometry) ev_scan->ev_analysis

Caption: General experimental workflows for in vivo and ex vivo CE-CT.

VEGF Signaling Pathway in Angiogenesis

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Migration, Permeability) ERK->Gene_Expression Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Gene_Expression

Caption: Simplified VEGF signaling pathway leading to angiogenesis.[16][17][18][19]

References

Application Notes and Protocols for Assessing Renal Clearance of Diatrizoate Meglumine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of renal clearance is a cornerstone of nephrology research and drug development, providing critical insights into kidney function. The glomerular filtration rate (GFR) is the most widely accepted measure of overall kidney function.[1] While inulin (B196767) has historically been the gold standard for measuring GFR, its use can be cumbersome.[1] Diatrizoate meglumine (B1676163), a radiocontrast agent, has emerged as a reliable alternative for GFR assessment. It is primarily cleared from the body by glomerular filtration with minimal tubular secretion or reabsorption, making it a suitable exogenous marker for renal clearance studies.[2]

These application notes provide detailed methodologies for assessing the renal clearance of diatrizoate meglumine in a research setting, covering both plasma and urinary clearance techniques. The protocols are designed to be adaptable for both preclinical animal models and clinical research.

Methods for Assessing Renal Clearance of this compound

There are two primary methods for determining the renal clearance of this compound:

  • Plasma Clearance: This method involves measuring the rate at which diatrizoate is removed from the bloodstream following an intravenous injection. It can be performed using multiple plasma samples to determine the plasma disappearance curve or with a simplified single-plasma sample technique.

  • Urinary Clearance: This method directly measures the rate of excretion of diatrizoate in the urine over a specific time period. It requires the collection of both urine and a plasma sample.

The choice of method often depends on the research question, the available resources, and the subject population (animal or human).

Data Presentation

The following tables summarize key quantitative data related to the use of this compound for assessing renal clearance.

Table 1: Pharmacokinetic Parameters of Intravenously Administered Diatrizoate

ParameterValueSpeciesReference
Urinary Excretion (Cumulative)
60 minutes38% of administered doseHuman[3]
3 hours45% of administered doseHuman[3]
24 hours94-100% of administered doseHuman[3]
Alternate Excretion Route
Fecal Recovery (in patients without severe renal disease)< 2% of administered doseHuman[3]
Plasma Protein Binding 0-10%Human

Table 2: Comparison of Renal Clearance Methods

MethodGFR (mL/min/1.73 m²) (Mean ± SD)Correlation with Inulin Clearance (r)Reference
Inulin Clearance 73 ± 40-[4]
99mTc-DTPA Clearance 70 ± 380.97[4]
Creatinine Clearance (24-hour) 73 ± 370.96[4]
Cockcroft-Gault Formula 75 ± 370.86[4]
MDRD Formula 67 ± 370.88[4]

Note: This table provides a general comparison of different GFR measurement methods. Direct head-to-head comparisons of this compound with all these methods in a single study are limited. 99mTc-DTPA is another radiopharmaceutical used for GFR measurement and shows high correlation with inulin clearance.

Table 3: Recommended Plasma Sampling Times for Single-Sample Diatrizoate GFR Determination

Estimated GFR RangeRecommended Sampling Time Post-InjectionReference
> 100 mL/min120 minutes[3][5]
60-100 mL/min150 minutes[3][5]
< 60 mL/min230 minutes[3][5]

Experimental Protocols

Protocol 1: Plasma Clearance of this compound (Multi-Sample Method)

This protocol is considered a robust method for determining the plasma clearance of this compound.

Materials:

  • This compound injection solution

  • Sterile syringes and needles

  • Intravenous catheter

  • Blood collection tubes (e.g., EDTA or heparinized tubes)

  • Centrifuge

  • Pipettes and storage vials

  • Analytical equipment for diatrizoate quantification (e.g., HPLC with UV detection or gamma counter for radiolabeled diatrizoate)

Procedure:

  • Subject Preparation: The subject should be adequately hydrated. For human studies, fasting for at least 4 hours is recommended. For animal studies, follow appropriate institutional guidelines.

  • Baseline Blood Sample: Collect a pre-injection blood sample to serve as a baseline.

  • Diatrizoate Administration: Administer a precisely known dose of this compound as an intravenous bolus injection.

  • Plasma Sample Collection: Collect a series of blood samples from a site contralateral to the injection site at predetermined time points. Typical time points for a detailed pharmacokinetic analysis are 5, 10, 15, 30, 60, 90, 120, 180, and 240 minutes post-injection.[6]

  • Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -20°C or lower until analysis.

  • Diatrizoate Quantification: Measure the concentration of diatrizoate in each plasma sample using a validated analytical method.

  • Data Analysis:

    • Plot the plasma concentration of diatrizoate versus time on a semi-logarithmic scale.

    • Calculate the area under the plasma concentration-time curve (AUC) from time zero to infinity using the trapezoidal rule.

    • Calculate the plasma clearance (Cl) using the following formula: Cl = Dose / AUC

Protocol 2: Urinary Clearance of this compound

This protocol directly measures the excretion of diatrizoate into the urine.

Materials:

  • This compound injection solution

  • Sterile syringes and needles

  • Intravenous catheter

  • Urine collection vessels

  • Blood collection tubes

  • Volumetric flasks

  • Centrifuge

  • Pipettes and storage vials

  • Analytical equipment for diatrizoate quantification

Procedure:

  • Subject Preparation: Ensure the subject is well-hydrated to maintain a steady urine flow.

  • Bladder Emptying: At the beginning of the clearance period, have the subject completely empty their bladder and discard the urine. Record this time as the start time (t=0).

  • Diatrizoate Administration: Administer a precisely known dose of this compound as an intravenous bolus injection.

  • Urine Collection: Collect all urine produced over a precisely timed interval (e.g., 60 or 120 minutes).

  • Blood Sample Collection: At the midpoint of the urine collection period, collect a blood sample to determine the plasma concentration of diatrizoate.

  • Sample Processing:

    • Measure the total volume of the collected urine.

    • Centrifuge the blood sample to separate the plasma.

  • Sample Storage: Store the urine and plasma samples at -20°C or lower until analysis.

  • Diatrizoate Quantification: Measure the concentration of diatrizoate in both the urine (U) and plasma (P) samples using a validated analytical method.

  • Data Analysis:

    • Calculate the urinary excretion rate (U x V), where V is the urine flow rate (urine volume / collection time).

    • Calculate the renal clearance (Cl) using the following formula: Cl = (U x V) / P

Mandatory Visualization

experimental_workflow_plasma_clearance cluster_prep Preparation cluster_admin Administration & Sampling cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis prep Subject Preparation (Hydration, Fasting) baseline Collect Baseline Blood Sample prep->baseline admin IV Bolus Injection of This compound baseline->admin sampling Serial Blood Sampling (e.g., 5, 10, 30, 60, 120, 180, 240 min) admin->sampling centrifuge Centrifuge Blood Samples to Separate Plasma sampling->centrifuge store Store Plasma Samples (≤ -20°C) centrifuge->store analyze Quantify Diatrizoate (HPLC or Radiometry) store->analyze auc Calculate AUC analyze->auc clearance Calculate Clearance (Cl = Dose / AUC) auc->clearance

Caption: Workflow for Plasma Clearance Measurement.

experimental_workflow_urinary_clearance cluster_prep Preparation cluster_admin Administration & Sampling cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis prep Subject Preparation (Hydration) empty_bladder Empty Bladder (t=0, Discard Urine) prep->empty_bladder admin IV Bolus Injection of This compound empty_bladder->admin urine_collection Timed Urine Collection (e.g., 60 or 120 min) admin->urine_collection blood_sample Midpoint Blood Sample measure_volume Measure Urine Volume urine_collection->measure_volume centrifuge Centrifuge Blood Sample blood_sample->centrifuge store Store Urine & Plasma (≤ -20°C) measure_volume->store centrifuge->store analyze Quantify Diatrizoate in Urine (U) and Plasma (P) store->analyze excretion_rate Calculate Excretion Rate (U x V) analyze->excretion_rate clearance Calculate Clearance Cl = (U x V) / P excretion_rate->clearance

Caption: Workflow for Urinary Clearance Measurement.

signaling_pathway_renal_clearance cluster_blood Bloodstream cluster_urine Urine diatrizoate_blood This compound in Plasma glomerulus Glomerulus diatrizoate_blood->glomerulus Afferent Arteriole proximal_tubule Proximal Tubule glomerulus->proximal_tubule Glomerular Filtration loop_henle Loop of Henle proximal_tubule->loop_henle distal_tubule Distal Tubule loop_henle->distal_tubule collecting_duct Collecting Duct distal_tubule->collecting_duct excretion Excretion in Urine collecting_duct->excretion

Caption: Renal Clearance of this compound.

References

Application Notes and Protocols for Diatrizoate Meglumine in Plant Science and Root Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoate meglumine (B1676163), a widely used iodinated contrast agent in medical imaging, is finding increasing applications in plant science, particularly for non-destructive, three-dimensional imaging of plant root systems using X-ray Computed Tomography (CT). The primary challenge in root imaging is the low intrinsic contrast between root tissues and the surrounding soil-water matrix. Diatrizoate meglumine, by virtue of its high atomic number iodine atoms, effectively attenuates X-rays, thereby enhancing the visibility of root structures within the soil. These application notes provide an overview of its use, experimental protocols, and relevant data for researchers in plant biology and related fields.

The use of contrast agents like this compound allows for detailed visualization of root architecture, including fine roots and vascular structures, which is often not possible with conventional imaging techniques. However, it is crucial to consider the potential for phytotoxicity, as ionic contrast agents such as those containing diatrizoate have been observed to be less well-tolerated by plants compared to non-ionic alternatives.

Applications in Plant Science

  • Enhanced Visualization of Root System Architecture: this compound significantly improves the contrast between roots and soil in X-ray CT imaging, enabling detailed three-dimensional reconstruction of the entire root system.

  • In Vivo Imaging of Root Vasculature: By introducing the contrast agent into the plant's vascular system, it is possible to visualize the xylem and phloem, providing insights into water and nutrient transport pathways.

  • Studies of Root-Soil Interactions: Enhanced imaging allows for the detailed study of the spatial relationship between roots and soil particles, as well as the distribution of water and solutes in the rhizosphere.

  • Phenotyping of Root Traits: High-resolution 3D models of root systems generated with the aid of contrast agents can be used to quantify various root architectural traits for genetic studies and breeding programs.

Quantitative Data

The following table summarizes key parameters and findings from studies utilizing diatrizoate-based contrast agents for plant root imaging. It is important to note that specific concentrations and outcomes can vary depending on the plant species, soil type, and imaging equipment used.

ParameterValue/ObservationPlant SpeciesImaging ModalityReference
Contrast Agent Gastrografin (containing this compound and diatrizoate sodium)Pea (Pisum sativum)X-ray micro-CT[1]
Application Method Perfusion into the aerial vasculature via a leaf flapPea (Pisum sativum)X-ray micro-CT[1]
Key Observation Allowed clear visualization of xylem and phloem units of seminal roots and vascular morphology within rhizobial nodules.Pea (Pisum sativum)X-ray micro-CT[1]
Phytotoxicity Gastrografin showed evidence of toxicity. Non-ionic contrast agent (Niopam) was better tolerated.Pea (Pisum sativum)X-ray micro-CT[1]

Experimental Protocols

Protocol 1: General Protocol for Root System Visualization using Soil Drench Application

This protocol describes a general method for enhancing the contrast of a plant root system grown in soil for X-ray CT imaging by applying a this compound solution to the soil.

Materials:

  • Potted plant with a well-developed root system

  • This compound solution (e.g., Gastrografin, diluted)

  • Water

  • X-ray CT scanner

Procedure:

  • Plant Preparation: Grow the plant in a pot with a soil mix appropriate for the species. Ensure the plant is well-watered prior to the experiment.

  • Contrast Agent Preparation: Prepare a dilution of the this compound solution. A starting point could be a 1:10 dilution of a commercial formulation such as Gastrografin with water. The optimal concentration will need to be determined empirically for the specific plant species and soil type.

  • Application of Contrast Agent: Gently and evenly apply the diluted this compound solution to the soil surface, allowing it to percolate through the root zone. The volume applied should be sufficient to moisten the soil without causing waterlogging.

  • Incubation: Allow the plant to incubate for a period of time to allow for the distribution of the contrast agent throughout the root zone. A starting incubation time of 1-2 hours can be used, but this may need to be optimized.

  • X-ray CT Imaging: Carefully place the potted plant in the X-ray CT scanner. Acquire a series of X-ray projections as the sample is rotated. The specific scanning parameters (voltage, current, exposure time, and resolution) will depend on the scanner and the size of the pot.

  • Image Reconstruction and Analysis: Reconstruct the acquired projections to generate a 3D volumetric dataset. Use appropriate image analysis software to segment the roots from the soil and visualize the root system architecture.

Protocol 2: Protocol for Visualizing Root Vasculature using Leaf Perfusion

This protocol is adapted from studies that have successfully visualized plant vascular structures and is suitable for plants where a leaf can be partially excised for uptake.

Materials:

  • Healthy, well-watered plant

  • This compound solution (e.g., Gastrografin)

  • Small, shallow container

  • Parafilm or a similar sealant

  • Scalpel or sharp razor blade

  • X-ray CT scanner

Procedure:

  • Plant Preparation: Select a healthy, mature leaf on the plant.

  • Contrast Agent Preparation: Prepare a dilution of the this compound solution. The concentration may need to be higher than for soil drench applications to ensure sufficient uptake and translocation. A starting point could be a 1:5 dilution.

  • Leaf Flap Preparation and Perfusion:

    • Make a small, clean cut on the selected leaf to create a "flap" that can be submerged in the contrast agent solution.

    • Place the shallow container with the diluted this compound solution such that the cut leaf flap is fully submerged.

    • Secure the container and seal the area around the leaf and container with parafilm to minimize evaporation.

  • Uptake and Translocation: Allow the plant to take up the contrast agent through the cut leaf for a period of 12-24 hours. This allows time for the agent to be transported through the plant's vascular system to the roots.

  • X-ray CT Imaging: After the uptake period, carefully place the entire plant (with the perfusion setup still attached if possible, or carefully removed) into the X-ray CT scanner.

  • Image Acquisition and Analysis: Follow the same imaging and analysis steps as described in Protocol 1 to visualize the contrast-enhanced root vascular network.

Visualizations

Experimental Workflow for Root Imaging with this compound

G cluster_prep Preparation cluster_app Application cluster_img Imaging & Analysis plant_prep Plant Growth in Pot soil_drench Soil Drench plant_prep->soil_drench leaf_perfusion Leaf Perfusion plant_prep->leaf_perfusion ca_prep Prepare Diatrizoate Solution ca_prep->soil_drench ca_prep->leaf_perfusion incubation Incubation / Uptake soil_drench->incubation leaf_perfusion->incubation ct_scan X-ray CT Scanning incubation->ct_scan reconstruction 3D Reconstruction ct_scan->reconstruction analysis Root System Analysis reconstruction->analysis

Caption: Workflow for plant root imaging using this compound.

Logical Relationship of Factors in Contrast-Enhanced Root Imaging

G cluster_input Input Factors cluster_process Process cluster_output Output contrast_agent Diatrizoate Concentration uptake Root Uptake & Translocation contrast_agent->uptake toxicity Phytotoxicity contrast_agent->toxicity plant_species Plant Species plant_species->uptake plant_species->toxicity soil_type Soil Type soil_type->uptake image_quality Image Contrast & Resolution uptake->image_quality toxicity->image_quality data_accuracy Quantitative Data Accuracy toxicity->data_accuracy image_quality->data_accuracy

Caption: Factors influencing contrast-enhanced root imaging outcomes.

Concluding Remarks

This compound serves as a valuable tool for enhancing the visualization of plant root systems in their native soil environment. The protocols provided here offer a starting point for researchers interested in employing this technique. However, it is imperative to optimize parameters such as concentration and incubation time for each specific experimental system to maximize image quality while minimizing potential phytotoxic effects. Further research is needed to quantify the uptake and translocation of this compound in different plant species and to understand its physiological effects on root function. The continued development of non-ionic contrast agents with lower toxicity holds great promise for advancing the field of in vivo plant root imaging.

References

Application Notes and Protocols for Labeling Cells with Diatrizoate Meglumine for In Vivo Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular therapies and drug development, the ability to non-invasively track the fate of administered cells in vivo is of paramount importance.[1][2] Computed Tomography (CT) offers a widely available and high-resolution imaging modality for this purpose.[1] While various nanoparticle-based contrast agents have been explored for cell labeling, the use of small-molecule, iodinated contrast agents such as diatrizoate meglumine (B1676163) for ex vivo cell labeling and subsequent in vivo tracking is a novel area of investigation.[1][3]

Diatrizoate meglumine is a well-established, water-soluble, radiopaque contrast medium. Its high concentration of iodine atoms effectively attenuates X-rays, providing contrast in CT imaging.[4][5] The application of this compound for direct cell labeling presents a potential alternative to nanoparticle-based methods; however, it is important to note that this is an emerging technique and protocols are not yet standardized.

These application notes provide a comprehensive, albeit theoretical, framework for researchers to begin exploring the use of this compound for labeling cells for in vivo CT tracking. The provided protocols are intended as a starting point and will require optimization based on the specific cell type and experimental goals.

Principle of the Method

The underlying principle of this technique is the direct labeling of cells ex vivo by incubating them with this compound.[2][6] It is hypothesized that cells will internalize the contrast agent through processes such as pinocytosis or fluid-phase endocytosis. Once loaded with a sufficient concentration of this compound, the cells can be administered in vivo and subsequently visualized using CT. The iodine within the labeled cells will increase their X-ray attenuation compared to surrounding tissues, enabling their detection and tracking.

Key Considerations and Potential Challenges

  • Cellular Uptake: The efficiency of this compound uptake by different cell types is unknown and likely a limiting factor. Non-phagocytic cells may exhibit low uptake, requiring optimization of incubation conditions.

  • Cell Viability: this compound solutions are hypertonic, which can induce osmotic stress and impact cell viability. It is crucial to carefully titrate the concentration and incubation time to minimize cytotoxicity.

  • Label Retention and Dilution: The retention of this compound within the cells and its dilution upon cell division are critical parameters that will influence the duration over which the cells can be tracked.

  • In Vivo Sensitivity: The concentration of iodine required within a cell to generate sufficient contrast for in vivo detection by CT needs to be empirically determined.

Experimental Protocols

Protocol 1: Optimization of this compound Labeling Concentration

This protocol aims to determine the optimal concentration of this compound for cell labeling by assessing the trade-off between labeling efficiency and cell viability.

Materials:

  • Cells of interest in culture

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound solution (e.g., Gastrografin or a sterile injectable solution)

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • 96-well plates

  • MTT or other cell viability assay kit

  • Microplate reader

Procedure:

  • Cell Preparation: Culture the cells of interest to 80-90% confluency. Harvest the cells using standard cell culture techniques (e.g., trypsinization) and resuspend them in complete culture medium.

  • Concentration Gradient Preparation: Prepare a series of this compound dilutions in complete culture medium. Suggested starting concentrations could range from 1 mg/mL to 50 mg/mL of this compound. Always include a vehicle control (medium only).

  • Cell Incubation: Seed the cells in appropriate culture vessels (e.g., 24-well plates) at a predetermined density. Allow the cells to adhere overnight. The following day, replace the medium with the prepared this compound dilutions.

  • Incubation: Incubate the cells for a defined period (e.g., 4, 12, or 24 hours) at 37°C in a humidified CO2 incubator.

  • Washing: After incubation, carefully aspirate the this compound-containing medium. Wash the cells three times with sterile PBS to remove any extracellular contrast agent.

  • Cell Viability Assessment (Trypan Blue Exclusion):

    • Harvest the cells from each concentration group.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Count the viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Calculate the percentage of viable cells.

  • Cell Viability Assessment (Metabolic Assay):

    • Seed cells in a 96-well plate and treat with the this compound concentrations as described above.

    • Perform a metabolic viability assay (e.g., MTT) according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

  • Data Analysis: Record the data in a tabular format (see Table 1). Plot cell viability against this compound concentration to determine the highest concentration that maintains acceptable cell viability (typically >90%).

Protocol 2: Assessment of Labeling Efficiency by In Vitro CT Imaging

This protocol describes how to assess the success of the labeling procedure by imaging a pellet of the labeled cells using micro-CT.

Materials:

  • Cells labeled with the optimized this compound concentration (from Protocol 1)

  • Unlabeled control cells

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Micro-CT scanner

Procedure:

  • Cell Pellet Preparation:

    • Harvest a known number of labeled cells (e.g., 1 x 10^7 cells).

    • Centrifuge the cells to form a tight pellet in a microcentrifuge tube.

    • Prepare a corresponding pellet of unlabeled control cells.

  • Micro-CT Imaging:

    • Place the cell pellet tubes in the micro-CT scanner.

    • Acquire images using appropriate scanning parameters (e.g., voltage, current, and resolution).

  • Image Analysis:

    • Reconstruct the CT images.

    • Measure the mean Hounsfield Units (HU) of the labeled cell pellet and the unlabeled control pellet.

    • A significant increase in HU for the labeled pellet indicates successful labeling.

  • Data Recording: Record the quantitative data in a structured table (see Table 2).

Protocol 3: In Vivo Tracking of Labeled Cells

This protocol provides a general workflow for the in vivo administration and tracking of this compound-labeled cells.

Materials:

  • This compound-labeled cells, washed and resuspended in a sterile, injectable vehicle (e.g., PBS or saline)

  • Unlabeled control cells

  • Animal model (e.g., immunodeficient mouse)

  • Anesthesia

  • In vivo CT scanner

Procedure:

  • Cell Administration:

    • Anesthetize the animal.

    • Administer the labeled cells via the desired route (e.g., intravenous, intraperitoneal, subcutaneous, or direct injection into a target organ).

    • Administer unlabeled cells to a control group of animals.

  • In Vivo CT Imaging:

    • At predetermined time points (e.g., 1, 24, 48, and 72 hours post-injection), anesthetize the animals and perform whole-body or region-of-interest CT scans.

  • Image Analysis:

    • Analyze the CT images to identify regions of increased attenuation corresponding to the location of the labeled cells.

    • Quantify the signal intensity (in HU) at the sites of cell accumulation over time.

  • Histological Confirmation (Optional but Recommended):

    • At the end of the study, euthanize the animals and harvest the tissues of interest.

    • Perform histological analysis (e.g., Hematoxylin and Eosin staining) to confirm the presence of the transplanted cells at the locations identified by CT.

    • Specialized staining for iodine may be explored to confirm the presence of the contrast agent within the cells.

  • Data Presentation: Summarize the quantitative tracking data in a table (see Table 3).

Data Presentation

Table 1: Optimization of this compound Labeling Concentration

This compound Concentration (mg/mL)Incubation Time (hours)Cell Viability (%) (Trypan Blue)Metabolic Activity (% of Control)
0 (Control)24100
124
524
1024
2524
5024

Table 2: In Vitro CT Assessment of Labeled Cell Pellets

Cell TypeLabeling ConditionNumber of Cells in PelletMean Hounsfield Units (HU) ± SD
Example Cell LineUnlabeled Control1 x 10^7
Example Cell LineLabeled (Optimal Concentration)1 x 10^7

Table 3: Quantitative In Vivo Cell Tracking via CT

Time Post-Injection (hours)Region of InterestMean Hounsfield Units (HU) ± SD (Labeled Cell Group)Mean Hounsfield Units (HU) ± SD (Control Group)
1Target Organ
24Target Organ
48Target Organ
72Target Organ

Visualization of Workflows

Experimental_Workflow cluster_prep Cell Preparation and Labeling cluster_assessment In Vitro Assessment cluster_invivo In Vivo Tracking A Cell Culture B Harvest Cells A->B C Incubate with this compound B->C D Wash Cells (3x with PBS) C->D E Assess Cell Viability (Trypan Blue / MTT) D->E F Prepare Cell Pellet D->F H Resuspend Labeled Cells D->H G Micro-CT of Pellet F->G I Administer to Animal Model H->I J In Vivo CT Imaging (Longitudinal) I->J K Histological Confirmation J->K Optimization_Logic cluster_input Input Variables cluster_process Experimental Process cluster_output Output Metrics cluster_decision Decision A This compound Concentration C Expose Cells to Contrast Agent A->C B Incubation Time B->C D Cell Viability C->D E Labeling Efficiency (CT Signal) C->E F Optimal Labeling Condition? D->F E->F

References

Application Notes and Protocols for the Use of Diatrizoate Meglumine in Micro-CT for Small Animal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diatrizoate meglumine (B1676163) is an iodinated contrast agent commonly used in clinical X-ray imaging, including computed tomography (CT).[1] Its high atomic number iodine atoms effectively attenuate X-rays, increasing the contrast of soft tissues and vascular structures. In the context of preclinical research, diatrizoate meglumine can be a valuable tool for enhancing anatomical details in small animal micro-CT imaging. These application notes provide detailed protocols for the use of this compound in various small animal imaging scenarios, including vascular, gastrointestinal, and organ imaging. The protocols and data presented are compiled from a combination of direct studies and extrapolations from research using similar iodinated contrast agents.

Pharmacokinetics and Mechanism of Action

This compound is a water-soluble, low molecular weight contrast agent. Following intravenous administration, it rapidly distributes from the intravascular to the extravascular space.[2] It is important to note that in small animals, renal clearance of such agents is much faster than in humans, leading to a shorter imaging window.[3][4] This rapid clearance is a critical consideration for planning dynamic contrast-enhanced micro-CT studies. For gastrointestinal imaging via oral or rectal administration, this compound is sparingly absorbed from the intact gastrointestinal tract.[4]

Experimental Protocols

Intravenous Administration for Vascular and Soft Tissue Enhancement

This protocol is designed for dynamic contrast-enhanced imaging of the vasculature and major organs. Due to the rapid clearance of this compound in rodents, imaging should commence immediately after administration.

a. Animal Preparation:

  • Anesthetize the animal (e.g., mouse or rat) using a suitable anesthetic agent (e.g., isoflurane).

  • Maintain the animal's body temperature using a heating pad.

  • Place a catheter in the tail vein for intravenous administration of the contrast agent.

  • Position the animal in the micro-CT scanner.

b. Contrast Agent Administration:

  • Prepare a solution of this compound (e.g., Hypaque™, Reno-60™). The concentration of iodine will vary depending on the specific product.

  • A suggested starting dose, extrapolated from clinical guidelines and animal studies with similar agents, is in the range of 1-2 mL/kg body weight .[2] The intravenous LD50 of this compound and diatrizoate sodium in mice ranges from 5.3 to 6.1 g of iodine/kg body weight.[2]

  • Administer the contrast agent as a bolus injection via the tail vein catheter.

c. Micro-CT Imaging:

  • Initiate the scan immediately following the bolus injection to capture the arterial and early venous phases.

  • For dynamic studies, acquire a series of scans over a period of several minutes to observe the distribution and clearance of the agent.

  • Suggested scanner settings (can be optimized based on the specific micro-CT system):

    • Tube Voltage: 50-90 kVp.[3][5] Higher kVp can increase the contrast-to-noise ratio.[3]

    • Tube Current: 160-800 µA.[5][6]

    • Voxel Size: 40-150 µm, depending on the required resolution and field of view.

    • Scan Time: As short as possible for dynamic studies (e.g., 17-45 seconds per scan).[5][6]

d. Data Analysis:

  • Reconstruct the micro-CT images.

  • Perform quantitative analysis by drawing regions of interest (ROIs) over target tissues in the pre- and post-contrast images.

  • Measure the change in Hounsfield Units (HU) to quantify contrast enhancement.

Oral Administration for Gastrointestinal Imaging

This protocol is suitable for visualizing the gastrointestinal (GI) tract and assessing GI transit time.

a. Animal Preparation:

  • Fast the animal overnight to ensure an empty stomach, but allow access to water.

  • Anesthetize the animal for the administration and imaging procedures.

b. Contrast Agent Administration:

  • Use a commercially available oral solution of this compound and diatrizoate sodium (e.g., Gastrografin®).

  • A suggested oral dose for mice is 10 mL/kg body weight .[4]

  • Administer the solution via oral gavage.

c. Micro-CT Imaging:

  • Acquire a baseline scan before contrast administration.

  • Acquire subsequent scans at various time points post-administration (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) to track the progression of the contrast agent through the GI tract.

  • Suggested scanner settings are similar to those for intravenous studies but can be optimized for abdominal imaging.

Ex Vivo Tissue Staining for High-Resolution Anatomical Imaging

This protocol is for high-resolution imaging of excised organs, such as the brain, to visualize fine anatomical details.

a. Tissue Preparation:

  • Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).

  • Dissect the organ of interest (e.g., brain).

b. Staining:

  • Immerse the excised organ in a solution of this compound (e.g., Hypaque®-76) diluted in phosphate-buffered saline (PBS).

  • Dilutions of 1:20, 1:10, and 1:5 have been used for rabbit brains, corresponding to iodine concentrations of 0.14 M, 0.27 M, and 0.49 M, respectively.[1] For smaller mouse brains, concentrations of 60 mg/mL and 150 mg/mL of a non-ionic iodinated contrast agent have been tested.[3]

  • Soak the tissue for a period ranging from 3 to 14 days to allow for diffusion of the contrast agent.[3]

c. Micro-CT Imaging:

  • Place the stained organ in a sample holder within the micro-CT scanner.

  • Acquire high-resolution scans.

    • Tube Voltage: 70-90 kVp.[3]

    • Voxel Size: As low as 39 µm³ or finer.[3]

    • Scan Time: Longer scan times (e.g., 2-8 minutes) can be used to improve image quality.[3]

Data Presentation

The following tables summarize quantitative data from studies using iodinated contrast agents for micro-CT.

Table 1: Contrast-to-Noise Ratio (CNR) in Ex Vivo Mouse Brain Imaging with a Non-ionic Iodinated Contrast Agent [3]

Iodine ConcentrationImmersion TimeCNR (mean ± SD)
60 mg/mL3 days2.4 ± 1.3
150 mg/mL3 days3.8 ± 0.6
150 mg/mL7 days6.9 ± 0.5
150 mg/mL14 days8.3 ± 0.4

Table 2: Effect of Micro-CT Scanner Settings on CNR in Ex Vivo Mouse Brain Imaging (150 mg/mL Iodine, 14-day immersion) [3]

ParameterValue 1CNR 1Value 2CNR 2
Tube Voltage 70 kVp-90 kVpSignificantly increased
Scan Time 17 seconds2.4 ± 0.82 minutes7.2 ± 0.5
Scan Time 2 minutes7.2 ± 0.58 minutes8.3 ± 0.4

Table 3: Example Hounsfield Unit (HU) Enhancement in Mouse Tissues with an Iodinated Lipid Contrast Agent (for illustrative purposes) [5]

TissueBaseline HU (approx.)Post-injection HU (15 min, approx.)
Left Ventricle187465

Visualizations

G cluster_prep Animal Preparation cluster_contrast Contrast Administration cluster_scan Micro-CT Imaging cluster_analysis Data Analysis Anesthesia Anesthetize Animal Temp_Control Maintain Body Temp Anesthesia->Temp_Control Catheter Place Tail Vein Catheter Temp_Control->Catheter Position Position in Scanner Catheter->Position Dose_Calc Calculate Dose (1-2 mL/kg) Bolus_Inject Bolus Injection (IV) Dose_Calc->Bolus_Inject Immediate_Scan Immediate Post-Injection Scan Bolus_Inject->Immediate_Scan Dynamic_Scans Acquire Dynamic Scans Immediate_Scan->Dynamic_Scans Reconstruction Image Reconstruction Dynamic_Scans->Reconstruction ROI_Analysis ROI Analysis (Pre- vs. Post-contrast) Reconstruction->ROI_Analysis HU_Quant Quantify HU Change ROI_Analysis->HU_Quant

Experimental Workflow for Intravenous Contrast-Enhanced Micro-CT

G cluster_prep Animal Preparation cluster_contrast Contrast Administration cluster_scan Micro-CT Imaging cluster_analysis Data Analysis Fast Overnight Fast Anesthetize Anesthetize Animal Fast->Anesthetize Dose_Calc Prepare Dose (10 mL/kg Gastrografin) Gavage Oral Gavage Dose_Calc->Gavage Baseline_Scan Baseline Scan Gavage->Baseline_Scan Timed_Scans Scans at Timed Intervals (e.g., 30, 60, 120 min) Baseline_Scan->Timed_Scans Reconstruction Image Reconstruction Timed_Scans->Reconstruction Transit_Analysis Analyze GI Transit Reconstruction->Transit_Analysis

Experimental Workflow for Oral Contrast-Enhanced Micro-CT of the GI Tract

G IV_Admin Intravenous Administration Distribution Rapid Distribution to Extravascular Space IV_Admin->Distribution Pharmacokinetics Enhancement Increased X-ray Attenuation in Vasculature and Organs Distribution->Enhancement Clearance Rapid Renal Clearance Enhancement->Clearance Imaging_Window Short Imaging Window (minutes) Clearance->Imaging_Window

References

Advancing Medical Imaging: Protocols for Diatrizoate Meglumine in Enhanced Imaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Novel application notes and detailed protocols for the use of diatrizoate meglumine (B1676163) in advanced medical and preclinical imaging have been developed to support researchers, scientists, and drug development professionals. These resources provide comprehensive guidance on leveraging this established contrast agent in sophisticated imaging modalities such as contrast-enhanced computed tomography (CT), particularly with dual-energy CT systems, and preclinical micro-CT for in vivo animal studies.

Diatrizoate meglumine, a high-osmolar iodinated contrast medium, enhances the visualization of internal structures by opacifying them for X-ray-based imaging.[1][2] Its primary mechanism of action lies in the high atomic weight of iodine, which effectively absorbs X-rays, creating a distinct contrast between the agent-filled structures and surrounding tissues.[3][4] This property is instrumental in a variety of diagnostic procedures, from gastrointestinal tract examinations to angiography and urography.[5][6]

While traditionally used in standard radiographic procedures, the application of this compound is being explored in more advanced imaging protocols that offer greater detail and quantitative insights, crucial for both clinical diagnostics and preclinical research in drug development.[7][8]

Application Notes

1. Contrast-Enhanced CT for Oncology and Vascular Disease Assessment:

This compound is a valuable agent for enhancing CT imaging to delineate tumors and assess vascular pathologies. In oncology, it helps in visualizing vascularized lesions by increasing their attenuation relative to surrounding non-vascularized tissue.[9] For vascular imaging, it opacifies blood vessels, enabling detailed assessment of abnormalities such as blockages or aneurysms.[2]

2. Dual-Energy Computed Tomography (DECT):

DECT utilizes two different X-ray energy levels to provide information about tissue composition that is not possible with single-energy CT.[10][11] While not specific to this compound, the principles of DECT can be applied when using any iodinated contrast agent. This technique can improve the conspicuity of iodine, allowing for a potential reduction in the required contrast dose.[12][13] Virtual non-contrast images can also be generated, potentially reducing the patient's overall radiation exposure by eliminating the need for a true non-contrast acquisition phase.[11]

3. Preclinical Imaging with Micro-CT in Animal Models:

In vivo imaging in small animal models is a cornerstone of preclinical research, allowing for longitudinal studies of disease progression and therapeutic response.[8][14] this compound can be used as a contrast agent in micro-CT, a high-resolution form of CT adapted for small animals, to visualize anatomical structures and monitor changes over time.[15] A study in dogs demonstrated that intravenous administration of meglumine diatrizoate did not disrupt the blood-brain barrier at clinically relevant doses.[16]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound and its formulations in various imaging applications.

Table 1: this compound Formulations and Properties
Parameter Value
Common Formulations This compound and Diatrizoate Sodium Injection
Brand Names Gastrografin, MD-Gastroview, Renografin, Urografin[17][18]
Iodine Content (Typical) Approximately 370 mg/mL (organically bound)[9]
Osmolality High-osmolar contrast media (HOCM)[17]
Administration Routes Oral, Rectal, Intravenous, Bladder Instillation[19]
Table 2: Recommended Dosages for Clinical Procedures
Procedure Typical Adult Dosage
Aortography 15-40 mL IV or intra-arterially[4]
Contrast Enhancement of CT Brain Imaging 1.3 mL/kg IV (not to exceed 125 mL)[4]
Excretory Urography 20-40 mL IV[4]
Radiographic Examination of GI Tract (Oral) 30-90 mL[4]
CT of the Torso (Body Imaging) - Diluted 25 mL diluted to 1 liter with tap water, 240 mL of the dilute solution administered orally[3][6]

Experimental Protocols

Protocol 1: General Protocol for Contrast-Enhanced CT (CECT) of the Abdomen

This protocol is intended for the general visualization of abdominal organs and vasculature.

  • Patient Preparation: Patients should be well-hydrated. For abdominal scans, oral contrast is typically administered prior to the scan to opacify the gastrointestinal tract.[6]

  • Oral Contrast Administration:

    • Prepare a dilute solution of this compound and diatrizoate sodium (e.g., Gastrografin) by diluting 25 mL in 1 liter of tap water.[3]

    • Administer 240 mL of the diluted solution orally 15 to 30 minutes before imaging to allow the contrast to reach the pelvic loops.[3]

  • IV Contrast Administration:

    • Establish intravenous access.

    • Inject a this compound-based intravenous contrast agent. The exact volume and injection rate will depend on the patient's weight and the specific clinical question.

  • CT Acquisition:

    • Perform a non-contrast scan of the abdomen.

    • Initiate the contrast-enhanced scan. Dynamic scanning, with continuous or multiple scans separated by short intervals (1-3 seconds) during the first 30-90 seconds post-injection, can provide significant diagnostic enhancement.[9]

  • Post-Procedure: Monitor the patient for any adverse reactions. Ensure the patient remains hydrated to facilitate the clearance of the contrast agent.

Protocol 2: Preclinical Micro-CT Imaging of a Murine Model

This protocol provides a general workflow for in vivo contrast-enhanced micro-CT in mice.

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

    • Maintain the animal's body temperature throughout the procedure.

  • Contrast Administration:

    • For vascular imaging, administer this compound intravenously via a tail vein catheter. The dose should be adjusted based on the animal's weight and the specific research question.

  • Micro-CT Acquisition:

    • Position the animal in the micro-CT scanner.

    • Acquire a pre-contrast scan.

    • Administer the contrast agent and immediately begin the post-contrast scan to capture the vascular phase.

    • Subsequent scans can be performed at different time points to assess contrast distribution and clearance.

  • Image Analysis:

    • Reconstruct the micro-CT images.

    • Analyze the images to assess changes in anatomy, vascularity, or other parameters of interest.

  • Post-Procedure Care:

    • Monitor the animal during recovery from anesthesia.

    • Provide appropriate post-procedural care as per institutional guidelines.

Visualizing Workflows and Pathways

To aid in the understanding of the experimental processes and the mechanism of action of this compound, the following diagrams have been generated.

G Mechanism of Action of this compound cluster_admin Administration cluster_body In the Body cluster_imaging Imaging Process admin This compound Administration (IV, Oral, etc.) distribution Distribution in Vasculature/GI Tract admin->distribution Enters Body excretion Renal Excretion distribution->excretion Circulates and Clears contrast Iodine in Diatrizoate Absorbs X-rays distribution->contrast xray X-ray Source patient Patient xray->patient detector X-ray Detector patient->detector patient->contrast image Contrast-Enhanced Image detector->image Generates Data contrast->image Creates Opacity

Caption: Mechanism of action for this compound-based contrast enhancement.

G General Workflow for Contrast-Enhanced CT Imaging start Patient Preparation (Hydration, Oral Contrast) iv_access Establish IV Access start->iv_access non_contrast_scan Acquire Non-Contrast CT Scan iv_access->non_contrast_scan iv_injection Inject this compound non_contrast_scan->iv_injection contrast_scan Acquire Contrast-Enhanced CT Scan (Dynamic Imaging) iv_injection->contrast_scan post_proc Post-Procedure Monitoring contrast_scan->post_proc end Image Analysis & Diagnosis post_proc->end

Caption: A generalized workflow for a clinical contrast-enhanced CT procedure.

G Preclinical Micro-CT Workflow with this compound prep Animal Preparation (Anesthesia, Temp. Control) pre_scan Acquire Pre-Contrast Micro-CT Scan prep->pre_scan contrast_admin Administer this compound (e.g., IV) pre_scan->contrast_admin post_scan Acquire Post-Contrast Micro-CT Scan(s) contrast_admin->post_scan recovery Animal Recovery and Post-Procedure Care post_scan->recovery analysis Image Reconstruction and Data Analysis post_scan->analysis

Caption: Workflow for preclinical in vivo imaging using micro-CT and a contrast agent.

References

Troubleshooting & Optimization

troubleshooting cell viability issues with diatrizoate meglumine gradients

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cell viability issues when using diatrizoate meglumine (B1676163) gradients. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during cell separation experiments.

Frequently Asked Questions (FAQs)

Q1: What is a diatrizoate meglumine gradient and how does it work?

A this compound gradient is a solution used for density gradient centrifugation, a common method for separating cell populations from heterogeneous samples like whole blood. These solutions, often combined with a polysaccharide like Ficoll, are formulated to a specific density (e.g., 1.077 g/mL for isolating peripheral blood mononuclear cells - PBMCs). When a sample is layered on top and centrifuged, cells separate based on their buoyant density. Denser components like red blood cells (RBCs) and granulocytes pellet at the bottom, while less dense cells like lymphocytes and monocytes form a distinct layer at the interface between the plasma and the gradient medium.

Q2: What are the primary factors that cause low cell viability after separation?

The most common causes of poor cell viability include:

  • Sub-optimal Osmolarity: The gradient solution may be hypertonic or hypotonic to the cells, causing them to shrink or swell, which compromises membrane integrity.

  • Chemical Toxicity: Although designed to be biocompatible, prolonged exposure to any separation medium can be toxic to cells.[1]

  • Mechanical Stress: Excessive physical forces from harsh pipetting, vortexing, or high centrifugation speeds can damage cells.

  • Incorrect Temperature: Performing the separation at temperatures outside the recommended range (typically 18-20°C) can negatively impact cell health.[1]

  • Poor Sample Quality: Using old samples (e.g., blood drawn more than 24 hours prior) can result in significantly lower recovery and viability.

Q3: How critical is the osmolarity of the this compound solution?

Osmolarity is a critical factor. Cell culture media is typically in the range of 260-320 mOsm/L to match physiological conditions.[2] If the this compound gradient's osmolarity is too high (hypertonic), it can cause cells to lose water and shrink. Conversely, a hypotonic solution can cause cells to swell and lyse. Both conditions lead to decreased viability. While some studies show that certain cells can tolerate transient exposure to hyperosmolar conditions, it is best practice to use a gradient that is as close to isotonic as possible.[3][4]

Q4: Is this compound inherently toxic to cells?

This compound is a radiographic contrast agent and, like all contrast media, can exhibit some level of dose-dependent and time-dependent toxicity.[3] Studies have shown that its toxicity is strongly correlated with its osmolality.[3] While short exposure during a standard cell separation protocol is generally well-tolerated by robust cell types, minimizing the duration of contact and ensuring the cells are washed thoroughly after collection is crucial to prevent adverse effects on cell function and viability.[1]

Troubleshooting Guide

Problem 1: Low Cell Viability or Poor Recovery

Question: My cell viability is below 80% after separation, and my total cell yield is much lower than expected. What are the likely causes and solutions?

Answer: Low viability and recovery are often linked. The primary causes involve osmotic stress, procedural errors, and poor sample handling. Refer to the table and workflow diagram below for a systematic approach to troubleshooting.

Troubleshooting Summary Table
Probable Cause Recommended Solution Supporting Evidence/Rationale
Incorrect Osmolarity Verify the osmolarity of your gradient solution using an osmometer. Adjust to the physiological range (280-320 mOsm/kg) by diluting with sterile, nuclease-free water or a balanced salt solution if necessary.High osmolality is a known contributor to cell toxicity in contrast media.[3] Many cell culture processes operate optimally between 270 and 380 mOsm/kg.[4]
Sub-optimal Centrifugation Ensure the centrifuge is properly calibrated. Use a swinging-bucket rotor. Centrifuge at the recommended g-force (e.g., 400-500 x g) with the brake OFF to prevent abrupt deceleration that can disrupt the cell layers.[5]Sudden stops can cause the carefully separated layers to mix, leading to both contamination and cell loss.[5]
Incorrect Temperature Perform the entire procedure at room temperature (18-20°C). Using cold reagents can cause cells to aggregate and may alter the density of the gradient medium.[1][6]Ficoll, a common component, is denser at lower temperatures, which can impair the proper sedimentation of RBCs and granulocytes.[1]
Mechanical Stress Handle cells gently at all stages. When layering the sample, let it run slowly down the side of the tube.[7] Use wide-bore pipette tips for resuspension and avoid vigorous pipetting or vortexing.Harsh mechanical handling is a primary cause of cell death and the release of DNA, which leads to clumping.[8][9]
Poor Sample Quality Use fresh samples whenever possible. For blood, process within 2-6 hours of collection for optimal results. Viability and recovery decrease significantly with samples older than 24 hours.Over time, cells like granulocytes change density and degranulate, which can interfere with separation and reduce the viability of the target cell population.[10]
Prolonged Exposure Minimize the time cells are in contact with the this compound gradient. Aspirate the target cell layer immediately after centrifugation is complete.[6]This compound can be toxic to cells, and effects are time-dependent.[1]
Problem 2: High Contamination with Red Blood Cells (RBCs) or Granulocytes

Question: My isolated cell fraction (e.g., PBMCs) has significant contamination with RBCs or granulocytes. How can I improve the purity?

Answer: Contamination is usually a result of procedural issues related to the gradient, centrifugation, or sample collection.

  • Improper Layering: If the blood/sample is mixed with the gradient medium before centrifugation, proper separation will not occur. Always layer the diluted sample slowly and carefully onto the gradient.[6][7]

  • Incorrect Centrifugation: Using a fixed-angle rotor, incorrect speed, or having the centrifuge brake on can lead to poor separation.[1]

  • Careless Collection: When aspirating the mononuclear cell layer from the interface, be careful not to disturb the layers above or below. It is better to leave a few target cells behind than to collect contaminating cells.[7]

  • Old Blood Sample: In samples older than 24-48 hours, granulocytes lose density and may not pellet correctly, resulting in contamination of the PBMC layer.[10]

  • Optional RBC Lysis: If RBC contamination persists, an additional step using an RBC lysis buffer (e.g., Ammonium-Chloride-Potassium buffer) can be performed after the initial separation. However, this adds another processing step and may reduce overall yield.[11]

Problem 3: Cell Clumping and Aggregation

Question: After isolation and washing, my cells are clumping together. What causes this and how can I fix it?

Answer: Cell clumping is most often caused by the release of DNA from dead or dying cells. This "sticky" DNA acts as a net, trapping other cells.

  • Add DNase I: The most effective solution is to add DNase I (typically 10-20 U/mL) to your wash buffer or cell culture medium.[12] This will enzymatically break down the extracellular DNA. Note: Do not use DNase I if you intend to perform DNA analysis.

  • Use EDTA in Buffers: Including a chelating agent like EDTA (1-2 mM) in your wash buffers can help reduce cation-dependent cell-cell adhesion.[8]

  • Gentle Handling: As mentioned for viability, gentle pipetting is crucial. Do not vortex cell pellets.[13]

  • Filter Cells: If clumps persist, you can pass the cell suspension through a 40-70 µm cell strainer to obtain a single-cell suspension.

Key Experimental Protocols

Protocol 1: Standard PBMC Isolation from Whole Blood

This protocol outlines the fundamental steps for isolating Peripheral Blood Mononuclear Cells (PBMCs).

  • Sample Preparation: Dilute whole blood collected in an anticoagulant tube (e.g., EDTA or heparin) 1:1 with a sterile phosphate-buffered saline (PBS) at room temperature.

  • Gradient Preparation: Add the this compound/polysaccharide solution (e.g., Ficoll-Paque™, Histopaque®-1077) to a conical centrifuge tube. Use a volume equal to half of the expected total diluted blood volume.

  • Layering: Carefully layer the diluted blood on top of the gradient solution. Tilt the tube and allow the blood to flow slowly down the side to create a sharp interface.

  • Centrifugation: Centrifuge at 400 x g for 30-40 minutes at 18-20°C in a swinging-bucket rotor with the brake turned off .[5]

  • Cell Collection: After centrifugation, four distinct layers will be visible. Carefully aspirate the upper plasma layer. Using a clean pipette, collect the "buffy coat" layer of PBMCs located at the plasma-gradient interface.

  • Washing: Transfer the collected cells to a new conical tube. Add at least 3 volumes of PBS or other balanced salt solution to wash the cells and dilute the gradient medium.

  • Final Centrifugation: Centrifuge at 300 x g for 10 minutes at 18-20°C (brake can be on). Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of culture medium or buffer for counting and downstream applications.

Protocol 2: Cell Viability Assessment with Trypan Blue

This is a common dye exclusion method to determine the number of viable cells.

  • Prepare Cell Suspension: Ensure you have a single-cell suspension.

  • Mix with Dye: Add 10 µL of your cell suspension to 10 µL of 0.4% Trypan Blue solution and mix gently.

  • Incubation: Incubate for 1-2 minutes at room temperature. Do not exceed 5 minutes, as viable cells may begin to take up the dye.

  • Load Hemocytometer: Load 10 µL of the mixture into a hemocytometer.

  • Count Cells: Using a microscope, count the cells. Viable cells have intact membranes and will appear bright and colorless. Non-viable cells will be stained blue.

  • Calculate Viability:

    • Viability (%) = (Number of viable cells / Total number of cells) x 100

Protocol 3: Quantitative Cell Viability with a Tetrazolium (MTS) Assay

This colorimetric assay measures metabolic activity as an indicator of viability.

  • Plate Cells: Seed your isolated cells in a 96-well plate at the desired density in a final volume of 100 µL per well.

  • Incubate: Allow cells to recover for a desired period (e.g., 2-4 hours).

  • Add Reagent: Add 20 µL of the MTS reagent solution to each well.[14]

  • Incubate Again: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable, metabolically active cells.

Data Summaries

Table 1: Impact of Osmolarity on Cell Function
Osmolarity Level Effect on Cells Typical Range (mOsm/kg) Recommendation
Hypotonic Cells swell and may lyse due to water influx, leading to high cell death.< 260Avoid. Ensure media and buffers are not overly diluted.
Isotonic Optimal state for cell health; maintains normal cell volume and function.280 - 320Ideal. Aim for this range in your gradient and wash solutions.[2]
Hypertonic Cells shrink (crenation) due to water loss, causing cellular stress and reduced viability.> 330Avoid for prolonged periods. Can sometimes increase specific productivity but often reduces growth and viability.[4][15]

Visualizations

Experimental and Troubleshooting Workflows

G cluster_0 Experimental Workflow cluster_1 Troubleshooting Logic cluster_2 Check Procedure cluster_3 Check Reagents a 1. Prepare Sample (e.g., 1:1 Dilution of Blood) b 2. Layer Sample onto Diatrizoate Gradient a->b c 3. Centrifuge (400g, 30 min, brake OFF) b->c d 4. Collect Cell Layer (Buffy Coat) c->d e 5. Wash Cells (3x Volume with PBS) d->e f 6. Pellet & Resuspend e->f g 7. Assess Viability & Count f->g start Low Cell Viability? p1 Centrifuge Settings OK? (Speed, Brake OFF) start->p1 p2 Gentle Handling? (No Vortexing) start->p2 p3 Correct Temperature? (18-20°C) start->p3 r1 Gradient Osmolarity Isotonic? (280-320 mOsm) start->r1 r2 Sample Fresh? (<24 hours old) start->r2

Caption: Workflow for cell separation and a logic diagram for troubleshooting low viability.

G cluster_contamination Troubleshooting Contamination start High RBC/Granulocyte Contamination? c1 Was sample layered carefully without mixing? start->c1 Check c2 Was centrifuge brake OFF? start->c2 Check c3 Was cell layer collected without disturbing pellet? start->c3 Check c4 Is sample < 24h old? start->c4 Check sol1 Solution: Improve layering technique c1->sol1 sol2 Solution: Ensure brake is off during deceleration c2->sol2 sol3 Solution: Collect interface more carefully c3->sol3 sol4 Solution: Use fresher samples for better separation c4->sol4

Caption: Decision-making flow for addressing sample purity issues.

References

optimizing diatrizoate meglumine concentration for specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of diatrizoate meglumine (B1676163) in cell culture and separation protocols. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is diatrizoate meglumine and what is its primary application in cell biology?

A1: this compound is an iodinated organic compound primarily used as a radiopaque contrast agent.[1] In cell biology, its main application is as a component of density gradient media, often in combination with polysaccharides like Ficoll, for the separation of specific cell populations from heterogeneous mixtures, such as isolating mononuclear cells from whole blood.[2][3][4] The high density of the diatrizoate solution allows for separation of cells based on their buoyant density during centrifugation.[5]

Q2: What is a typical starting concentration or density for cell separation?

A2: For the isolation of mononuclear cells (lymphocytes and monocytes) from human blood, a density of 1.077 g/mL is standard.[2] This density is specifically formulated to allow erythrocytes and granulocytes to pellet at the bottom of the tube, while mononuclear cells remain at the interface between the plasma and the density gradient medium.[3][4] The exact concentration of this compound required to achieve this density will depend on the specific formulation (e.g., combined with Ficoll or other polymers).

Q3: How does this compound affect cell viability and function?

A3: High concentrations of this compound can be cytotoxic. This toxicity is largely attributed to hyperosmolality, which can induce cell death.[6] A study on human endothelial cells showed that high concentrations of sodium/meglumine diatrizoate led to 99% cell death after 24 hours.[6] It is crucial to minimize the exposure time of cells to the concentrated gradient medium and to wash the isolated cells thoroughly with a balanced salt solution or culture medium to remove the this compound.[4][7]

Q4: Can I use this compound for cell types other than peripheral blood mononuclear cells (PBMCs)?

A4: Yes, while PBMC isolation is the most common application, density gradient centrifugation using this compound can be adapted for other cell types. The key is to adjust the density of the medium to match the specific buoyant density of the target cell population. This may require empirical testing and optimization for different cell lines or primary cells.

Q5: Should the this compound solution and blood sample be at a specific temperature during separation?

A5: Yes, for optimal separation, both the blood sample and the this compound gradient solution should be at room temperature (18–20 °C). Performing the centrifugation at lower temperatures, such as 4°C, can lead to cell clumping and poor recovery. Conversely, using blood that is too warm can also negatively impact separation efficiency.

Troubleshooting Guides

This section addresses common issues encountered during cell separation experiments using this compound-based density gradients.

Problem 1: Low Recovery or Yield of Mononuclear Cells
Potential Cause Recommended Solution
Old Blood Sample Use fresh blood drawn within 2-6 hours for separation. Samples older than 24 hours will have lower viability and recovery.
Incorrect Centrifugation Speed/Time Ensure the centrifuge is set to the recommended g-force (e.g., 400 x g) and time (15-30 minutes).[2][4] Do not use the brake, as a sudden stop can disrupt the cell layers.[3]
Disruption of Interface When layering the diluted blood onto the gradient, do so slowly and carefully to create a sharp interface.[4][7] Any mixing will result in poor separation.
Incorrect Temperature Ensure both the blood sample and the gradient medium are at room temperature (18-20 °C) before starting.
Cell Clumping If cell clumping is observed, ensure an appropriate anticoagulant (e.g., heparin, EDTA) was used and mixed well.
Problem 2: Contamination of Isolated Cells (e.g., Red Blood Cells, Granulocytes)
Potential Cause Recommended Solution
Blood Not Diluted Dilute the blood sample 1:1 with a balanced salt solution (e.g., PBS) before layering.[2][4] This reduces cell concentration and improves separation.
Incorrect Gradient Density Verify the density of your this compound solution. For PBMCs, it should be 1.077 g/mL.[2]
Improper Aspiration of Cell Layer When collecting the mononuclear cell layer from the interface, be careful not to aspirate the upper plasma layer or the lower gradient layer.[4][7]
"Buffy Coat" Overload If using a buffy coat, ensure it is sufficiently diluted to prevent overloading the gradient interface.
Blood Sample Too Warm Allowing blood to cool to room temperature for 30-45 minutes before use can reduce red blood cell contamination.
Problem 3: High Cell Death or Low Viability Post-Separation
Potential Cause Recommended Solution
Prolonged Exposure to Gradient Minimize the time cells are in contact with the this compound solution. Process samples promptly after centrifugation.
Hyperosmotic Stress The high osmolality of the gradient medium is a major cause of cell death.[6] Wash the collected cells at least twice with a suitable culture medium or PBS to completely remove the gradient solution.[4][7]
Mechanical Stress Handle cells gently during all steps. Avoid vigorous pipetting or vortexing. Use low-speed centrifugation for washing steps (e.g., 160-260 x g).[4][7]
Inappropriate Wash Buffer Use a balanced salt solution or complete culture medium for washing. High salt concentration PBS can decrease cell viability.

Experimental Protocols

Protocol: Isolation of Human PBMCs

This protocol describes the standard procedure for isolating peripheral blood mononuclear cells (PBMCs) from whole human blood using a this compound/polysucrose density gradient (e.g., Ficoll-Paque™, LSM™).

Materials:

  • Anticoagulated whole blood (heparin or EDTA)

  • This compound/polysucrose solution (density 1.077 g/mL), warmed to room temperature

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Sterile 15 mL or 50 mL conical centrifuge tubes

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the anticoagulated whole blood 1:1 with PBS in a conical tube.[2][4]

  • Add the appropriate amount of this compound solution to a new, clean conical tube (e.g., 3 mL for a 15 mL tube).[4][7]

  • Carefully layer the diluted blood on top of the this compound solution, minimizing mixing to create a sharp interface.[3][4]

  • Centrifuge the tubes at 400 x g for 15-30 minutes at room temperature with the centrifuge brake turned off.[2][4]

  • After centrifugation, four distinct layers will be visible:

    • Top layer: Plasma

    • Second layer: A cloudy band of PBMCs at the plasma/gradient interface

    • Third layer: Clear gradient medium

    • Bottom pellet: Red blood cells and granulocytes[4]

  • Carefully aspirate the top plasma layer without disturbing the PBMC interface.

  • Using a clean pipette, carefully collect the cloudy PBMC layer and transfer it to a new conical tube.[4][7]

  • Wash the isolated PBMCs by adding at least 3 volumes of PBS or culture medium. Mix gently.

  • Centrifuge at a low speed (160-260 x g) for 10 minutes to pellet the cells.[4][7]

  • Discard the supernatant and resuspend the cell pellet. Repeat the wash step (Steps 8-9) one more time to ensure complete removal of the gradient medium and platelets.

  • Resuspend the final cell pellet in the appropriate culture medium for downstream applications.

Protocol: Assessing Cell Viability via MTT Assay

This protocol provides a method to quantify the cytotoxic effects of this compound on a specific cell line.

Materials:

  • Target cell line in culture

  • Complete culture medium

  • This compound solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound solution in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (no cells) and cells with medium but no this compound (vehicle control).

  • Incubate the plate for a defined period (e.g., 24 hours).

  • After incubation, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Only viable, metabolically active cells can reduce the yellow MTT to a purple formazan (B1609692) product.[8][9]

  • Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm).

  • Calculate cell viability as a percentage relative to the vehicle control wells.

Visualizations

G cluster_prep Sample Preparation cluster_gradient Gradient Setup & Centrifugation cluster_isolation Cell Isolation & Washing A 1. Collect Anticoagulated Whole Blood B 2. Dilute Blood 1:1 with PBS A->B D 4. Carefully Layer Diluted Blood B->D C 3. Add this compound (1.077 g/mL) to Tube C->D E 5. Centrifuge 400 x g for 15-30 min (No Brake) D->E F 6. Aspirate Plasma Layer E->F G 7. Collect PBMC Layer from Interface F->G H 8. Wash Cells with PBS (Centrifuge 200 x g) G->H I 9. Repeat Wash Step H->I J 10. Resuspend Cells in Culture Medium I->J K Downstream Applications

Caption: Workflow for isolating PBMCs using a this compound gradient.

G start Start: Low Cell Viability q1 Was the cell wash procedure thorough (at least 2 washes)? start->q1 s1 Solution: Wash cells twice with PBS/ medium at low speed to remove all gradient media. q1->s1 No q2 Were cells handled gently (no vortexing, low-speed centrifugation)? q1->q2 Yes a1_yes Yes a1_no No s2 Solution: Avoid harsh mechanical stress. Use wide-bore tips and gentle pipetting. q2->s2 No q3 Was the blood sample fresh (<6 hours old)? q2->q3 Yes a2_yes Yes a2_no No s3 Solution: Use fresh samples. Viability decreases significantly after 24 hours. q3->s3 No end If issues persist, consider cytotoxicity of the gradient on the specific cell type. q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for low cell viability after separation.

G cluster_stress Cellular Environment cluster_response Cellular Response cluster_outcome Experimental Outcome DM High Concentration of This compound OS Hyperosmotic Extracellular Environment DM->OS induces CS Cell Shrinkage (Water Efflux) OS->CS AP Apoptosis Induction (Caspase Activation) CS->AP triggers MI Loss of Membrane Integrity AP->MI CD Cell Death MI->CD DV Decreased Viability CD->DV

Caption: Hypothesized pathway of this compound-induced cytotoxicity.

References

preventing crystal formation in diatrizoate meglumine solutions for injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diatrizoate meglumine (B1676163) solutions for injection. Our goal is to help you prevent and resolve issues related to crystal formation, ensuring the integrity and usability of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of crystal formation in diatrizoate meglumine solutions?

A1: The most common cause of crystal formation in this compound solutions is exposure to cold temperatures.[1] The solubility of the diatrizoate salts decreases at lower temperatures, which can lead to precipitation or crystallization.

Q2: How can I prevent crystal formation in my this compound solution?

A2: To prevent crystallization, it is crucial to store the solution at the recommended temperature and protect it from light.[2][3][4][5] Proper storage conditions are key to maintaining the stability of the solution.

Q3: What are the recommended storage conditions for this compound solutions?

A3: this compound solutions should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[2][3][5] Some formulations may allow for storage at temperatures up to 30°C (86°F).[1] Always refer to the product's specific instructions for storage. Additionally, the solution should be protected from direct sunlight and excessive heat.[3][4]

Q4: I've observed crystals in my this compound solution. Is it still usable?

A4: Yes, the solution can typically be used after the crystals are completely redissolved.[1] It is essential to ensure that all crystals have fully dissolved before use to guarantee a homogenous solution and correct concentration.

Q5: How do I redissolve crystals that have formed in the solution?

A5: If crystals have formed, bring the container to room temperature.[1] Shaking the container vigorously will help to redissolve the crystals.[1] To speed up this process, you can use circulating warm air to gently heat the container.[1] Before use, visually inspect the solution to confirm that all crystals have completely dissolved and that the container and its closure have not been damaged.[1]

Q6: Does the pH of the solution affect its stability and potential for crystal formation?

A6: Yes, the pH of the solution is a critical factor for its stability. This compound solutions are buffered to a pH range of 6.0 to 7.7 to ensure the solubility and stability of the diatrizoate salts.[5][6][7][8][9] Deviations from this pH range could potentially lead to precipitation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with crystal formation in this compound solutions.

Table 1: Troubleshooting Crystal Formation
Observation Potential Cause Recommended Action
Crystals are present in the solution upon receipt or after storage.Exposure to cold temperatures during shipping or storage.Follow the protocol for redissolving crystals. If crystals persist after attempting to redissolve, contact the manufacturer.
Crystals form after dilution of the solution.The diluent is too cold or incompatible.Ensure the diluent is at room temperature before mixing. Use only recommended diluents such as sterile water or sterile saline.[2]
The solution appears cloudy or hazy after warming, even without visible crystals.Incomplete dissolution of microcrystals.Continue to warm and agitate the solution until it becomes clear. Visually inspect against a light source to ensure no particulate matter is present.

Experimental Protocols

Protocol 1: Redissolving Crystals in this compound Solution
  • Visual Inspection: Examine the container for the presence of crystals.

  • Room Temperature Equilibration: If crystals are present, allow the container to sit at room temperature (20°C to 25°C) until it has fully equilibrated.

  • Agitation: Shake the container vigorously for 2-3 minutes.

  • Visual Confirmation: Inspect the solution to see if the crystals have dissolved.

  • Gentle Warming (Optional): If crystals persist, place the container in a circulating warm air incubator set to a temperature not exceeding 40°C.

  • Periodic Agitation: Remove the container from the incubator every 15-20 minutes and shake vigorously for 1-2 minutes.

  • Final Inspection: Once the solution is clear and free of any visible crystals, perform a final visual inspection to ensure the container and closure have not been damaged.

  • Cooling: Allow the solution to return to room temperature before use.

Data Presentation

Table 2: Storage and Stability Parameters for this compound Solutions
Parameter Recommended Range Notes
Storage Temperature20°C to 25°C (68°F to 77°F)Some formulations may tolerate up to 30°C (86°F).[1] Avoid freezing.
pH6.0 - 7.7The solution is buffered to maintain this pH range for optimal stability.[5][6][7][8][9]
Protection from LightRequiredStore in the original light-protective packaging.[2][3][4][5]

Visualizations

TroubleshootingWorkflow Troubleshooting Crystal Formation in this compound Solutions start Crystal Formation Observed check_storage Were storage conditions (20-25°C, protected from light) maintained? start->check_storage storage_no No check_storage->storage_no No storage_yes Yes check_storage->storage_yes Yes correct_storage Adjust storage to recommended conditions. storage_no->correct_storage redissolve Follow Protocol 1: Redissolve Crystals storage_yes->redissolve correct_storage->redissolve check_dissolution Did crystals completely dissolve? redissolve->check_dissolution dissolution_yes Yes check_dissolution->dissolution_yes Yes dissolution_no No check_dissolution->dissolution_no No solution_usable Solution is ready for use. dissolution_yes->solution_usable contact_support Do not use. Contact Technical Support. dissolution_no->contact_support

Caption: Troubleshooting workflow for crystal formation.

References

Technical Support Center: Optimizing CT Scans with Diatrizoate Meglumine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diatrizoate meglumine (B1676163) in computed tomography (CT) scans. The focus is on achieving optimal image quality and minimizing the potential for motion-related artifacts through proper agent administration and protocol adherence.

Frequently Asked Questions (FAQs)

Q1: What is diatrizoate meglumine and what is its primary role in CT scans?

A1: this compound is a high-osmolar, iodinated ionic radiocontrast agent.[1][2] Its primary role is to enhance the contrast of internal body structures during X-ray-based imaging, including CT scans.[3] The iodine in its structure is radiopaque, meaning it absorbs X-rays more effectively than surrounding soft tissues. This differential absorption creates a clearer and more detailed image, allowing for better visualization of organs, blood vessels, and the gastrointestinal (GI) tract.

Q2: Can this compound directly minimize patient motion during a CT scan?

A2: this compound does not have any sedative or pharmacological properties to directly reduce patient motion. Motion artifacts in CT are primarily caused by voluntary or involuntary patient movement during the scan.[4][5] However, by ensuring a properly administered contrast agent protocol that leads to a high-quality, diagnostic scan on the first attempt, the need for repeated or prolonged scans is reduced. This indirectly minimizes the opportunity for patient motion to degrade image quality.

Q3: What is the mechanism of action for this compound?

A3: The mechanism is based on the radiodensity of the iodine atoms in the diatrizoate molecule.[3] When administered, the agent fills the targeted anatomical structures (e.g., the GI tract or blood vessels). Because iodine has a high atomic weight, it attenuates X-ray photons to a much greater degree than soft tissue.[6] This results in the opacified structures appearing bright on the CT image, providing clear delineation from adjacent tissues.[3]

Q4: What are the common administration routes for this compound in research settings?

A4: The administration route depends on the area of interest. For GI tract imaging, it is given orally or rectally.[2][7] For visualizing blood vessels, the urinary system, or for contrast-enhanced body CT, it is administered intravenously.[2][4] This guide focuses on oral and rectal administration for minimizing artifacts in abdominal and pelvic imaging.

Q5: Are there critical patient preparation steps to ensure a successful scan?

A5: Yes. Proper preparation is crucial for both image quality and patient tolerance, which can impact motion. Key steps include ensuring the patient is well-hydrated, as hypertonic contrast agents can cause fluid shifts.[4][6] For GI studies, a low-residue diet the day before and a laxative may be recommended.[8] The patient should also be instructed to omit the meal immediately preceding the examination.[4]

Troubleshooting Guide

This guide addresses common issues encountered during CT imaging with this compound that may lead to suboptimal image quality or motion artifacts.

Issue / QuestionPossible Cause(s)Recommended Solution(s)
Image Quality: Poor or incomplete opacification of the GI tract. - Insufficient dose or volume of contrast.- Incorrect timing between administration and scan.- Dilution of the contrast agent in the distal bowel due to its hyperosmolarity.[6]- Verify Dosage: Ensure the administered dose is appropriate for the subject's weight and the specific region of interest.[7]- Optimize Timing: For oral administration, allow 15-30 minutes for the contrast to reach the pelvic loops.[7] Adjust timing based on expected GI transit.- Manage Dilution: For pediatric or debilitated subjects, use a more isotonic dilution (e.g., 1:4.6) to prevent excessive fluid movement into the bowel, which can cause dilution and patient discomfort.[6][7]
Artifacts: Patient moved during the scan, causing blurring or streaking. - Patient discomfort (e.g., nausea, vomiting, cramping) due to the contrast agent.- Long scan duration.- Lack of clear instructions.- Improve Patient Tolerance: Ensure adequate hydration before administration.[9] Consider using a less hypertonic dilution if tolerated by the imaging protocol.[6]- Optimize Scan Protocol: Utilize the fastest possible scanning technique to reduce the acquisition window.- Patient Communication: Clearly explain the importance of remaining still during the brief scan period. Patient cooperation is essential.[4]
Adverse Events: Patient reports nausea or has an allergic reaction. - this compound can cause side effects like nausea and vomiting.[3]- Hypersensitivity to iodinated contrast media.[9]- Mild Reactions: Monitor the subject. Mild symptoms often resolve without intervention.- Hypersensitivity: Do not administer to patients with a known hypersensitivity.[7] Be prepared for potential emergencies and have appropriate medical support available.[8]
Image Quality: Contrast appears too dense, obscuring underlying structures. - Contrast concentration is too high for the specific CT protocol (e.g., kV setting).- Adjust Dilution: For oral or rectal use, the agent can be diluted with tap water or sterile saline to achieve the desired level of opacification.[7][8]- Optimize CT Parameters: Lowering the beam energy (kV) can increase the contrast effect of iodine, so ensure the concentration is appropriate for the selected kV.[10]

Quantitative Data Summary

The choice of contrast agent can influence patient tolerance and, consequently, the rate of motion-induced artifacts. The following table summarizes data from a prospective, randomized study comparing the high-osmolar agent this compound 60 with the low-osmolar nonionic agent iohexol (B1672079) 300 in body CT.

MetricThis compound 60 (n=298)Iohexol 300 (n=302)Significance (p-value)Reference
Patients with at least one adverse reaction 63% (188/298)39% (119/302)< 0.001[11]
Patients with non-discomfort adverse reactions 33% (99/298)16% (48/302)< 0.001[11]
Scans with optimal enhancement 62% (184/298)71% (214/302)0.02[11]
Scans aborted or repeated due to motion/reaction 3.0%0.7%0.04[11]

This data suggests that while both agents provide diagnostic quality studies, the lower rate of adverse reactions and motion-related repeats with a low-osmolar agent like iohexol may be a factor to consider in motion-sensitive research protocols.[11]

Experimental Protocols

Protocol: Oral Administration of this compound for Abdominal/Pelvic CT

This protocol provides a general methodology for achieving GI tract opacification. Doses and timing must be optimized for specific experimental needs.

1. Subject Preparation:

  • Ensure subject is adequately hydrated.

  • A low-residue diet is recommended for the 24 hours preceding the scan.[8]

  • Administer a laxative the evening before the procedure, if required by the study design.[8]

  • The subject should fast for at least 4 hours prior to contrast administration.[4]

2. Contrast Preparation:

  • Use a commercially available this compound and diatrizoate sodium solution.

  • For adults, the typical oral dosage ranges from 30 to 90 mL.[7]

  • If dilution is required to reduce osmolarity or contrast density, dilute with tap water. For example, a common dilution for routine CT is 25 mL of the stock solution in 1 liter of water.[7]

3. Administration:

  • Administer the prepared solution orally.

  • For opacification of the entire GI tract, the total volume may be administered in fractions over a set period before the scan.

  • For pelvic imaging, administer the dose 15 to 30 minutes prior to the scan to allow the contrast to reach the pelvic loops of the bowel.[7]

4. Imaging:

  • Position the subject on the CT scanner table.

  • Perform a scout (topogram) scan to confirm the field of view.

  • Execute the planned CT acquisition protocol.

  • Intravenous contrast may be administered concurrently if required for vascular or organ enhancement.[7]

5. Post-Procedure:

  • Encourage the subject to rehydrate to help flush the contrast agent.

  • Monitor for any adverse reactions.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_scan Phase 3: Imaging cluster_post Phase 4: Post-Procedure prep1 Subject Hydration & Dietary Restriction prep2 Prepare Diatrizoate Meglumine Dilution prep1->prep2 24h prior admin1 Oral Administration of Contrast prep2->admin1 T-minus 30-90 min scan1 Position Subject on CT Scanner admin1->scan1 Wait for transit scan2 Acquire Scout Image scan1->scan2 scan3 Perform CT Scan scan2->scan3 post1 Image Analysis scan3->post1 post2 Subject Monitoring & Rehydration scan3->post2

Caption: General workflow for abdominal CT using oral this compound.

troubleshooting_workflow cluster_motion Motion Artifacts cluster_contrast Contrast Issues start Suboptimal CT Image (e.g., Artifacts, Poor Contrast) q1 Is the artifact related to patient motion? start->q1 a1 Review patient tolerance. Was there discomfort? q1->a1 Yes q2 Is opacification poor? q1->q2 No a2 Shorten scan acquisition time. a1->a2 a3 Improve patient instructions. a2->a3 a4 Verify dose and timing. q2->a4 Yes q3 Is contrast too dense? q2->q3 No a5 Adjust contrast dilution. a4->a5 a6 Increase dilution of agent. q3->a6 Yes

Caption: Troubleshooting logic for suboptimal CT image quality.

mechanism_of_action cluster_body Patient Anatomy cluster_result CT Imaging soft_tissue Soft Tissue (Low X-ray Attenuation) ct_image High-Contrast CT Image soft_tissue->ct_image Forms target_organ Target Lumen (e.g., Bowel) (Low X-ray Attenuation) opacified_organ Opacified Lumen (High X-ray Attenuation) contrast This compound (High Iodine Content) contrast->target_organ Fills xray X-ray Beam xray->soft_tissue Passes through xray->opacified_organ Attenuated by Iodine opacified_organ->ct_image Forms

Caption: Mechanism of action for iodinated contrast media in CT.

References

addressing viscosity challenges of diatrizoate meglumine in microfluidic devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the viscosity challenges of diatrizoate meglumine (B1676163) in microfluidic devices. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why is diatrizoate meglumine challenging to work with in microfluidic devices?

A1: this compound solutions are significantly more viscous than water, which is what most standard microfluidic devices are designed for. This high viscosity leads to a greater resistance to flow within microchannels.[1] Consequently, the pressures required to drive the fluid can be extremely high, potentially exceeding the limits of standard microfluidic pumps and the structural integrity of the device material, especially deformable materials like PDMS.[1]

Q2: What are the most common issues encountered when flowing this compound in a microfluidic chip?

A2: The most common issues include:

  • High Back Pressure: The primary challenge is the excessive pressure needed to move the viscous fluid, which can lead to device leakage, delamination, or failure.[1]

  • Inconsistent Flow Rates: Standard syringe pumps may struggle to provide a steady, pulse-free flow at the high pressures required, leading to variability in experiments.[2]

  • Channel Deformation: In devices made of soft polymers like PDMS, high pressures can cause the microchannels to bulge or deform, altering the flow profile and internal volume.[3]

  • Flow Instability: When co-flowing this compound with a less viscous fluid (e.g., cell culture medium), the large viscosity difference can lead to interfacial instabilities, such as viscous fingering, where the less viscous fluid penetrates the more viscous one.

Q3: How does temperature affect the viscosity of this compound?

A3: Like most viscous fluids, the viscosity of this compound solutions decreases as the temperature increases.[4][5] Warming the solution to physiological temperature (37°C) can significantly lower its viscosity and ease the challenges of pumping it through a microfluidic device. For example, the viscosity of MD-76R is 16.4 cps at 25°C but drops to 10.5 cps at 37°C.[4]

Q4: Can I calculate the expected pressure drop in my microfluidic channel?

A4: Yes, for laminar flow in a microchannel, the pressure drop (ΔP) can be approximated using the Hagen-Poiseuille equation. The formula varies for different channel cross-sections.

For a rectangular channel, the equation is: ΔP = (12 * μ * L * Q) / (w * h³) * (1 - 0.63 * (h/w))⁻¹

Where:

  • ΔP = Pressure Drop

  • μ = Dynamic Viscosity of the fluid

  • L = Length of the channel

  • Q = Volumetric Flow Rate

  • w = Width of the channel

  • h = Height of the channel

This calculation is crucial for selecting an appropriate pump and ensuring your device can withstand the operational pressures.[2]

Quantitative Data Summary

The following tables provide key quantitative data for this compound solutions.

Table 1: Viscosity of this compound Formulations

FormulationCompositionViscosity at 25°C (cps)Viscosity at 37°C (cps)Osmolality (mOsm/kg)
MD-76R 660 mg/mL this compound & 100 mg/mL Diatrizoate Sodium16.410.51551
Hypaque-76 66% this compound & 10% Diatrizoate SodiumNot specified92016

Data sourced from FDA labels and prescribing information.[4][6]

Table 2: Recommended Starting Parameters for Pipetting this compound

ParameterRecommendation for High ViscosityRationale
Aspiration/Dispense Speed 5-10 µL/sSlower speeds prevent air bubble formation and ensure accurate volume transfer.[7]
Delay After Aspiration ≥ 500 ms (B15284909) (up to 2000 ms)Allows time for the viscous liquid to fully move into the tip.[7]
Delay After Dispense ≥ 200 ms (up to 1000 ms)Ensures the complete dispensing of the liquid from the tip.[7]
Tip Retraction Speed 5 mm/sSlow retraction prevents droplets from clinging to the outside of the tip.[7]

Troubleshooting Guides

Problem: Extremely High Back Pressure and/or Device Leakage

This is the most common issue when working with highly viscous fluids. The pressure required to maintain the desired flow rate exceeds the bonding strength of the microfluidic device.

Logical Troubleshooting Workflow:

start High Back Pressure / Leakage Detected q1 Is warming the solution to 37°C feasible? start->q1 a1_yes Warm solution and syringe to 37°C q1->a1_yes Yes q2 Is the flow rate adjustable? q1->q2 No a1_yes->q2 a2_yes Reduce the flow rate q2->a2_yes Yes q3 Can the channel geometry be modified? q2->q3 No end_solution Solution Implemented a2_yes->end_solution a3_yes Use a device with wider/shorter channels q3->a3_yes Yes q4 Is a high-pressure pump available? q3->q4 No a3_yes->end_solution a4_yes Switch to a high-pressure rated pump q4->a4_yes Yes end_redesign Device Redesign Required q4->end_redesign No a4_yes->end_solution

Caption: Troubleshooting high back pressure in microfluidic devices.

Problem: Unstable Flow or Irregular Droplet Formation

When two fluids with a large viscosity mismatch are co-flowed, instabilities can arise at the interface, leading to inconsistent results in applications like droplet generation or co-culture.

Troubleshooting Steps:

  • Modify Flow Rates:

    • Decrease the overall flow rate of both phases.

    • Adjust the flow rate ratio of the two phases. Often, increasing the flow rate of the more viscous phase relative to the less viscous one can stabilize the interface.

  • Alter Channel Geometry:

    • Use a flow-focusing junction design, which can provide better stability than a simple T-junction.

    • Ensure the channel surfaces are smooth to prevent nucleation of instabilities.

  • Introduce Surfactants: For droplet generation, adding a surfactant to the continuous phase can reduce interfacial tension and promote stable droplet formation.

  • Temperature Control: Maintaining both fluid streams at the same elevated temperature (e.g., 37°C) will reduce the viscosity mismatch.

Experimental Protocols

Protocol 1: General Perfusion of this compound in a Microfluidic Device

Objective: To establish a stable, continuous flow of a this compound solution through a microfluidic device.

Materials:

  • This compound solution (e.g., MD-76R)

  • High-pressure syringe pump

  • Gas-tight glass or plastic syringes

  • Microfluidic device (preferably with channel dimensions > 100 µm)

  • Tubing with appropriate connectors (e.g., PEEK tubing)

  • In-line pressure sensor (optional but recommended)

  • Syringe heater or water bath set to 37°C

Methodology:

  • Preparation:

    • Pre-warm the this compound solution to 37°C for at least 30 minutes to reduce its viscosity.[4]

    • Load the warmed solution into a gas-tight syringe, ensuring no air bubbles are present. Air bubbles can compress under pressure, causing flow fluctuations.

    • If using a syringe heater, place the syringe in the heater set to 37°C.

  • System Setup:

    • Connect the syringe to the microfluidic device inlet using rigid tubing (like PEEK) to minimize compliance in the system.

    • If available, place an in-line pressure sensor between the pump and the device to monitor back pressure.

    • Prime the system by slowly initiating flow until the fluid reaches the device inlet.

  • Flow Initiation:

    • Start the syringe pump at a very low flow rate (e.g., 0.1 µL/min) to allow the pressure to build gradually.

    • Monitor the pressure and check for any leaks at the connections or from the device itself.

    • Slowly increase the flow rate to the desired experimental value, continuously monitoring the pressure to ensure it stays within the operational limits of your device and pump.

  • Steady-State Operation:

    • Allow the flow to stabilize for a period before starting data collection. Highly viscous fluids may take longer to reach a steady state.[3]

Protocol 2: Assessing Cell Viability in the Presence of this compound

Objective: To evaluate the effect of this compound on cell viability under flow conditions in a microfluidic device.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_exp Microfluidic Experiment cluster_analysis Analysis cell_culture 1. Culture Cells solution_prep 2. Prepare Diatrizoate Solution (Diluted & Warmed) cell_culture->solution_prep cell_suspension 3. Create Cell Suspension solution_prep->cell_suspension load_cells 4. Load Cells into Device cell_suspension->load_cells perfuse_control 5. Perfuse with Control Medium load_cells->perfuse_control perfuse_diatrizoate 6. Perfuse with Diatrizoate Solution perfuse_control->perfuse_diatrizoate stain_cells 7. Stain with Viability Dyes (Live/Dead) perfuse_diatrizoate->stain_cells image_cells 8. Image Cells (Fluorescence Microscopy) stain_cells->image_cells quantify 9. Quantify Viability image_cells->quantify

Caption: Workflow for assessing cell viability with this compound.

Methodology:

  • Cell Seeding: Culture and seed your cells of interest within the microfluidic device according to your standard protocol. Allow cells to adhere and spread if necessary.

  • Solution Preparation:

    • Prepare the desired concentration of this compound, potentially diluting it in cell culture medium. Note that dilution will also reduce viscosity.

    • Warm the solution to 37°C.

    • Prepare a control solution (cell culture medium without this compound) and also warm it to 37°C.

  • Perfusion:

    • Using two separate syringe pumps (or a multi-channel pump), perfuse the cells with the control medium to establish a baseline.

    • Switch the perfusion to the this compound solution at the same flow rate for the desired exposure time.

  • Viability Staining:

    • Following exposure, switch the flow back to the control medium to wash out the this compound.

    • Introduce a solution containing viability dyes (e.g., Calcein AM for live cells and Propidium Iodide or Ethidium Homodimer-1 for dead cells) and incubate as required.

  • Imaging and Analysis:

    • Image the cells using fluorescence microscopy, capturing images of both live (green) and dead (red) cells.

    • Quantify the percentage of viable cells by counting the number of live and dead cells in multiple fields of view. Compare the viability in the diatrizoate-exposed channels to the control channels.

References

Technical Support Center: Reducing Adverse Effects of Diatrizoate Meglumine in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the adverse effects of diatrizoate meglumine (B1676163) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary adverse effects of diatrizoate meglumine observed in animal studies?

A1: The most significant adverse effects reported are nephrotoxicity (kidney damage) and cardiovascular complications. In animal models, this compound has been shown to induce acute kidney injury (AKI), often referred to as contrast-induced nephropathy (CIN). This is characterized by a decline in glomerular filtration rate (GFR), increased serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN), and histological damage to renal tubules.[1][2] Cardiovascular effects can include changes in blood pressure, heart rate, and in some cases, ventricular fibrillation, particularly with direct coronary injections.[3]

Q2: How can I reduce the nephrotoxic effects of this compound in my animal model?

A2: Several strategies can be employed to mitigate nephrotoxicity:

  • Hydration: Ensuring adequate hydration before and after contrast administration is a cornerstone of CIN prevention. Intravenous hydration with isotonic saline is a common practice.

  • Antioxidant Co-administration: The use of antioxidants has shown promise in reducing oxidative stress, a key mechanism of diatrizoate-induced renal injury. N-acetylcysteine (NAC) and sulforaphane (B1684495) are two such agents that have been investigated.[4][5]

  • Dose Reduction: The risk of nephrotoxicity is often dose-dependent.[4] Using the lowest effective dose of this compound is recommended.

Q3: Are there alternative contrast agents with a better safety profile?

A3: Yes, low-osmolar and iso-osmolar contrast media are generally considered to have a lower risk of nephrotoxicity compared to high-osmolar agents like this compound. Carbon dioxide has also been explored as an alternative contrast agent in some applications, showing minimal renal toxicity.[6]

Q4: What are the early biomarkers for detecting this compound-induced nephrotoxicity?

A4: While serum creatinine is a standard marker, it may not be sensitive for early detection.[7] Newer biomarkers being investigated include:

  • Neutrophil gelatinase-associated lipocalin (NGAL): Can be detected in urine and serum within hours of kidney injury.

  • Kidney injury molecule-1 (KIM-1): A transmembrane protein that is highly upregulated in injured proximal tubule cells.

  • Cystatin C: A marker of glomerular filtration rate that may rise earlier than creatinine.[8]

Troubleshooting Guides

Issue 1: Inconsistent or No Induction of Nephrotoxicity
  • Problem: Serum creatinine and BUN levels do not significantly increase after this compound administration.

  • Possible Causes & Solutions:

    • Animal Strain/Species: Different animal strains and species have varying susceptibility to CIN. Ensure the chosen model is appropriate.

    • Hydration Status: Well-hydrated animals may be resistant to CIN. Consider a period of water deprivation prior to contrast administration, as described in some protocols.

    • Pre-sensitization: To create a more robust model, pre-treatment with inhibitors of prostaglandin (B15479496) and nitric oxide synthesis (e.g., indomethacin (B1671933) and L-NAME) can be used to sensitize the kidneys to injury.

    • Dose of this compound: The dose may be insufficient. Refer to dose-response studies to select an appropriate dose for your model.[4]

Issue 2: High Mortality Rate in the Animal Cohort
  • Problem: Unexpectedly high mortality following this compound administration.

  • Possible Causes & Solutions:

    • Overdose: The dose of this compound may be too high, leading to acute systemic toxicity. Review and adjust the dosage based on the animal's weight.

    • Anaphylactoid Reaction: Although rare, anaphylactoid reactions can occur.[6] Be prepared with emergency medications such as epinephrine (B1671497) and antihistamines.[9][10] Monitor animals closely for signs of respiratory distress, hypotension, and swelling.

    • Cardiovascular Collapse: Rapid injection or high volumes of contrast media can lead to severe hemodynamic changes.[3] Administer the contrast agent slowly and monitor cardiovascular parameters.

Issue 3: Difficulty in Assessing the Efficacy of Protective Agents
  • Problem: Inability to detect a significant protective effect of an investigational drug against this compound-induced nephrotoxicity.

  • Possible Causes & Solutions:

    • Timing of Administration: The protective agent may need to be administered prior to, concurrently with, or after the contrast medium to be effective. Optimize the dosing schedule.

    • Dosage of Protective Agent: The dose of the protective agent may be too low or too high (pro-oxidant effect at high doses). Conduct a dose-response study for the protective agent.

    • Outcome Measures: Relying solely on serum creatinine may not be sensitive enough. Incorporate a panel of biomarkers (e.g., NGAL, KIM-1) and histopathological analysis for a more comprehensive assessment.

Data Presentation

Table 1: Dose-Dependent Effects of Sodium Diatrizoate on Renal Concentration in Rats

Dose (mg/kg)Mean Renal Diatrizoate Concentration (mg/g) - ControlMean Renal Diatrizoate Concentration (mg/g) - Acute Renal Failure Model
141.80.3
455.50.9
9010.21.7
22522.54.0
45035.17.5
90050.414.2
180063.027.0

Data adapted from a study in rats with glycerol-induced acute renal failure. Renal concentrations were measured 5 minutes after intravenous administration.[4]

Table 2: Comparative Hemodynamic Effects of Diatrizoate and Iopamidol in Dehydrated Dogs

ParameterChange with IopamidolChange with Diatrizoate
Systemic Pressure-Δ 3.8 ± 3.02 mm Hg-Δ 19.4 ± 7.3 mm Hg
Renal Plasma Flow+Δ 6.2 ± 4.9 ml/min+Δ 33.7 ± 8.0 ml/min
Filtration Fraction-Δ 0.09 ± 0.01-Δ 0.14 ± 0.02
Glomerular Filtration Rate-Δ 7.4 ± 1.0 ml/min-Δ 9.3 ± 1.3 ml/min

Data represents the mean change (± standard deviation) from baseline following intravenous administration of the contrast agent (2 ml/kg).[3]

Table 3: Comparative Efficacy of N-Acetylcysteine (NAC) and Sulforaphane (SFN) in Animal Models of Nephrotoxicity

Protective AgentAnimal ModelToxinKey FindingsReference
N-AcetylcysteineRatsCisplatinSignificantly higher glutathione (B108866) (GSH) and lower malondialdehyde (MDA), BUN, and creatinine levels compared to cisplatin-only group.[11]
SulforaphaneDiabetic RatsThis compoundImproved nephrotoxicity parameters, histopathological features, and oxidative stress markers. Upregulated Nrf2 and HO-1 expression.[4]
N-Acetylcysteine vs. SulforaphaneMiceAcetaminophenNAC was >90% effective in reducing liver injury parameters, while SFN reduced them by approximately 50% when administered 1 hour after the toxin.[12]

Note: This table provides a comparative overview from different studies, as direct head-to-head comparisons in a this compound model are limited.

Experimental Protocols

Protocol 1: Induction of Contrast-Induced Nephropathy (CIN) in Rats
  • Animal Model: Male Wistar rats (200-250 g).

  • Pre-treatment (Sensitization):

    • Administer indomethacin (10 mg/kg, intraperitoneally) to inhibit prostaglandin synthesis.

    • Administer L-NAME (Nω-nitro-L-arginine methyl ester; 10 mg/kg, intravenously) to inhibit nitric oxide synthase.

    • Induce dehydration by withholding water for 24-48 hours before contrast administration.

  • Induction of CIN:

    • Administer this compound (e.g., 6 mL/kg, intravenously) via the tail vein.

  • Post-treatment and Sample Collection:

    • Restore access to water.

    • Collect blood samples at 24 and 48 hours post-contrast administration for measurement of serum creatinine and BUN.

    • At 48 hours, euthanize the animals and collect kidney tissue for histopathological analysis and measurement of oxidative stress markers.

Protocol 2: Evaluation of a Protective Agent (e.g., Sulforaphane)
  • Animal Model and CIN Induction: Follow Protocol 1 for animal model and CIN induction.

  • Treatment Groups:

    • Control Group: Receives vehicle only.

    • CIN Group: Receives pre-treatment and this compound.

    • Treatment Group: Receives the protective agent (e.g., sulforaphane, 5 mg/kg/day, orally for 5 days) prior to CIN induction.

  • Outcome Measures:

    • Measure serum creatinine and BUN at 24 and 48 hours.

    • Perform histopathological scoring of kidney sections (e.g., tubular necrosis, cast formation).

    • Measure markers of oxidative stress in kidney tissue homogenates (e.g., malondialdehyde, glutathione levels, superoxide (B77818) dismutase activity).

    • Perform Western blotting or immunohistochemistry for proteins in relevant signaling pathways (e.g., Nrf2, HO-1).

Visualizations

G Experimental Workflow for CIN Induction and Assessment cluster_setup Experimental Setup cluster_induction CIN Induction cluster_assessment Assessment cluster_analysis Analysis animal_model Animal Model (e.g., Wistar Rat) sensitization Sensitization (Dehydration, Indomethacin, L-NAME) animal_model->sensitization diatrizoate This compound Administration sensitization->diatrizoate blood_sampling Blood Sampling (24h, 48h) diatrizoate->blood_sampling tissue_collection Kidney Tissue Collection (48h) diatrizoate->tissue_collection biochemical Biochemical Analysis (SCr, BUN) blood_sampling->biochemical histopathology Histopathology tissue_collection->histopathology oxidative_stress Oxidative Stress Markers tissue_collection->oxidative_stress

Workflow for inducing and assessing contrast-induced nephropathy.

G Nrf2/HO-1 Signaling Pathway in Protection Against CIN cluster_stress Cellular Stress cluster_pathway Nrf2/HO-1 Pathway cluster_protection Cellular Protection diatrizoate This compound ros Reactive Oxygen Species (ROS) diatrizoate->ros induces keap1 Keap1 ros->keap1 oxidizes nrf2 Nrf2 keap1->nrf2 releases are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus & binds to ho1 Heme Oxygenase-1 (HO-1) are->ho1 activates transcription of antioxidant_enzymes Other Antioxidant Enzymes are->antioxidant_enzymes activates transcription of protection Reduced Oxidative Stress & Cell Damage ho1->protection antioxidant_enzymes->protection

Protective mechanism of the Nrf2/HO-1 pathway against CIN.

G Troubleshooting Logic for Inconsistent CIN Induction cluster_causes Potential Causes cluster_solutions Recommended Solutions start No Significant Increase in SCr/BUN Post-Diatrizoate cause1 Inappropriate Animal Model start->cause1 cause2 Insufficient Dehydration start->cause2 cause3 Lack of Renal Sensitization start->cause3 cause4 Inadequate Diatrizoate Dose start->cause4 solution1 Review literature for susceptible strains/species. cause1->solution1 solution2 Implement a standardized water deprivation protocol. cause2->solution2 solution3 Administer Indomethacin/L-NAME prior to contrast. cause3->solution3 solution4 Perform a dose-response study to determine optimal dose. cause4->solution4

Troubleshooting inconsistent induction of CIN in animal models.

References

Technical Support Center: Enhancing Diatrizoate Meglumumine-Enhanced Imaging Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the resolution of your diatrizoate meglumine-enhanced imaging experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing actionable solutions to enhance your imaging outcomes.

Issue Potential Causes Solutions
Poor or Suboptimal Contrast Enhancement - Incorrect dosage or concentration of diatrizoate meglumine (B1676163).- Suboptimal timing between contrast administration and image acquisition.- Inadequate patient hydration.[1]- Optimize Dose and Concentration: Adjust the dose based on the specific imaging procedure and patient/animal weight. Higher doses generally produce greater plasma iodine concentrations, leading to improved contrast.[2]- Refine Injection-to-Scan Timing: The optimal window for imaging post-injection can vary. For many applications, scanning should occur shortly after administration to capture peak enhancement.- Ensure Adequate Hydration: Dehydration can affect contrast distribution and renal clearance. Ensure subjects are adequately hydrated before the procedure.[3]
Image Artifacts - Motion Artifacts: Subject movement during the scan can cause blurring and ghosting.[4]- Beam Hardening: Occurs when the X-ray beam passes through dense materials, which can be exacerbated by high concentrations of contrast agent.- Partial Volume Effects: Small structures may not be accurately represented if they only occupy a portion of the voxel.- Minimize Motion: Use appropriate subject restraints or anesthesia. Employ fast scanning protocols to reduce the acquisition time.- Address Beam Hardening: Use iterative reconstruction algorithms if available on your scanner. Adjusting the kilovoltage peak (kVp) can also mitigate this artifact.- Reduce Partial Volume Effects: Utilize the thinnest possible slice thickness for your scanner to improve spatial resolution.
Inconsistent Results Across Experiments - Variability in injection protocol (e.g., infusion rate, bolus vs. infusion).- Differences in imaging parameters between scans.- Physiological variability of the subjects.- Standardize Injection Protocol: Maintain a consistent infusion rate and administration method for all experiments in a study.- Maintain Consistent Imaging Parameters: Use a standardized imaging protocol with fixed kVp, mAs, and reconstruction algorithms for all scans.- Acclimate Subjects: Allow subjects to acclimate to the experimental environment to reduce stress-related physiological variations.
Poor Vascular Opacification - Venous stasis or reflux of the contrast agent.[5]- Incorrect placement of the intravenous line.- Insufficient infusion rate.- Optimize IV Placement and Infusion: Ensure the intravenous line is correctly placed in a vessel that allows for rapid and unimpeded flow. For some applications, injection in a specific limb (e.g., right arm) can avoid reflux.[5]- Increase Infusion Rate: A higher infusion rate can lead to a more compact bolus of contrast and better opacification of the vasculature.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of this compound for high-resolution imaging?

The optimal concentration depends on the specific application and the imaging modality. For CT imaging, higher concentrations of iodine generally lead to better contrast. However, this must be balanced with the risk of artifacts and potential toxicity. It is recommended to start with the manufacturer's guidelines and optimize from there based on pilot experiments.

2. How can I improve the signal-to-noise ratio (SNR) in my diatrizoate-enhanced images?

Several strategies can improve SNR:

  • Increase mAs: A higher tube current-exposure time product (mAs) increases the number of X-ray photons, which improves SNR.[6]

  • Increase Slice Thickness: Thicker slices contain more signal per voxel, thus improving SNR, but this comes at the cost of reduced spatial resolution in the slice direction.[7]

  • Use a Lower kVp: Lowering the tube potential (kVp) can increase the photoelectric effect, enhancing contrast, which can indirectly improve the perceived SNR for the tissue of interest.[6]

  • Post-processing Filters: Utilize noise reduction filters during image reconstruction.[2]

3. What are the key considerations for intravenous administration of this compound in preclinical studies?

For preclinical studies, it is crucial to:

  • Use a Catheter: For reliable and repeatable administration, use a catheter rather than a direct needle injection.

  • Maintain Temperature: Warm the contrast agent to body temperature to reduce its viscosity and improve injectability.

  • Control Infusion Rate: Use a syringe pump for precise control over the infusion rate.

  • Flush the Line: After injection, flush the line with saline to ensure the full dose is delivered.[8]

4. Can this compound be used for oral contrast in CT imaging?

Yes, this compound solutions are frequently used as an oral contrast agent for abdominopelvic CT to opacify the gastrointestinal tract.[9][10]

5. What are the common adverse effects of this compound that could impact an experiment?

In preclinical studies, it is important to monitor for signs of distress. In clinical research, common side effects include nausea, vomiting, and a feeling of warmth. More severe allergic-like reactions can occur, though they are less common with newer agents.[11]

Experimental Protocols

Protocol 1: Optimizing Intravenous this compound Administration for Enhanced CT Imaging

This protocol provides a step-by-step guide for optimizing the intravenous administration of this compound to achieve high-resolution CT images.

Materials:

  • This compound solution (concentration as per manufacturer)

  • Sterile saline

  • Syringe pump

  • Intravenous catheter appropriate for the subject

  • Heating pad or water bath

Procedure:

  • Subject Preparation:

    • Ensure the subject is adequately hydrated.[1]

    • Anesthetize the subject according to your approved institutional protocol.

    • Place the subject on the imaging bed and ensure they are securely positioned to minimize motion.

  • Catheter Placement:

    • Place an intravenous catheter in a suitable vein (e.g., tail vein in rodents, cephalic vein in larger animals).

    • Confirm catheter patency with a small flush of sterile saline.

  • Contrast Agent Preparation:

    • Warm the this compound solution to approximately 37°C to reduce viscosity.

    • Draw the calculated dose into a syringe for the syringe pump.

  • Administration and Imaging:

    • Connect the syringe to the catheter via extension tubing.

    • Program the syringe pump to deliver the desired volume at a specific rate. A faster infusion rate generally leads to a more compact bolus.

    • Initiate the CT scan acquisition at a predetermined time relative to the start of the injection. This timing will need to be optimized for your specific application.

    • Immediately following the contrast administration, flush the catheter with sterile saline to ensure the entire dose is delivered.[8]

  • Image Analysis:

    • Reconstruct the images using a consistent algorithm.

    • Quantify the contrast enhancement in the region of interest by measuring the change in Hounsfield Units (HU) from pre- to post-contrast images.[1]

Quantitative Data Summary

The following table summarizes the relationship between this compound administration parameters and CT image enhancement.

ParameterEffect on Image Contrast (Hounsfield Units)Key Considerations
Dose (mg Iodine/kg) Higher doses lead to a proportional increase in peak HU enhancement.[2]Balance with potential for toxicity and beam hardening artifacts.
Infusion Rate (mL/sec) Faster infusion rates result in a more rapid and higher peak enhancement.May increase the risk of extravasation if the IV line is not secure.
Concentration (% w/v) Higher concentrations provide more iodine per unit volume, leading to greater attenuation and higher HU values.Higher osmolality of concentrated solutions can have physiological effects.[12]

Visualizations

Mechanism of Action and Distribution Pathway

The following diagram illustrates the mechanism of action and distribution pathway of intravenously administered this compound for enhanced imaging.

Mechanism and Distribution of this compound cluster_administration Administration cluster_distribution Distribution cluster_imaging Imaging cluster_excretion Excretion admin Intravenous Injection bloodstream Enters Bloodstream admin->bloodstream extracellular Distributes to Extracellular Fluid bloodstream->extracellular attenuation Differential X-ray Attenuation by Iodine extracellular->attenuation kidneys Filtered by Kidneys extracellular->kidneys xray X-ray Beam xray->attenuation detector Signal Detected attenuation->detector image High-Resolution Image detector->image urine Excreted in Urine kidneys->urine

Caption: Intravenous administration, distribution, imaging, and excretion pathway.

Troubleshooting Workflow for Poor Image Resolution

This diagram outlines a logical workflow for troubleshooting suboptimal image resolution in this compound-enhanced imaging.

Troubleshooting Poor Image Resolution start Poor Image Resolution check_contrast Suboptimal Contrast? start->check_contrast check_artifacts Image Artifacts Present? check_contrast->check_artifacts No adjust_dose Adjust Dose/Concentration check_contrast->adjust_dose Yes address_motion Minimize Subject Motion check_artifacts->address_motion Yes end Improved Resolution check_artifacts->end No adjust_timing Optimize Injection-to-Scan Time adjust_dose->adjust_timing adjust_timing->end address_beam_hardening Use Beam Hardening Correction address_motion->address_beam_hardening address_beam_hardening->end

Caption: A step-by-step workflow for troubleshooting common image resolution issues.

References

Technical Support Center: Oral Administration of Diatrizoate Meglumine to Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral administration of diatrizoate meglumine (B1676163) to laboratory animals.

Troubleshooting Guide

This guide offers solutions to common problems encountered during the oral administration of diatrizoate meglumine.

Problem Potential Cause Solution
Animal Distress or Resistance During Dosing Improper restraint: Incorrect handling can cause stress and injury.[1][2][3][4] Gavage needle irritation: An incorrectly sized or inserted needle can cause pain.[1][5][6] Unpalatable solution: The bitter taste of this compound can lead to aversion.[7][8]- Ensure all personnel are thoroughly trained in proper, humane restraint techniques.[4] - Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.[5][6] - Consider alternative, less stressful dosing methods like voluntary consumption of a flavored solution.[1][3][9]
Regurgitation or Reflux of Dosing Solution High dose volume: Exceeding the recommended volume for the animal's weight can cause reflux.[5][10][11] Rapid administration: Delivering the solution too quickly can overwhelm the animal's capacity.[12] Viscous solution: Highly viscous solutions can be more difficult for the animal to swallow.[13]- Adhere to recommended maximum oral gavage volumes (see Data Presentation section).[5][10] - Administer the solution slowly and steadily over several seconds.[12] - If the solution is highly viscous, consider gentle warming to body temperature to reduce viscosity. Dilution may also be an option, but ensure it doesn't compromise the study's objectives.
Post-Dosing Diarrhea or Dehydration Hypertonicity of the solution: this compound solutions are hypertonic, drawing fluid into the gastrointestinal tract, which can lead to diarrhea and dehydration.[2][7][10][11][12][14][15]- Dilute the this compound solution to reduce its osmolality. A 1:4.6 dilution can create a nearly isotonic solution.[2][12][15][16] - Ensure animals have free access to drinking water before and after administration. - Monitor animals for signs of dehydration and provide fluid support if necessary.
Aspiration Pneumonia Accidental administration into the trachea: This is a serious complication of oral gavage that can be fatal.[5][11] Reflux and subsequent inhalation: Regurgitated solution can be inhaled into the lungs.[17][18]- Ensure the gavage needle is correctly placed in the esophagus before administering the solution.[5][6] - If any resistance is met during needle insertion, withdraw and attempt again.[5][6] - Observe the animal closely for any signs of respiratory distress during and after dosing.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of gastrointestinal side effects with oral this compound?

A1: The primary cause of side effects such as diarrhea is the high osmolality of this compound solutions.[2][7][10][11][12][14][15] These hypertonic solutions draw a significant amount of fluid into the intestines, leading to a laxative effect.[2][14][15]

Q2: How can I improve the palatability of the this compound solution for voluntary consumption?

A2: To improve palatability, you can mix the this compound with a sweetening agent such as sucrose (B13894) or honey.[1][3] Some commercially available preparations of this compound already include flavorings like lemon or strawberry to enhance taste.[2][12][14][16] Conducting a simple two-bottle preference test can help determine the most effective flavoring agent for your specific animal model.

Q3: What are some less stressful alternatives to oral gavage for administering this compound?

A3: Alternatives to oral gavage that can reduce animal stress and potential for injury include voluntary consumption from a syringe (syringe feeding), incorporating the agent into a palatable gel or orally dissolving strip, or mixing it into the animal's food or water.[1][2][3][9][19] The suitability of these methods depends on the specific experimental requirements for dose accuracy and timing.

Q4: What is the recommended oral dosage volume for rats and mice?

A4: As a general guideline, the maximum recommended oral gavage volume is 10 ml/kg for mice and 10-20 ml/kg for rats.[6][19] However, it is always advisable to use the lowest effective volume to minimize the risk of reflux and aspiration.[5][10][11]

Q5: How should I prepare a this compound solution to minimize hypertonicity-related side effects?

A5: To minimize side effects, it is recommended to dilute the this compound solution with water. A 1:4.6 dilution of a standard this compound and diatrizoate sodium solution will result in a nearly isotonic solution.[2][12][15][16] For debilitated or very young animals, a 1:3 or 1:1 dilution may be appropriate.[8][12]

Data Presentation

Physicochemical Properties of this compound Solutions
Property Value Notes
Osmolality (MD-76R) 1551 mOsm/kgThis is a hypertonic solution. For comparison, the osmolality of rat plasma is approximately 290 mOsm/kg.[2]
Viscosity (MD-76R) 16.4 cps at 25°C 10.5 cps at 37°CViscosity is temperature-dependent; warming to body temperature can reduce viscosity.[2]
Iodine Content (Gastrografin) 367 mg/mLThe radiopaque property is due to the high concentration of organically bound iodine.[2][15]
Recommended Maximum Oral Gavage Volumes
Species Maximum Volume (mL/kg)
Mouse 10
Rat 10 - 20

Note: These are maximum recommended volumes. It is best practice to use the smallest volume necessary for the experiment.[5][10][11]

Experimental Protocols

Protocol for Oral Gavage Administration of this compound
  • Animal Preparation: Acclimatize the animals to the facility and handling for at least one week prior to the experiment.

  • Dose Calculation: Calculate the required dose of this compound based on the animal's body weight and the desired iodine concentration for imaging.

  • Solution Preparation: Prepare the this compound solution. If using a concentrated commercial product, dilute it with sterile water to the desired concentration. A 1:4.6 dilution is recommended to achieve a near-isotonic solution and minimize gastrointestinal side effects.[2][12][15][16]

  • Gavage Needle Selection: Choose a flexible, ball-tipped gavage needle of the appropriate size for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[19]

  • Restraint: Gently but firmly restrain the animal to immobilize its head and align the oral cavity with the esophagus.[6]

  • Needle Insertion: Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth into the esophagus. The animal should swallow as the tube passes. Do not force the needle if resistance is met.[5][6]

  • Administration: Once the needle is correctly positioned in the stomach (pre-measure the insertion length from the tip of the nose to the last rib), slowly administer the solution.[3][6]

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.[10] Continue to monitor for delayed adverse effects like diarrhea.

Protocol for Two-Bottle Preference Test for Palatability Assessment
  • Habituation: House animals individually and provide them with two identical drinking bottles for several days to acclimate them to the setup.

  • Baseline Measurement: For 24-48 hours, fill both bottles with plain drinking water and measure the daily consumption from each bottle to establish a baseline and identify any side preferences.

  • Test Solution Preparation: Prepare the test solution by mixing this compound with a flavoring agent (e.g., 5% sucrose solution). The control solution will be the flavoring agent alone.

  • Test Period: Replace one of the water bottles with the test solution and the other with the control solution.

  • Data Collection: Measure the consumption from each bottle every 24 hours for a predetermined period (e.g., 3-5 days). To avoid position preference, switch the positions of the bottles daily.

  • Analysis: Calculate the preference ratio by dividing the volume of the test solution consumed by the total volume of liquid consumed (test + control). A ratio significantly above 0.5 indicates a preference for the flavored this compound solution.

Mandatory Visualization

G start Animal Refuses Oral This compound check_method Is the administration method oral gavage? start->check_method gavage_issue Potential Gavage-Related Issues check_method->gavage_issue Yes palatability_issue Potential Palatability Issues check_method->palatability_issue No check_restraint Is the restraint technique correct and humane? gavage_issue->check_restraint check_flavor Is the solution flavored or sweetened? palatability_issue->check_flavor check_needle Is the gavage needle size and type appropriate? check_restraint->check_needle Yes improve_restraint Action: Retrain personnel on proper restraint techniques. check_restraint->improve_restraint No check_needle->palatability_issue Yes change_needle Action: Use a smaller, flexible, ball-tipped needle. check_needle->change_needle No add_flavor Action: Add a palatable flavoring agent (e.g., sucrose). check_flavor->add_flavor No alt_method Consider alternative methods: - Syringe feeding - Palatable gel check_flavor->alt_method Yes add_flavor->alt_method

Troubleshooting decision tree for animal refusal of oral this compound.

G start Start: Diatrizoate Meglumine Powder/Concentrate prepare_solution Prepare Aqueous Solution start->prepare_solution check_palatability Is Voluntary Consumption a Goal? prepare_solution->check_palatability add_flavoring Add Flavoring/Sweetener (e.g., Sucrose) check_palatability->add_flavoring Yes check_hypertonicity Assess Hypertonicity Risk (Young or Debilitated Animals) check_palatability->check_hypertonicity No add_flavoring->check_hypertonicity dilute_solution Dilute to Near-Isotonic (e.g., 1:4.6 with water) check_hypertonicity->dilute_solution Yes final_formulation Final Dosing Solution check_hypertonicity->final_formulation No dilute_solution->final_formulation administer Administer to Lab Animal final_formulation->administer

Workflow for the preparation of this compound oral dosing solution.

References

Technical Support Center: Managing Osmolality-Induced Artifacts in Diatrizoate Meglumine Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diatrizoate meglumine (B1676163) in their imaging experiments. The following resources are designed to help you identify, manage, and mitigate artifacts arising from the high osmolality of this contrast agent.

Troubleshooting Guide

This guide addresses specific issues that may arise during imaging experiments with diatrizoate meglumine, presented in a question-and-answer format.

Issue/Question Potential Cause Recommended Solution
Cell Shrinkage or Crenation in Live-Cell Imaging: My cells appear shrunken and distorted after applying the this compound solution.The high osmolality of the this compound solution is drawing water out of the cells, causing them to lose volume and change shape.1. Prepare an Isotonic Solution: Dilute the this compound solution with a suitable iso-osmotic buffer (e.g., phosphate-buffered saline [PBS] or cell culture medium) to match the osmolality of the cellular environment (typically around 290 mOsm/kg). A 1-in-4.6 dilution of Gastrografin® is known to yield a nearly isotonic solution[1]. 2. Gradual Application: Introduce the contrast agent to the cells gradually to allow for osmotic adaptation. 3. Use a Lower Osmolality Alternative: If significant artifacts persist, consider using a lower-osmolality iodinated contrast agent for your application.
High Background Fluorescence: I'm observing a high level of background fluorescence in my microscopy images, obscuring the signal from my fluorescent probes.This compound solutions can sometimes exhibit intrinsic fluorescence, or the hyperosmotic stress itself can alter cellular autofluorescence.1. Perform a Blank Measurement: Image a sample of the this compound solution alone to determine its intrinsic fluorescence at your imaging wavelengths. 2. Wash Cells Before Imaging: After incubation with the contrast agent, wash the cells 2-3 times with an isotonic buffer to remove any extracellular this compound. 3. Use Red-Shifted Dyes: Utilize fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically lower at these longer wavelengths.
Image Distortion and Streaking Artifacts in CT Imaging: My CT images show streaky lines and distorted tissue morphology, particularly around areas of high contrast concentration.These are likely beam hardening artifacts, which are exacerbated by high concentrations of high-atomic-number materials like iodine. The hyperosmolarity can also lead to non-uniform contrast distribution.1. Optimize Contrast Agent Dilution and Administration: Ensure the contrast agent is diluted appropriately for the application and administered to achieve a uniform distribution. 2. Use Metal Artifact Reduction (MAR) Algorithms: If your CT scanner has MAR software, its application can help reduce streaking artifacts. 3. Adjust Scan Parameters: Modifying the tube voltage (kVp) and using dual-energy CT can help mitigate beam hardening artifacts.
Poor Signal-to-Noise Ratio: The overall quality of my images is poor, with a low signal-to-noise ratio.Cellular stress from the hyperosmotic solution can lead to altered cell health and function, affecting fluorescent probe performance. Phototoxicity from the imaging process itself can also be a factor.1. Minimize Exposure Time and Light Intensity: Use the lowest possible light intensity and exposure time that still provides a detectable signal to reduce phototoxicity. 2. Ensure Cell Health: Use a live-cell imaging solution to maintain cell viability during the experiment. Monitor cells for signs of stress or death. 3. Optimize Imaging Medium: Use a phenol (B47542) red-free medium to reduce background fluorescence.

Frequently Asked Questions (FAQs)

1. What is osmolality and why is it a concern with this compound?

Osmolality is a measure of the solute concentration in a solution. This compound is a high-osmolality contrast medium (HOCM), meaning it has a much higher solute concentration than physiological fluids (e.g., blood plasma, which is approximately 290 mOsm/kg)[2]. When cells are exposed to a hyperosmotic solution, water is drawn out of the cells via osmosis, leading to cell shrinkage, altered cell function, and potential imaging artifacts[3].

2. How can I prepare a this compound solution with a specific osmolality for my in vitro experiment?

You can create solutions of varying osmolalities by diluting the stock this compound product with a sterile, isotonic solution such as cell culture medium or PBS. For example, a 1-in-4.6 dilution of Gastrografin® (a brand of this compound and diatrizoate sodium) results in a nearly isotonic solution[1]. It is recommended to use an osmometer to verify the osmolality of your final working solution.

3. What are the typical osmolality values for common this compound-based contrast agents?

The osmolality of this compound products can vary depending on the specific formulation and concentration. The table below provides a summary of approximate osmolality values for several commercially available products.

Product NameCompositionApproximate Osmolality (mOsm/kg H₂O)Iodine Concentration (mg/mL)
Gastrografin® This compound and diatrizoate sodium~1900370
Renografin-60® This compound (52%) and diatrizoate sodium (8%)~1420292
Hypaque™ Meglumine 60% This compound (60%)~1415282
Hypaque™ Sodium 50% Diatrizoate sodium (50%)~1515300
MD-76R™ This compound (66%) and diatrizoate sodium (10%)~1551370

Note: These values are approximate and may vary slightly between manufacturers and product lots. Always refer to the product's package insert for precise information.

4. Can hyperosmotic stress from this compound affect cellular signaling pathways?

Yes, hyperosmotic stress is a known activator of several cellular stress response pathways. Two key pathways affected are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway. Activation of these pathways can lead to changes in cell proliferation, apoptosis, and metabolism, which may impact your experimental results[4][5][6].

5. Are there alternatives to this compound with lower osmolality?

Yes, there are low-osmolality contrast media (LOCM) and iso-osmolality contrast media (IOCM) available. These agents were developed to reduce the side effects associated with high osmolality. If osmolality-induced artifacts are a significant and unmanageable problem in your experiments, exploring the use of an LOCM or IOCM may be a viable alternative.

Experimental Protocols

Protocol 1: Preparation of an Isotonic this compound Working Solution for Live-Cell Imaging

This protocol provides a method for diluting a hypertonic stock solution of this compound to a near-isotonic concentration suitable for use with live cells.

Materials:

  • This compound-based contrast agent (e.g., Gastrografin®)

  • Sterile, phenol red-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Osmometer (optional, but recommended for precise measurements)

  • 0.22 µm sterile filter

Methodology:

  • Determine the Target Osmolality: The target osmolality should match that of your cell culture medium, which is typically in the range of 280-300 mOsm/kg.

  • Calculate the Dilution Factor: Based on the stock concentration's osmolality (e.g., ~1900 mOsm/kg for Gastrografin®), calculate the necessary dilution. For an isotonic solution (~290 mOsm/kg), a dilution factor of approximately 1:6.5 (1 part contrast agent to 5.5 parts diluent) would be a good starting point. A 1:4.6 dilution is also a commonly cited starting point to achieve a near-isotonic solution[1].

  • Aseptic Preparation: In a sterile biosafety cabinet, pipette the calculated volume of the this compound stock solution into a sterile conical tube.

  • Dilution: Add the calculated volume of sterile, phenol red-free cell culture medium or PBS to the conical tube containing the contrast agent.

  • Mixing: Gently invert the tube several times to ensure the solution is thoroughly mixed. Avoid vigorous vortexing, which can introduce bubbles.

  • Osmolality Measurement (Optional): If an osmometer is available, measure the osmolality of your final working solution and adjust the dilution as necessary to achieve the target osmolality.

  • Sterile Filtration: For long-term experiments or if there is a concern about contamination, sterile filter the final working solution using a 0.22 µm filter.

  • Pre-warming: Before applying the solution to your cells, warm it to 37°C.

Protocol 2: Minimizing Osmolality-Induced Artifacts During a Live-Cell Imaging Experiment

This protocol outlines a workflow for applying a this compound-based contrast agent to live cells while minimizing artifacts.

Materials:

  • Cultured cells on a suitable imaging dish (e.g., glass-bottom dish)

  • Prepared isotonic this compound working solution (from Protocol 1)

  • Warmed, sterile cell culture medium or PBS

  • Live-cell imaging microscope with environmental control (temperature, CO₂, and humidity)

Methodology:

  • Baseline Imaging: Before introducing the contrast agent, acquire baseline images of your cells to have a reference for their normal morphology and fluorescence.

  • Medium Exchange: Gently aspirate the existing cell culture medium from the imaging dish.

  • Gradual Introduction of Contrast Agent:

    • Add a small volume of the pre-warmed, isotonic this compound working solution to the dish.

    • Wait for 1-2 minutes to allow the cells to begin to equilibrate.

    • Continue to add the working solution in small increments over a period of 5-10 minutes until the desired final volume is reached. This gradual change in the extracellular environment can help reduce osmotic shock.

  • Incubation: Incubate the cells with the contrast agent for the desired duration of your experiment. Maintain the cells in a controlled environment (37°C, 5% CO₂) on the microscope stage.

  • Image Acquisition:

    • Use the lowest possible excitation light intensity to minimize phototoxicity.

    • Keep exposure times as short as possible.

    • If conducting a time-lapse experiment, use the longest possible interval between image acquisitions that will still capture the dynamics of interest.

  • Post-Stain Washing (for endpoint imaging): If you are imaging after the contrast agent treatment is complete, gently wash the cells 2-3 times with warmed, sterile PBS or cell culture medium to remove the extracellular contrast agent.

  • Final Imaging: Acquire your final images. Compare the morphology and any quantitative measurements to your baseline images to assess the impact of the contrast agent.

Signaling Pathways and Experimental Workflows

Hyperosmotic Stress-Induced Signaling Pathways

Hypertonic solutions, such as concentrated this compound, can trigger cellular stress responses. Below are diagrams of two key signaling pathways known to be activated by hyperosmotic stress.

Hyperosmotic_Stress_p38_MAPK_Pathway stress Hyperosmotic Stress (this compound) ask1 ASK1 stress->ask1 activates mkk36 MKK3/6 ask1->mkk36 phosphorylates p38 p38 MAPK mkk36->p38 phosphorylates downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream phosphorylates response Cellular Response (Inflammation, Apoptosis, Cell Cycle Regulation) downstream->response

Caption: p38 MAPK pathway activation by hyperosmotic stress.

Hyperosmotic_Stress_mTORC1_Pathway stress Hyperosmotic Stress (this compound) phosphatase Phosphatase stress->phosphatase activates akt Akt tsc2 TSC2 akt->tsc2 inhibits rheb Rheb tsc2->rheb inhibits mtorc1 mTORC1 rheb->mtorc1 activates s6k_4ebp1 S6K, 4E-BP1 mtorc1->s6k_4ebp1 phosphorylates response Inhibition of Protein Synthesis & Cell Growth s6k_4ebp1->response phosphatase->akt dephosphorylates (inhibits)

Caption: mTORC1 pathway inhibition by hyperosmotic stress.

Experimental Workflow for Artifact Mitigation

The following diagram illustrates a logical workflow for managing and minimizing osmolality-induced artifacts in your imaging experiments.

Caption: Workflow for mitigating osmolality-induced artifacts.

References

Technical Support Center: Refinement of Diatrizoate Meglumine Protocols to Reduce Animal Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining their use of diatrizoate meglumine (B1676163) to minimize animal stress and enhance data quality.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures involving diatrizoate meglumine.

Problem Possible Cause Suggested Solution
Animal exhibits signs of acute distress during or immediately after intravenous injection (e.g., vocalization, struggling, rapid breathing). Rapid injection rate leading to discomfort or cardiovascular changes. High osmolality of the contrast agent causing pain or a sensation of heat.[1]Reduce the injection rate to a slow bolus or infusion.[2] Warm the this compound solution to body temperature (37°C) before administration to decrease viscosity.[3] Consider using a lower concentration of this compound if experimentally permissible. Provide appropriate analgesia or sedation in consultation with a veterinarian.[4]
Regurgitation or aspiration occurs during oral gavage. Improper technique, incorrect tube placement, or excessive administration volume.[5][6]Ensure proper restraint to align the head and body vertically.[7] Use a flexible gavage needle with a rounded tip to minimize trauma.[6] Do not exceed the recommended maximum oral gavage volume for the specific species and weight.[8] Administer the solution slowly to allow the animal to swallow.[6] If fluid appears in the mouth or nose, immediately stop the procedure and position the animal with its head down to allow drainage.[9]
Animal shows signs of dehydration post-procedure (e.g., sunken eyes, decreased skin turgor). Hyperosmotic nature of this compound drawing fluid into the gastrointestinal tract (oral/rectal administration) or causing osmotic diuresis (intravenous administration).[10]Ensure animals are well-hydrated before the procedure. For oral or rectal administration, especially in young, old, or debilitated animals, dilute the this compound solution to be closer to isotonicity (a 1:4.6 dilution yields an approximately isotonic solution).[10] Monitor hydration status post-procedure and provide fluid support (e.g., subcutaneous or intravenous fluids) if necessary.
Signs of contrast-induced nephrotoxicity (CIN) are observed (e.g., elevated serum creatinine). Direct toxic effects of the contrast agent on renal tubules and induction of renal vasoconstriction.[11]Ensure adequate hydration before and after contrast administration. Use the lowest effective dose of this compound. Avoid concurrent administration of other nephrotoxic drugs.[12] Consider alternative, less nephrotoxic contrast agents if appropriate for the imaging modality.
Variability in experimental data. Animal stress can be a significant confounding factor, leading to physiological changes that affect data reliability.[13]Implement a thorough acclimatization and habituation protocol for handling, restraint, and the experimental environment.[13][14] Utilize refinement techniques such as voluntary oral administration to reduce procedural stress.[15][16] Ensure consistent environmental conditions (e.g., temperature, light cycle).

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of distress in rodents following this compound administration?

A1: Common signs of distress include:

  • Behavioral: Hunched posture, reduced activity, piloerection (ruffled fur), excessive licking or scratching, aggression when handled, separation from cage mates, and squinting eyes.[17]

  • Physiological: Changes in respiratory rate, heart rate, and body temperature. Porphyrin staining (red tears) around the eyes and nose in rats can also be an indicator of stress.[18]

Q2: How can I minimize stress during oral gavage of this compound?

A2: To minimize stress during oral gavage:

  • Proper Training: Ensure personnel are highly skilled in the technique.[6]

  • Correct Equipment: Use an appropriately sized, flexible gavage needle with a smooth, rounded tip.[5][6]

  • Proper Restraint: Use a firm but gentle restraint that allows for a straight line from the head to the esophagus.[5][7]

  • Technique: Do not force the needle; allow the animal to swallow. Administer the solution slowly.[6][7]

  • Volume: Do not exceed the recommended maximum volume for the animal's weight.[8]

  • Positive Reinforcement: Consider habituating the animal to the procedure with positive reinforcement.

Q3: Is it necessary to warm this compound before injection?

A3: Yes, warming this compound to body temperature (37°C) is recommended. This reduces the viscosity of the solution, which can lower the required injection pressure and potentially reduce discomfort for the animal.[3]

Q4: What are the key considerations for animal acclimatization before a study involving this compound?

A4: A proper acclimatization period is crucial for reducing stress and ensuring reliable experimental results. Key considerations include:

  • Duration: A minimum of 3 days (72 hours) is recommended for rodents before any survival procedures.[9][19]

  • Habituation: In addition to acclimatizing to the facility, animals should be habituated to specific experimental procedures, such as handling and restraint. This can be done over several days with increasing duration of exposure.[13][14]

  • Environment: Maintain a stable and enriched environment to reduce chronic stress.

Q5: Are there less stressful alternatives to oral gavage for administering this compound?

A5: Yes, voluntary oral administration is a less stressful alternative. This can be achieved by mixing the this compound with a palatable substance, such as a sweetened jelly.[15][16] Animals need to be trained to voluntarily consume the mixture.[15]

Q6: What are some alternative contrast agents to this compound that may be less stressful or have fewer side effects?

A6: Depending on the imaging modality, alternatives include:

  • Non-ionic Iodinated Contrast Media (e.g., Iohexol): These have lower osmolality than this compound and are associated with less discomfort and fewer hemodynamic changes.[20][21][22]

  • Gadolinium-Based Contrast Agents (for MRI): These are generally well-tolerated but should be used with caution in animals with renal impairment.[23]

  • Carbon Dioxide (for angiography): Can be used as an alternative in cases of renal impairment or allergy to iodinated contrast, though image quality may be reduced.[24]

Quantitative Data Summary

Table 1: Physicochemical Properties of a this compound and Diatrizoate Sodium Solution

PropertyValue
Composition 660 mg/mL this compound and 100 mg/mL diatrizoate sodium
Organically Bound Iodine 370 mg/mL
Osmolality 1551 mOsm/kg
Viscosity at 25°C 16.4 cps
Viscosity at 37°C 10.5 cps
Source:[3]

Table 2: Recommended Maximum Oral Gavage Volumes for Mice and Rats

SpeciesBody Weight (grams)Maximum Administration Volume (mL)
Mouse 150.15
200.20
250.25
300.30
350.35
Rat 1001.0 - 2.0
2002.0 - 4.0
3003.0 - 6.0
4004.0 - 8.0
Note: The general recommendation is 10 mL/kg, with some sources suggesting up to 20 mL/kg for rats. Using lower volumes (e.g., 5 mL/kg) is recommended to reduce the risk of complications.[8][9]

Table 3: Comparison of Adverse Reactions of Iodinated Contrast Agents in Anesthetized Dogs

Reaction Severity Iohexol (B1672079) (n=356) Gadobutrol (n=425)
Mild (10-20% change in vital signs) 18.0% (64 dogs)9.9% (42 dogs)
Moderate (>20% change in vital signs) 18.3% (65 dogs)20.5% (87 dogs)
Severe (requiring immediate treatment) 0.8% (3 dogs)0.2% (1 dog)
Source: Adapted from[25]

Experimental Protocols

Protocol 1: Habituation to Restraint for Awake Imaging Studies

This protocol describes a gradual habituation procedure to reduce stress in rats for awake functional magnetic resonance imaging (fMRI).

Methodology:

  • Phase 1: Handling (3 days):

    • Handle each rat for 20 minutes daily to acclimate them to the researcher.

  • Phase 2: Restraint Device Acclimation (3 days):

    • Introduce the animal to the restraint device.

    • Session duration: 20 minutes on day 1, 40 minutes on day 2, and 60 minutes on day 3.

  • Phase 3: Mock Scanner Environment (3 days):

    • Place the restrained animal in an environment that mimics the MRI scanner, including recorded scanner noise.

    • Session duration: 20 minutes on day 1, 40 minutes on day 2, and 60 minutes on day 3.

  • Rest Periods: Allow a 48-hour rest period with no manipulations between each phase.

  • Monitoring: Monitor stress levels through behavioral observation and physiological measures (e.g., breathing rate, fecal corticosterone).[14]

Protocol 2: Refined Oral Gavage Technique in Mice

This protocol outlines a method for oral gavage in mice that minimizes stress and the risk of injury.

Methodology:

  • Animal and Equipment Preparation:

    • Weigh the mouse to determine the correct dosing volume (not to exceed 10 mL/kg).[8]

    • Select an appropriate gavage needle (18-22 gauge for adult mice) with a flexible or curved design and a rounded tip.[9]

    • Measure the insertion depth by holding the needle externally from the tip of the mouse's nose to the last rib. Mark this length on the needle.[5]

  • Restraint:

    • Use a firm scruffing technique to immobilize the head and neck, ensuring the head and body are in a straight, vertical line.[5][7]

  • Administration:

    • Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the roof of the mouth.[8]

    • The mouse should swallow as the needle reaches the pharynx, which facilitates entry into the esophagus. Do not force the needle.[6][7]

    • Advance the needle to the pre-measured depth.

    • Slowly administer the this compound solution over 2-3 seconds.[8]

    • Gently withdraw the needle along the same path.

  • Post-Procedure Monitoring:

    • Observe the mouse for at least 10 minutes for any signs of respiratory distress.[9]

Protocol 3: Voluntary Oral Administration of a Palatable Jelly Formulation in Mice

This protocol, adapted from a method for drug delivery, can be used for the voluntary administration of this compound.

Methodology:

  • Jelly Preparation:

    • Prepare a gelatin-based jelly using an artificial sweetener (e.g., sucralose) and a flavoring agent that is palatable to mice.[15][16]

    • Incorporate the desired dose of this compound into the liquid jelly mixture before it sets. Ensure thorough mixing for dose uniformity.

  • Training Phase (4 days):

    • On day 1, fast the mice overnight. The next morning, provide each mouse with a small piece of the vehicle (non-medicated) jelly.[15]

    • For the following 3 days, provide a piece of the vehicle jelly each morning without prior fasting. This trains the mice to readily consume the jelly.

  • Administration:

    • Provide the this compound-containing jelly to the trained mice.

    • For precise dosing, the jelly can be weighed and the amount adjusted according to each mouse's body weight.

  • Monitoring:

    • Observe the mice to ensure complete consumption of the jelly.

Mandatory Visualizations

Experimental_Workflow_Refined_Diatrizoate_Administration cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure acclimatization Animal Acclimatization (Min. 72 hours for rodents) habituation Habituation to Handling & Restraint hydration Ensure Adequate Hydration warming Warm Contrast to 37°C start Start warming->start choose_route Choose Administration Route start->choose_route iv Intravenous (IV) - Slow infusion - Appropriate sedation choose_route->iv IV oral Oral choose_route->oral Oral end_procedure End iv->end_procedure voluntary Voluntary Oral (Palatable Jelly) oral->voluntary Preferred gavage Oral Gavage (Refined Technique) oral->gavage Alternative voluntary->end_procedure gavage->end_procedure monitoring Monitor for Distress - Behavioral signs - Physiological parameters end_procedure->monitoring support Provide Supportive Care (e.g., fluids, warmth) data Data Collection

Caption: Workflow for refined this compound administration to reduce animal stress.

Hyperosmotic_Stress_Signaling_Pathway stress Hyperosmotic Stress (e.g., this compound) shrinkage Cell Shrinkage stress->shrinkage ros Oxidative Stress (ROS Production) shrinkage->ros mapk MAPK Pathway Activation (JNK, p38) shrinkage->mapk dna_damage DNA Damage ros->dna_damage ros->mapk apoptosis Apoptosis dna_damage->apoptosis inflammation Inflammation (Pro-inflammatory Cytokines) inflammation->apoptosis nfkb NF-κB Activation mapk->nfkb nfkb->inflammation

Caption: Simplified signaling pathway of cellular response to hyperosmotic stress.

Contrast_Induced_Nephrotoxicity_Pathway contrast This compound (High Osmolality) vasoconstriction Renal Vasoconstriction contrast->vasoconstriction tubular_toxicity Direct Tubular Cell Toxicity contrast->tubular_toxicity hypoxia Medullary Hypoxia vasoconstriction->hypoxia ros Reactive Oxygen Species (ROS) Generation tubular_toxicity->ros hypoxia->ros endothelial_dysfunction Endothelial Dysfunction ros->endothelial_dysfunction tubular_injury Tubular Injury (Apoptosis & Necrosis) ros->tubular_injury aki Acute Kidney Injury (AKI) endothelial_dysfunction->aki tubular_injury->aki

Caption: Key pathways in the pathogenesis of contrast-induced nephrotoxicity.

References

Validation & Comparative

diatrizoate meglumine vs iohexol for in vivo imaging what is the difference

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of in vivo imaging, the choice of contrast agent is paramount to obtaining high-quality diagnostic images while ensuring patient safety. Among the array of available options, diatrizoate meglumine (B1676163) and iohexol (B1672079) represent two distinct classes of iodinated contrast media. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their preclinical and clinical imaging studies.

Executive Summary

Diatrizoate meglumine is an ionic, high-osmolar contrast medium (HOCM), while iohexol is a non-ionic, low-osmolar contrast medium (LOCM). This fundamental difference in their chemical structure and physical properties leads to significant variations in their safety profiles and, to a lesser extent, their imaging efficacy. Experimental evidence consistently demonstrates that iohexol is associated with a lower incidence of adverse reactions, ranging from mild discomfort to severe, life-threatening events, when compared to this compound.[1][2][3][4] While both agents provide effective contrast enhancement for various imaging modalities, iohexol's superior safety profile has led to its widespread adoption, particularly for intravascular applications.

Physicochemical and Pharmacokinetic Properties

The key differences between this compound and iohexol stem from their distinct physicochemical properties, which in turn influence their pharmacokinetic behavior. This compound, being an ionic monomer, dissociates in solution, leading to a higher osmolality compared to the non-ionic monomer iohexol.[5][6] This higher osmolality is a major contributor to the increased incidence of adverse effects.

PropertyThis compoundIohexol
Classification Ionic, High-Osmolar Contrast Medium (HOCM)Non-ionic, Low-Osmolar Contrast Medium (LOCM)
Molecular Weight ( g/mol ) ~809.13~821.14[7]
Iodine Content (mg/mL) e.g., ~367 (in a 66%/10% solution)[8]140, 180, 240, 300, 350[7][9]
Osmolality (mOsm/kg H₂O) High (e.g., ~1500-2100)[5]Low to moderate (e.g., 322-844)[7][9]
Viscosity (cP at 37°C) Lower than non-ionic dimersGenerally higher than ionic monomers at similar iodine concentrations[9]
Solubility Water-solubleWater-soluble
Pharmacokinetics Primarily renal excretion. The high osmolality can induce osmotic diuresis.[8]Primarily renal excretion.[9]

In Vivo Imaging Performance and Safety Profile

Numerous studies have compared the performance and safety of this compound and iohexol across various imaging applications, including computed tomography (CT), angiography, and urography.

Imaging Efficacy

In general, both this compound and iohexol provide diagnostically acceptable image quality. However, some studies have reported slight advantages with iohexol. For instance, in digital subtraction angiography, iohexol has been associated with slight improvements in image quality and better image registration due to less patient swallowing.[1] In body CT, while both agents can produce diagnostic-quality studies, some research suggests that iohexol may result in a higher percentage of optimal enhancement.[10][11] For oral administration in abdominopelvic CT, both agents have been found to opacify the gastrointestinal tract effectively, with some studies indicating better opacification of the ileum with iohexol.

Safety and Tolerability

The most significant difference between the two agents lies in their safety profiles. The high osmolality of this compound is linked to a higher incidence of adverse reactions. These can range from mild symptoms like pain and warmth at the injection site, nausea, and vomiting to more severe reactions such as cardiac arrhythmias and anaphylactoid reactions.[1]

A large-scale prospective study in Japan involving over 337,000 cases demonstrated a substantially lower overall prevalence of adverse drug reactions (ADRs) for non-ionic contrast media (3.13%) compared to ionic contrast media (12.66%).[3] The incidence of severe ADRs was also significantly lower with non-ionic agents (0.04% vs. 0.22%).[3][4]

In a randomized study comparing iohexol 300 and this compound 60 for body CT, 39% of patients receiving iohexol experienced at least one adverse reaction, compared to 63% of those who received this compound.[11] When reactions of discomfort were excluded, the rates were 16% for iohexol and 33% for this compound.[11] Furthermore, studies in pediatric cardiac catheterization have shown that iohexol produces significantly less hemodynamic disturbance than this compound.

Experimental Protocols

Comparative Study of Iohexol and this compound in Body CT

This section outlines a typical experimental protocol for a prospective, randomized, double-blind study comparing the two contrast agents in body CT, based on methodologies described in the literature.[11]

1. Patient Recruitment and Randomization:

  • A cohort of patients scheduled for contrast-enhanced body CT scans is recruited.

  • Patients are randomly assigned to receive either iohexol 300 or this compound 60.

2. Contrast Administration:

  • The assigned contrast agent is administered intravenously at a standardized rate and volume, often adjusted for patient weight.

3. CT Imaging:

  • Dynamic contrast-enhanced CT scans are performed using a standardized protocol, with imaging at specific time points post-injection to capture arterial and venous phases.

4. Image Quality Assessment:

  • Two independent radiologists, blinded to the contrast agent used, evaluate the CT images.

  • Image quality is scored based on the degree of vascular and parenchymal enhancement using a predefined scale (e.g., optimal, adequate, suboptimal, non-diagnostic).

5. Adverse Reaction Monitoring:

  • Patients are monitored for any adverse reactions during and for a specified period (e.g., 24 hours) after the CT examination.

  • The nature, severity, and duration of any adverse reactions are recorded.

6. Statistical Analysis:

  • The data on image quality and the incidence and severity of adverse reactions are statistically analyzed to determine if there are significant differences between the two contrast agent groups.

Logical Workflow: Contrast Agent Selection

The following diagram illustrates the logical workflow for selecting between this compound and iohexol for an in vivo imaging study, taking into account key decision-making factors.

G cluster_input Initial Considerations cluster_properties Contrast Agent Properties cluster_evaluation Performance & Safety Evaluation cluster_outcome Decision & Outcome start Define Imaging Study Requirements efficacy Imaging Efficacy start->efficacy Evaluate based on: safety Safety Profile start->safety Evaluate based on: diatrizoate This compound (Ionic, High-Osmolar) decision Select Optimal Contrast Agent diatrizoate->decision Consider for specific GI studies or when cost is a major constraint iohexol Iohexol (Non-ionic, Low-Osmolar) iohexol->decision Preferred for most intravascular applications due to superior safety efficacy->diatrizoate Generally adequate efficacy->iohexol Often comparable, sometimes superior safety->diatrizoate Higher risk of adverse reactions safety->iohexol Lower risk of adverse reactions

Caption: Logical workflow for selecting between this compound and iohexol.

Signaling Pathways and Mechanisms of Adverse Reactions

The differing rates of adverse reactions between ionic, high-osmolar and non-ionic, low-osmolar contrast media are attributed to several underlying mechanisms. The high osmolality of agents like this compound can cause a rapid shift of fluid from the extravascular to the intravascular space, leading to endothelial cell shrinkage, disruption of the blood-brain barrier, and vasodilation. This can result in pain, a sensation of heat, and hemodynamic changes.

Furthermore, the ionic nature of this compound means it dissociates into charged particles in the blood. These ions can interact with cell membranes and proteins, potentially triggering a cascade of physiological responses. While the exact signaling pathways are complex and not fully elucidated, proposed mechanisms for contrast media reactions include direct histamine (B1213489) release from mast cells and basophils, activation of the complement system, and direct effects on the coagulation and fibrinolytic systems. Non-ionic agents like iohexol, with their lower osmolality and lack of charge, are less likely to induce these disruptive physiological effects.[2]

The following diagram illustrates the proposed general mechanisms leading to adverse reactions for high-osmolar versus low-osmolar contrast media.

G cluster_hocm High-Osmolar Contrast Media (HOCM) cluster_locm Low-Osmolar Contrast Media (LOCM) cluster_mechanisms Physiological Effects cluster_reactions Adverse Reactions hocm This compound hocm_prop High Osmolality & Ionic Nature hocm->hocm_prop fluid_shift Fluid Shift & Endothelial Effects hocm_prop->fluid_shift histamine Histamine Release hocm_prop->histamine complement Complement Activation hocm_prop->complement membrane Cell Membrane Interaction hocm_prop->membrane locm Iohexol locm_prop Low Osmolality & Non-ionic Nature locm->locm_prop locm_prop->fluid_shift  Less pronounced locm_prop->histamine  Less pronounced locm_prop->complement  Less pronounced locm_prop->membrane  Less pronounced reduced_reactions Reduced Incidence of Adverse Reactions locm_prop->reduced_reactions reactions Increased Incidence of: - Pain/Heat - Nausea/Vomiting - Hemodynamic Changes - Allergic-like Reactions fluid_shift->reactions histamine->reactions complement->reactions membrane->reactions

Caption: Proposed mechanisms of adverse reactions for HOCM vs. LOCM.

Conclusion

The selection between this compound and iohexol for in vivo imaging represents a classic case of balancing efficacy, safety, and cost. While both agents can provide effective contrast enhancement, the significantly improved safety and tolerability profile of iohexol, a non-ionic, low-osmolar contrast medium, makes it the preferred choice for most intravascular applications in both research and clinical settings. The higher incidence of adverse reactions associated with the ionic, high-osmolar nature of this compound necessitates careful consideration of the risk-benefit ratio for each specific application. For researchers and drug development professionals, understanding these fundamental differences is crucial for designing safe and effective in vivo imaging studies.

References

A Comparative Guide to Validating Cell Separation Purity from Diatrizoate Meglumine Gradients

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of specific cell populations is a critical first step for a multitude of downstream applications. Density gradient centrifugation using diatrizoate meglumine-based media, such as Ficoll-Paque™ or Histopaque®, is a widely adopted, cost-effective method for the enrichment of peripheral blood mononuclear cells (PBMCs). However, the purity of the separated cells is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of diatrizoate meglumine (B1676163) gradients with two other common cell separation technologies: Magnetic-Activated Cell Sorting (MACS) and Fluorescence-Activated Cell Sorting (FACS), with a focus on validating the purity of the isolated cell fractions.

Performance Comparison of Cell Separation Techniques

The choice of a cell separation method often involves a trade-off between purity, recovery, cell viability, cost, and the time required for the procedure. The following table summarizes the performance of this compound gradients, MACS, and FACS for the isolation of a specific cell type, such as T lymphocytes from PBMCs.

ParameterThis compound Gradient (e.g., Ficoll-Paque™)Magnetic-Activated Cell Sorting (MACS)Fluorescence-Activated Cell Sorting (FACS)
Purity 95% ± 5% for mononuclear cells[1]>90% for specific cell types[2][3]>98% for specific cell types[3]
Recovery 60% ± 20% of mononuclear cells[1]High recovery ratesLower recovery, especially for rare populations
Cell Viability >90%[1]>92%[3]Generally high, but can be affected by shear stress
Cost LowModerateHigh (instrumentation and reagents)[4]
Time ~1-2 hours~1-2 hours[3]Can be several hours depending on cell number and rarity[4]
Throughput HighHighLow to Moderate
Principle Density Gradient CentrifugationAntibody-conjugated magnetic beadsFluorophore-conjugated antibodies and electrostatic deflection

Experimental Protocols

Accurate validation of cell separation purity is crucial. The following are detailed protocols for cell separation using each of the compared methods and the subsequent validation of purity by flow cytometry.

Protocol 1: PBMC Isolation using this compound Gradient (Ficoll-Paque™)

This protocol describes the isolation of PBMCs from whole blood.

Materials:

  • Anticoagulated whole blood (e.g., with EDTA or heparin)

  • This compound/polysucrose solution (e.g., Ficoll-Paque™ PLUS, density 1.077 g/mL)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with PBS in a conical tube.

  • Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque™ in a 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four distinct layers will be visible: a top layer of plasma, a "buffy coat" layer containing PBMCs at the plasma-Ficoll-Paque™ interface, the Ficoll-Paque™ solution, and a pellet of red blood cells and granulocytes at the bottom.

  • Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new conical tube.

  • Wash the isolated PBMCs by adding at least 3 volumes of PBS and centrifuge at 100-250 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in an appropriate buffer or culture medium for downstream applications and purity analysis.

Protocol 2: T Cell Isolation using MACS

This protocol outlines the positive selection of CD3+ T cells from a PBMC suspension.

Materials:

  • Isolated PBMC suspension

  • MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)

  • CD3 MicroBeads (human)

  • LS Columns and a MACS Separator

  • Sterile tubes and pipettes

Procedure:

  • Centrifuge the PBMC suspension and resuspend the cell pellet in 80 µL of MACS buffer per 10^7 total cells.

  • Add 20 µL of CD3 MicroBeads per 10^7 total cells.

  • Mix well and incubate for 15 minutes at 4-8°C.

  • Wash the cells by adding 1-2 mL of MACS buffer per 10^7 cells and centrifuge.

  • Resuspend the cell pellet in 500 µL of MACS buffer.

  • Place an LS Column in the magnetic field of a MACS Separator and prepare the column by rinsing with 3 mL of MACS buffer.

  • Apply the cell suspension onto the column. Collect the flow-through containing unlabeled cells (the negative fraction).

  • Wash the column with 3 x 3 mL of MACS buffer.

  • Remove the column from the separator and place it on a new collection tube.

  • Pipette 5 mL of MACS buffer onto the column and firmly push the plunger into the column to elute the magnetically labeled CD3+ T cells.

Protocol 3: T Cell Sorting using FACS

This protocol describes the sorting of CD3+ T cells from a PBMC suspension.

Materials:

  • Isolated PBMC suspension

  • Staining buffer (e.g., PBS with 2% FBS)

  • Fluorophore-conjugated anti-human CD3 antibody (e.g., FITC-CD3)

  • A cell sorter (flow cytometer with sorting capabilities)

  • Collection tubes with media (e.g., RPMI with 10% FBS)

Procedure:

  • Resuspend up to 10^7 PBMCs in 100 µL of staining buffer.

  • Add the fluorescently labeled anti-CD3 antibody at the manufacturer's recommended concentration.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with staining buffer.

  • Resuspend the cells in an appropriate buffer for sorting at a concentration of 1-10 x 10^6 cells/mL.

  • Filter the cell suspension through a 35-70 µm nylon mesh to prevent clogging of the sorter.

  • Set up the cell sorter, including compensation controls if multiple fluorophores are used.

  • Define the sorting gate for the CD3-positive population based on fluorescence intensity.

  • Sort the CD3+ cells into a collection tube containing culture medium.

Protocol 4: Validation of T Cell Purity by Flow Cytometry

This protocol is used to assess the purity of the isolated T cell fraction.

Materials:

  • A sample of the isolated cell fraction

  • Staining buffer

  • Fluorophore-conjugated anti-human CD3 antibody (using a different fluorophore or clone than for sorting if applicable)

  • A flow cytometer

  • Flow cytometry tubes

Procedure:

  • Take an aliquot of the sorted T cells (approximately 10^5 to 10^6 cells).

  • Stain the cells with a fluorophore-conjugated anti-CD3 antibody as described in the FACS protocol.

  • Acquire the stained cells on a flow cytometer.

  • Analyze the data by first gating on the lymphocyte population based on forward and side scatter properties.

  • Within the lymphocyte gate, determine the percentage of cells that are positive for the CD3 marker. This percentage represents the purity of the isolated T cell population.

Visualizing the Workflow and Purity Assessment

The following diagrams illustrate the experimental workflows for each cell separation technique and the logic behind purity validation using flow cytometry.

Cell_Separation_Workflows Experimental Workflows for Cell Separation cluster_Diatrizoate This compound Gradient cluster_MACS Magnetic-Activated Cell Sorting (MACS) cluster_FACS Fluorescence-Activated Cell Sorting (FACS) D1 Dilute Blood D2 Layer on Gradient D1->D2 D3 Centrifuge D2->D3 D4 Collect PBMC Layer D3->D4 D5 Wash Cells D4->D5 Validation Purity Validation (Flow Cytometry) D5->Validation M1 Incubate with Magnetic Beads M2 Apply to Magnetic Column M1->M2 M3 Wash Unlabeled Cells M2->M3 M4 Elute Labeled Cells M3->M4 M4->Validation F1 Stain with Fluorescent Antibody F2 Run through Cell Sorter F1->F2 F3 Gate on Target Population F2->F3 F4 Sort and Collect Cells F3->F4 F4->Validation Start Start: PBMC Suspension Purity_Validation_Workflow Purity Validation by Flow Cytometry cluster_Gating Gating Strategy G1 Acquire Cells on Flow Cytometer G2 Gate on Lymphocytes (FSC vs SSC) G1->G2 G3 Gate on Single Cells G2->G3 G4 Analyze Target Marker (e.g., CD3+) G3->G4 Result Purity (%) = (CD3+ Events / Total Lymphocyte Events) * 100 G4->Result Input Isolated Cell Fraction Stain Stain with Fluorescent Antibody Input->Stain Stain->G1

References

comparative analysis of high-osmolar vs low-osmolar contrast agents in research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of High-Osmolar vs. Low-Osmolar Contrast Agents

A Guide for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate contrast agent is a critical decision in preclinical research and clinical imaging, directly impacting image quality and, more importantly, subject safety. Historically, high-osmolar contrast media (HOCM) were the standard. However, the development of low-osmolar contrast media (LOCM) and subsequently iso-osmolar contrast media (IOCM) marked a significant advancement in reducing patient risk. This guide provides an objective comparison between HOCM and LOCM, supported by experimental data and detailed methodologies.

Physicochemical and Pharmacokinetic Properties

The fundamental difference between HOCM and LOCM lies in their osmolality, a measure of the solute concentration in a solution. Human blood plasma has an osmolality of approximately 290 mOsm/kg. HOCM can have an osmolality five to seven times that of blood, while LOCM are typically two to three times that of blood. This difference in osmotic potential is the primary driver of the varying safety profiles.

Table 1: Comparative Physicochemical Properties of Contrast Agents

Property High-Osmolar Contrast Media (HOCM) Low-Osmolar Contrast Media (LOCM) Iso-Osmolar Contrast Media (IOCM) Blood Plasma
Example Agents Diatrizoate, Iothalamate Iohexol, Iopamidol (B1672082), Ioversol, Ioxaglate Iodixanol N/A
Ionicity Ionic Predominantly Non-ionic (except Ioxaglate) Non-ionic N/A
Osmolality (mOsm/kg H₂O) ~1500 - 2100 ~500 - 850 ~290 ~290
Viscosity at 37°C (mPa·s) 4 - 6 4 - 10 ~11 ~4

| Iodine/Particle Ratio | 1.5:1 | 3:1 (Monomers), 6:2 (Dimers) | 6:1 | N/A |

Source: Data compiled from multiple sources.[1][2]

The higher osmolality of HOCM is due to their chemical structure; they are typically ionic monomers, meaning each molecule of the tri-iodinated benzene (B151609) ring dissociates into two particles in solution—a cation and an anion—doubling the number of particles and thus the osmolality for a given iodine concentration.[2] In contrast, most LOCM are non-ionic monomers that do not dissociate, or ionic/non-ionic dimers, which provide double the iodine atoms for a single dissolved particle, effectively lowering the osmolality-to-iodine ratio.[2]

// Main Category ICM [label="Iodinated Contrast Media (ICM)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Primary Classification Ionic [label="Ionic", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NonIonic [label="Non-Ionic", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Secondary Classification Monomer1 [label="Monomer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer1 [label="Dimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monomer2 [label="Monomer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer2 [label="Dimer", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Osmolality Classes HOCM [label="High-Osmolar (HOCM)\n1500-2100 mOsm/kg", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; LOCM1 [label="Low-Osmolar (LOCM)\n600-850 mOsm/kg", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style="filled,rounded"]; LOCM2 [label="Low-Osmolar (LOCM)\n500-850 mOsm/kg", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style="filled,rounded"]; IOCM [label="Iso-Osmolar (IOCM)\n290 mOsm/kg", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];

// Edges ICM -> Ionic; ICM -> NonIonic;

Ionic -> Monomer1; Ionic -> Dimer1; NonIonic -> Monomer2; NonIonic -> Dimer2;

Monomer1 -> HOCM [label=" e.g., Diatrizoate"]; Dimer1 -> LOCM1 [label=" e.g., Ioxaglate"]; Monomer2 -> LOCM2 [label=" e.g., Iohexol"]; Dimer2 -> IOCM [label=" e.g., Iodixanol"]; } Caption: Classification of iodinated contrast media.

Comparative Safety and Tolerability

The primary advantage of LOCM over HOCM is a significantly improved safety profile.[3] Adverse reactions can be broadly categorized as systemic (e.g., allergic-like, cardiovascular) and organ-specific (e.g., nephrotoxicity).

Systemic Adverse Reactions

Systemic reactions are often related to the high osmolality and chemotoxicity of the agent. HOCM are associated with a higher incidence of both mild and moderate adverse events.

Table 2: Incidence of Systemic Adverse Reactions

Reaction Type High-Osmolar (HOCM) Low-Osmolar (LOCM) Key Findings
Overall Mild Reactions 5% - 12% 1% - 3% LOCM show a significant reduction in mild reactions like warmth, pain, nausea, and vomiting.[4][5]
Severe Reactions ~0.2% ~0.04% The risk of severe, life-threatening reactions is reduced by a factor of 5-6 with LOCM.[3][6]

| Cardiovascular Effects | More pronounced | Less pronounced | HOCM cause greater hemodynamic changes, including fluctuations in heart rate, blood pressure, and ventricular pressure.[5][7] |

A landmark observational study by Katayama et al., involving over 337,000 patients, demonstrated a 6 to 10-fold reduction in severe and overall adverse drug reactions when using non-ionic LOCM (iopamidol, iohexol) compared to HOCM.[3]

Organ-Specific Toxicity: Contrast-Induced Nephropathy (CIN)

Contrast-induced nephropathy (CIN) is a serious complication defined as acute renal failure occurring within 24–72 hours of contrast media administration.[4] The hyperosmolar nature of HOCM is a major contributor to CIN through mechanisms including direct tubular cell toxicity and renal vasoconstriction leading to medullary hypoxia.

The use of LOCM is beneficial in preventing CIN, particularly in patients with pre-existing renal failure.[4] While a large review of high-quality randomized controlled trials did not find a statistically significant difference in nephrotoxicity for the general population, the consensus and guidelines strongly recommend avoiding HOCM to mitigate CIN risk, especially in high-risk patients.[5][7]

G cluster_HOCM High-Osmolar Contrast Media (HOCM) cluster_Effects Pathophysiological Effects in Kidney cluster_Outcome Clinical Outcome HOCM_Node High Osmolality (>1500 mOsm/kg) Vasoconstriction Renal Vasoconstriction (Endothelin/Adenosine Release) HOCM_Node->Vasoconstriction Induces TubularToxicity Direct Tubular Cell Toxicity HOCM_Node->TubularToxicity Causes ROS Increased Reactive Oxygen Species (ROS) Vasoconstriction->ROS Leads to Hypoxia & CIN Contrast-Induced Nephropathy (CIN) Vasoconstriction->CIN TubularToxicity->ROS Generates TubularToxicity->CIN ROS->CIN

Comparative Imaging Efficacy

Despite the significant differences in safety, the imaging efficacy of LOCM is considered equal or superior to that of HOCM for all routes of administration.[5] One study evaluating aortic enhancement in CT angiography found that while peak enhancement was similar between a HOCM (ioxithalamate 350) and a LOCM (iobitridol 350), the LOCM provided a longer duration of aortic opacification.[8] This extended imaging window can be advantageous for procedures requiring longer acquisition times.[8]

Supporting Experimental Data & Protocols

The superiority of LOCM is supported by numerous studies. Below are summaries of representative experimental protocols.

Protocol 1: Randomized Controlled Trial on Systemic Reactions
  • Objective: To compare the frequency of subjective reactions (e.g., pain, heat) and other adverse effects between HOCM and LOCM.

  • Methodology:

    • Patient Population: A cohort of patients referred for intravenous contrast-enhanced imaging.

    • Randomization: Patients are randomly assigned to receive either an HOCM (e.g., sodium iothalamate) or an LOCM (e.g., iopamidol or ioxaglate).[9]

    • Administration: A standardized volume and injection rate of the assigned contrast agent is administered intravenously.

    • Data Collection: Patients are interviewed immediately following injection to report subjective sensations (heat, pain, nausea). Vital signs and any objective signs of an adverse reaction (e.g., urticaria) are recorded by clinical staff.

    • Analysis: The frequency of each reported reaction is compared between the HOCM and LOCM groups using statistical tests (e.g., Chi-squared test).

  • Key Finding: Studies using this design consistently find that LOCM are associated with a significantly lower frequency of non-idiosyncratic reactions like heat and pain compared to HOCM.[5][9]

Protocol 2: Preclinical Model for Contrast-Induced Nephropathy
  • Objective: To assess and compare the nephrotoxic potential of HOCM and LOCM in an animal model.

  • Methodology:

    • Animal Model: Typically rats or rabbits are used. To increase sensitivity, a model of pre-existing renal impairment is often induced (e.g., through administration of indomethacin (B1671933) and/or water deprivation) before contrast administration.[10][11]

    • Grouping: Animals are divided into several groups: a control group (saline), an HOCM group, and an LOCM group.

    • Administration: Contrast agents are administered intravenously at doses comparable to those used in clinical practice.

    • Data Collection: Blood samples are collected at baseline and at set time points post-injection (e.g., 24, 48, 72 hours) to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN). After the final time point, animals are euthanized, and kidney tissues are harvested for histopathological examination (to assess for tubular necrosis) and analysis of oxidative stress markers.[11]

    • Analysis: Changes in biochemical markers and the severity of histopathological damage are compared across the different groups.

  • Key Finding: Such preclinical models demonstrate that HOCM induce more significant increases in markers of renal damage and more severe histopathological changes compared to LOCM.[12]

// Nodes A [label="Patient Recruitment &\nInformed Consent", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Randomization", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; C1 [label="Group 1:\nAdminister HOCM", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="Group 2:\nAdminister LOCM", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Imaging Procedure\n(e.g., CT, Angiography)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Data Collection:\n- Adverse Events\n- Vital Signs\n- Blood Samples (Creatinine)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Statistical Analysis:\nCompare outcomes between groups", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C1 [label="Arm A"]; B -> C2 [label="Arm B"]; C1 -> D; C2 -> D; D -> E; E -> F; } Caption: Workflow for a clinical trial comparing HOCM and LOCM.

Conclusion

The evidence overwhelmingly supports the use of low-osmolar contrast media over high-osmolar agents. While both offer comparable imaging efficacy, LOCM provide a substantial improvement in safety, with a 6-fold or greater reduction in adverse reactions.[3] The lower osmolality of LOCM translates to better patient tolerance, reduced cardiovascular effects, and a lower risk of contrast-induced nephropathy, particularly in susceptible populations. For researchers, scientists, and drug development professionals, the selection of LOCM or iso-osmolar agents in both preclinical and clinical settings is a critical step in ensuring data quality while adhering to the highest standards of subject safety. The use of HOCM for intravascular purposes has been largely replaced in modern practice.[3][13]

References

The Crucial Link: Cross-Validating Diatrizoate Meglumine Imaging with Histological Findings

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the realm of preclinical and clinical research, the ability to accurately visualize and quantify biological processes in vivo is paramount. Diatrizoate meglumine (B1676163), a widely used iodinated contrast agent, has long been a valuable tool for enhancing the visibility of anatomical structures in X-ray and computed tomography (CT) imaging. However, the interpretation of these images and the translation of findings into a true understanding of tissue-level changes necessitate a rigorous cross-validation with the gold standard of histopathology. This guide provides a framework for understanding the importance of this correlative approach, outlines key experimental considerations, and presents a generalized workflow for conducting such validation studies.

While direct quantitative comparisons of diatrizoate meglumine imaging with histology are not extensively available in publicly accessible literature, the principles of such validation are fundamental to robust scientific inquiry. This guide will, therefore, focus on the established methodologies and the significance of this correlative analysis.

The Imperative for Cross-Validation

Imaging with this compound provides a non-invasive window into anatomical structures and certain physiological processes. It can reveal changes in tissue density, vascularity, and the integrity of biological barriers. Histopathology, on the other hand, offers a microscopic examination of tissue architecture, cellular morphology, and the presence of specific molecular markers. The synergy of these two techniques provides a comprehensive understanding that neither can achieve alone.

Key benefits of cross-validation include:

  • Validation of Imaging Biomarkers: Histology can confirm that changes observed in imaging (e.g., areas of high contrast enhancement) correspond to specific cellular and tissue-level events (e.g., inflammation, cell death, or fibrosis).

  • Improved Accuracy of Image Interpretation: By correlating imaging signals with known histological features, researchers can develop more accurate and reliable methods for interpreting this compound-enhanced scans.

  • Quantitative Correlation: Establishing a quantitative relationship between imaging metrics (e.g., Hounsfield units in CT) and histological measurements (e.g., cell density, vessel diameter) can lead to the development of non-invasive methods for quantifying disease severity and treatment response.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a generalized workflow for a study designed to cross-validate this compound imaging with histological findings. This workflow is applicable to various research areas, including oncology, tissue engineering, and studies of inflammatory diseases.

G cluster_0 In Vivo Phase cluster_1 Ex Vivo Phase cluster_2 Data Analysis & Correlation AnimalModel Animal Model Selection (e.g., disease model, tissue implant) DM_Admin This compound Administration (Route, Dose, Timing) AnimalModel->DM_Admin Imaging In Vivo Imaging (e.g., Micro-CT) Acquisition of Imaging Data DM_Admin->Imaging Sacrifice Euthanasia & Tissue Harvest Imaging->Sacrifice ImageAnalysis Quantitative Imaging Analysis (e.g., ROI analysis, HU measurement) Imaging->ImageAnalysis Fixation Tissue Fixation & Processing (e.g., Formalin, Paraffin (B1166041) Embedding) Sacrifice->Fixation Sectioning Histological Sectioning (Co-registration with Imaging Plane) Fixation->Sectioning Staining Staining (e.g., H&E, IHC, Special Stains) Sectioning->Staining HistoAnalysis Quantitative Histology (e.g., Histomorphometry, Cell Counts) Staining->HistoAnalysis Correlation Statistical Correlation (Imaging Metrics vs. Histological Data) ImageAnalysis->Correlation HistoAnalysis->Correlation

A generalized workflow for cross-validating in vivo imaging with histology.

Key Experimental Protocols

While specific protocols will vary based on the research question and animal model, the following provides a foundational methodology for key steps in a cross-validation study.

Animal Model and this compound Administration
  • Animal Model: Select an appropriate animal model that recapitulates the human disease or biological process of interest. The choice of model will dictate the imaging and histological endpoints.

  • Contrast Agent Administration:

    • Dose: The dose of this compound should be optimized to provide sufficient contrast enhancement without causing adverse effects. This is typically determined in pilot studies.

    • Route of Administration: The route (e.g., intravenous, intraperitoneal, oral) will depend on the target tissue and the research question.

    • Timing: The timing of imaging post-administration is critical and should be based on the known pharmacokinetics of this compound to capture peak enhancement in the tissue of interest.

In Vivo Imaging
  • Modality: Micro-computed tomography (micro-CT) is a common modality for high-resolution imaging in preclinical models.

  • Image Acquisition Parameters:

    • Resolution: The spatial resolution of the scan should be sufficient to delineate the anatomical structures of interest.

    • Energy Settings: The X-ray tube voltage (kVp) and current (mA) should be optimized for contrast and signal-to-noise ratio.

    • Gating: For dynamic processes or imaging of organs affected by motion (e.g., heart, lungs), cardiac and/or respiratory gating may be necessary.

Tissue Processing and Histology
  • Co-registration: It is crucial to ensure that the histological sections are taken from the same anatomical plane as the imaging slices. This can be achieved by using fiducial markers or by carefully documenting the anatomical landmarks during tissue harvesting.

  • Fixation and Embedding: Tissues should be fixed promptly after harvesting (e.g., in 10% neutral buffered formalin) and processed for paraffin or frozen sectioning.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general assessment of tissue morphology and cellularity.

    • Immunohistochemistry (IHC): To detect specific proteins or cell types (e.g., markers of inflammation, apoptosis, or proliferation).

    • Special Stains: To highlight specific tissue components (e.g., Masson's trichrome for collagen, Periodic acid-Schiff for carbohydrates).

Data Presentation and Analysis

A critical component of a cross-validation study is the direct comparison of quantitative data from both imaging and histology. The following tables provide a template for how such data could be structured.

Table 1: Comparison of Imaging and Histological Metrics for a Hypothetical Tumor Model

ParameterImaging Measurement (Micro-CT with this compound)Histological Measurement
Tumor Size Tumor Volume (mm³)Tumor Area (mm²) on section
Vascularity Mean Hounsfield Units (HU) in tumor coreMicrovessel Density (vessels/mm²)
Necrosis Volume of non-enhancing region (mm³)Percentage of necrotic area
Cellularity N/ACell density (cells/mm²)

Table 2: Hypothetical Correlation of Imaging and Histological Data in a Tissue Engineering Scaffold

ParameterImaging Measurement (Micro-CT with this compound)Histological Measurement
Scaffold Integration Contrast agent penetration depth (mm)Tissue ingrowth depth (µm)
Cell Distribution N/ACell count per scaffold pore
Matrix Deposition N/ACollagen content (% area)

Conclusion

A Comparative Guide to Diatrizoate Meglumumine and Barium Sulfate for Preclinical Gastrointestinal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate contrast agent is a critical step in designing preclinical gastrointestinal (GI) imaging studies. The two most common agents, the water-soluble iodinated diatrizoate meglumine (B1676163) and the insoluble suspension of barium sulfate (B86663), offer distinct properties that influence their efficacy and suitability for different research applications. This guide provides a comprehensive comparison of these agents, supported by available preclinical and clinical data, to aid in the selection process.

This document synthesizes findings from multiple studies to offer a comparative overview. It is important to note that direct head-to-head preclinical studies comparing the efficacy of diatrizoate meglumine and barium sulfate with extensive quantitative data are limited. Therefore, the data presented here is compiled from individual studies on each agent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and barium sulfate based on available literature.

ParameterThis compoundBarium SulfateSource
Imaging Contrast Provides good opacification. In a clinical CT study, diatrizoate showed lower frequency of bowel lumen heterogeneity compared to barium sulfate.[1]Provides high radiopacity. A 6% wt/vol suspension was found to yield adequate radiopacity in the GI tract of dogs.[2] Barium showed higher CT attenuation than iodinated agents in the stomach but lower in the ileum in a clinical study.[1][1][2]
Gastrointestinal Transit Time Generally has a prokinetic effect, accelerating transit time due to its hyperosmolarity.[3] In a study on cats with simulated surgical acute abdomen, the small bowel transit time for a water-soluble iodinated contrast medium (hypaque) was shorter than for barium in most instances.[4]Transit time can vary depending on the animal model and formulation. In one study with rats, the transit time from the stomach to the ileocecal region ranged from 105 to 150 minutes.[5] In pigeons, a 30% barium sulfate suspension cleared the GI tract within 24 hours.[6][3][4][5][6]
Adverse Effects Hypertonic solution can cause fluid shifts from the intravascular space into the bowel lumen, potentially leading to dehydration, hypovolemia, and hypotension, especially in young, old, or debilitated animals.[7][8] Aspiration can lead to pulmonary edema.[7] Mild and transitory nausea, vomiting, and/or diarrhea are the most common adverse reactions.[8]Generally considered inert and safe, with a low frequency of adverse side effects.[9] However, massive doses have been associated with stomach rupture, bowel obstruction, and gastrointestinal hemorrhage in rats.[10] Aspiration can be fatal.[11][7][8][9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical studies. Below are generalized experimental protocols for GI imaging studies using this compound and barium sulfate, based on methodologies reported in the literature.

Barium Sulfate Gastrointestinal Transit Time Study in Mice

This protocol is based on a study establishing a method for determining GI transit time in mice.[12][13]

  • Animal Model: 5- to 6-week-old Balb/C female mice, weighing 19-21 g.[13]

  • Animal Preparation: Mice are fasted for 1 hour to empty the stomach.[12] Anesthesia is induced with 3% isoflurane (B1672236) inhalation for 30-60 seconds.[12]

  • Contrast Agent Administration: 80 µL of barium solution is administered via gavage into the mouth and upper esophagus.[12][13]

  • Imaging: Serial fluoroscopic images are obtained at 5- or 10-minute intervals.[12][13]

  • Data Analysis: The gastrointestinal transit time is determined by monitoring the movement of the barium through the stomach, small intestine, cecum, and colon until excretion.[12]

This compound Prokinetic Effects Study in Zebrafish

This protocol is adapted from a study investigating the prokinetic effects of this compound in a zebrafish model of opioid-induced constipation.[3]

  • Animal Model: Zebrafish larvae.[3]

  • Induction of Constipation: An opioid-induced constipation model is established using loperamide.[3]

  • Contrast Agent Administration: this compound is administered to the zebrafish.[3]

  • Data Collection: Intestinal motility is monitored by tracking intestinal transit using fluorescence. Real-time video analysis is used to observe intestinal contractions.[3]

  • Data Analysis: The number of intestinal contractions per minute is quantified and compared between control, loperamide-treated, and this compound-treated groups.[3]

Visualizing the Experimental Workflow

A generalized workflow for a preclinical GI contrast study is presented below. This diagram illustrates the key stages from animal preparation to data analysis.

Preclinical_GI_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Fasting Fasting Animal_Acclimatization->Fasting Baseline_Imaging Baseline Imaging (Optional) Fasting->Baseline_Imaging Contrast_Admin Contrast Agent Administration Baseline_Imaging->Contrast_Admin Imaging_Acquisition Serial Imaging (X-ray, CT, Fluoroscopy) Contrast_Admin->Imaging_Acquisition Image_Analysis Image Analysis (ROI, Transit Measurement) Imaging_Acquisition->Image_Analysis Data_Quantification Quantitative Data Extraction Image_Analysis->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

A generalized workflow for a preclinical gastrointestinal imaging study.

Concluding Remarks

The choice between this compound and barium sulfate for preclinical GI studies depends heavily on the specific research question.

This compound is advantageous when a faster transit time is desired or if there is a risk of gastrointestinal perforation, as it is water-soluble and will be absorbed.[7][8] However, its hyperosmolarity and potential to cause fluid shifts must be carefully considered, particularly in sensitive animal models.[7][8]

Barium sulfate provides excellent mucosal coating and high-quality images, making it ideal for detailed anatomical studies of the GI tract.[14] Its inert nature makes it generally safe, but the risk of complications in the case of perforation is a significant drawback.[11]

Ultimately, a thorough understanding of the properties of each agent, combined with the specific requirements of the preclinical model and the experimental endpoints, will guide the optimal selection of a contrast medium for generating reliable and reproducible data in gastrointestinal research.

References

A Quantitative Comparison of Image Contrast with Different Diatrizoate Meglumine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different diatrizoate meglumine (B1676163) formulations as oral and intravenous contrast agents for computed tomography (CT). The information is compiled from various studies to assist researchers and professionals in selecting the appropriate contrast medium for their specific imaging needs. While direct head-to-head quantitative studies on various diatrizoate meglumine formulations are limited, this guide synthesizes available data on their composition and performance relative to other agents to provide a comprehensive overview.

Understanding this compound Formulations

Diatrizoate is a high-osmolar iodinated contrast medium. It is available in several formulations, primarily as the meglumine salt, the sodium salt, or more commonly, as a mixture of both.[1] These formulations are marketed under various brand names, each with a specific composition that can influence its imaging characteristics and clinical applications.

Key Formulations:

  • This compound and Diatrizoate Sodium Solutions: These are the most common formulations, combining both salts to balance radiopacity and solubility. Brand names include Gastrografin®, Renografin®, and MD-76R®.[1][2]

  • Diatrizoate Sodium Solutions: Some formulations consist purely of the sodium salt, such as Hypaque®.[1]

The primary determinant of image contrast is the iodine content, as the high atomic weight of iodine provides sufficient radiodensity for radiographic contrast with surrounding tissues.[3]

Quantitative Data Presentation

The following tables summarize the available quantitative data on the performance of diatrizoate formulations. It is important to note that most studies evaluate "diatrizoate" as a single category rather than comparing different meglumine/sodium formulations directly. The data presented here is from a comparative study of positive oral contrast agents for abdominopelvic CT.

Table 1: Mean CT Attenuation of Oral Diatrizoate in Hounsfield Units (HU)

Gastrointestinal SegmentMean CT Number (HU)
Stomach214
JejunumNot significantly different from other iodinated agents
Ileum379

Source: Adapted from a study comparing barium sulfate, diatrizoate, and iohexol.[4] The study noted that iodinated agents like diatrizoate showed a greater increase in mean CT attenuation from proximal to distal bowel segments compared to barium sulfate.[4]

Table 2: Composition of Common Diatrizoate Formulations

Brand NameThis compound ContentDiatrizoate Sodium ContentOrganically Bound Iodine
Gastrografin®660 mg/mL100 mg/mL367 mg/mL
Renografin-76®66% (w/v)10% (w/v)37% (w/v)
MD-76R®660 mg/mL100 mg/mL370 mg/mL
Hypaque®-7666% (w/v)10% (w/v)37% (w/v)

Note: The exact composition may vary slightly based on the specific product and manufacturer.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are generalized experimental protocols for the quantitative comparison of different this compound formulations based on common practices in published studies.

In Vitro Phantom Study Protocol

This protocol is designed to provide a controlled, quantitative comparison of the radiodensity of different contrast agent formulations.

  • Phantom Preparation:

    • An anthropomorphic abdominal phantom or a simple cylindrical phantom containing vials or wells is used.

    • The phantom is filled with water or a tissue-equivalent material to simulate the attenuation of the human abdomen.

    • The vials/wells are filled with different formulations of this compound at various clinically relevant concentrations (e.g., dilutions of Gastrografin®, Renografin®, and a pure this compound solution). At least one vial should be filled with water to serve as a baseline (0 HU).

  • CT Image Acquisition:

    • The phantom is placed on the CT scanner table and scanned using a standard abdominal CT protocol.

    • Scan Parameters:

      • Tube Voltage: 120 kVp

      • Tube Current: Automatic exposure control or a fixed mAs

      • Slice Thickness: 2.5 mm to 5 mm

      • Reconstruction Algorithm: Standard soft-tissue kernel

  • Image Analysis:

    • Regions of Interest (ROIs) are drawn within each vial/well on the resulting CT images.

    • The mean and standard deviation of the Hounsfield Unit (HU) values within each ROI are measured.

    • The Contrast-to-Noise Ratio (CNR) can be calculated using the formula: CNR = |HU_contrast - HU_background| / SD_background where HU_contrast is the mean HU of the contrast agent, HU_background is the mean HU of the surrounding phantom material, and SD_background is the standard deviation of the background HU.

In Vivo (Clinical Study) Protocol

This protocol outlines a method for comparing oral diatrizoate formulations in a clinical setting.

  • Patient Recruitment and Randomization:

    • A cohort of patients scheduled for abdominopelvic CT with oral contrast is recruited.

    • Patients are randomly assigned to receive one of the diatrizoate formulations being tested.

  • Contrast Administration:

    • A standardized volume and concentration of the assigned oral contrast agent are administered to each patient at a specific time before the scan (e.g., 1000 mL of a diluted solution over 60-90 minutes).

  • CT Image Acquisition:

    • Abdominopelvic CT scans are performed using a consistent protocol for all patients.

    • Scan Parameters:

      • Scanner: A single multi-detector CT (MDCT) scanner should be used for all patients.

      • Scan Phases: A portal venous phase is typically acquired 60-80 seconds after the start of intravenous contrast injection (if applicable).

      • IV Contrast: A standardized protocol for intravenous contrast administration should be used if it is part of the study design.

  • Quantitative Image Analysis:

    • ROIs are placed in the lumen of different bowel segments (e.g., stomach, duodenum, jejunum, ileum, and colon) on the axial CT images.

    • The mean HU values and standard deviations are recorded for each segment.

  • Qualitative Image Analysis:

    • Two or more blinded radiologists independently evaluate the images for:

      • Degree of bowel opacification

      • Homogeneity of contrast material

      • Presence of artifacts

      • Overall diagnostic quality

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Image Analysis cluster_results Results P1 Select Diatrizoate Formulations (e.g., Gastrografin, Renografin) P2 Prepare Phantom with Contrast-filled Vials P1->P2 P3 Recruit and Randomize Patient Cohorts P1->P3 A1 CT Scanning of Phantom P2->A1 A2 Administer Oral Contrast to Patients P3->A2 An1 Measure Hounsfield Units (HU) in Phantom Vials A1->An1 A3 Perform Abdominopelvic CT A2->A3 An3 Measure HU in Bowel Segments A3->An3 An4 Qualitative Assessment by Radiologists A3->An4 An2 Calculate Contrast-to-Noise Ratio (CNR) An1->An2 R1 Quantitative Comparison of HU and CNR An2->R1 R2 Statistical Analysis of Clinical Data An3->R2 An4->R2 Factors_Influencing_Contrast cluster_formulation Formulation Properties cluster_protocol Imaging Protocol cluster_patient Patient Factors center_node Image Contrast (Hounsfield Units) F1 Iodine Concentration F1->center_node F2 Meglumine/Sodium Ratio F2->center_node F3 Osmolality F3->center_node F4 Viscosity F4->center_node P1 Tube Voltage (kVp) P1->center_node P2 Tube Current (mAs) P2->center_node P3 Reconstruction Algorithm P3->center_node Pt1 Bowel Motility Pt1->center_node Pt2 Fluid Secretion Pt2->center_node Pt3 Body Habitus Pt3->center_node

References

Assessing the Long-Term Stability of Cells Post-Separation with Diatrizoate Meglumine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isolation of specific cell populations is a foundational step for a vast array of applications in research, diagnostics, and the development of cell-based therapies. The chosen separation method's impact on the long-term viability, function, and stability of the isolated cells is of paramount importance. This guide provides a comprehensive comparison of cell separation using diatrizoate meglumine-based density gradient media with other common techniques, focusing on the long-term implications for cellular health and experimental outcomes.

Introduction to Diatrizoate Meglumine (B1676163) in Cell Separation

This compound, an iodinated contrast agent, is a key component in several widely used density gradient media for cell separation, such as Ficoll-Paque™ and Lymphoprep™.[1][2][3] These media facilitate the separation of mononuclear cells from peripheral blood, bone marrow, and cord blood based on cellular density.[1] During centrifugation, erythrocytes and granulocytes, which have a higher density, sediment through the medium, leaving a distinct layer of mononuclear cells at the plasma/medium interface. While effective for cell isolation, the exposure of cells to a hypertonic solution containing an X-ray contrast agent raises questions about the potential for subtle, long-term effects on cellular stability and function.

Recent studies have highlighted that iodinated contrast media can influence cellular processes. For instance, exposure to diatrizoate has been shown to reduce proliferation and increase apoptosis in human vascular endothelial cells.[4][5] Such findings underscore the need for a thorough assessment of the long-term consequences of using this compound for cell separation, especially when the isolated cells are intended for downstream applications that are sensitive to changes in cell health, such as cell therapy, long-term culturing, or sensitive molecular assays.

Comparison of Cell Separation Techniques

The selection of a cell separation technique is a critical decision that can significantly influence experimental results. The ideal method should yield a pure population of viable and functional cells, with minimal perturbation to their native state. Below is a comparison of key performance indicators for common cell separation methods.

Parameter Density Gradient Centrifugation (Diatrizoate-based) Magnetic-Activated Cell Sorting (MACS) Fluorescence-Activated Cell Sorting (FACS)
Principle Separation based on cell density.Separation based on surface antigen expression using antibody-coated magnetic beads.Separation based on light scatter and fluorescence properties of individual cells.
Purity Moderate to high, dependent on sample quality and technique.High to very high.Very high.
Viability Generally high (>90%), but can be affected by the hyperosmolarity of the medium and processing time.[1]High, as the process is generally gentle on cells.[6]Can be lower due to shear stress from the fluidics system and laser exposure.
Recovery Variable, typically around 60 ± 20% for mononuclear cells.[1]High.Lower, especially for rare cell populations, due to sorting speeds and potential cell loss.
Throughput High, suitable for large sample volumes.High, with options for automated processing.Lower, limited by the speed of single-cell analysis and sorting.
Cost Low.Moderate.High (instrumentation and reagents).
Potential for Long-Term Effects Potential for altered proliferation and apoptosis due to exposure to diatrizoate.[4][5]Minimal, as magnetic beads are generally considered biocompatible.Minimal, though the effects of high-pressure sorting and laser illumination on long-term cell function are an area of ongoing research.

Experimental Data on Cellular Stability

While direct, long-term comparative studies are limited, existing research on the effects of iodinated contrast media provides valuable insights into the potential impacts of this compound on cell health.

Impact on Cell Proliferation and Apoptosis

Studies on human umbilical vein endothelial cells (HUVECs) have demonstrated that exposure to diatrizoate can significantly reduce cell proliferation and induce apoptosis.[4][5]

Parameter Control (Growth Medium) Diatrizoate (250 mgI/ml, 15 min exposure) Ioxaglate (250 mgI/ml, 15 min exposure) Iopromide (250 mgI/ml, 15 min exposure) Iotrolan (250 mgI/ml, 15 min exposure)
Proliferation Rate (%) 1005.820.458.272.8
Apoptosis Rate (%) at 6h ~0.511.662.871.520.51

Data synthesized from a study by Pistolesi et al. (2000) on HUVECs.[4]

These findings suggest that even short-term exposure to diatrizoate can have a lasting impact on cell cycle progression and survival. The hyperosmolarity of the diatrizoate solution is thought to be a contributing factor to these effects.[7]

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) using this compound-based Density Gradient Medium

This protocol is a standard method for the isolation of PBMCs from whole blood.

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Dilution: Dilute the blood 1:1 with a balanced salt solution (e.g., PBS) at room temperature.

  • Layering: Carefully layer the diluted blood over the this compound-based density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube. The recommended ratio is 2 parts diluted blood to 1 part density gradient medium.

  • Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Harvesting: After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the mononuclear cells at the plasma/density medium interface.

  • Washing: Transfer the collected cells to a new centrifuge tube and wash twice with a balanced salt solution to remove platelets and the density gradient medium. Centrifuge at 100-250 x g for 10 minutes for each wash.

  • Resuspension: Resuspend the final cell pellet in the desired culture medium or buffer for downstream applications.

Protocol 2: Assessment of Cell Viability using Trypan Blue Exclusion

This is a simple and widely used method to determine the number of viable cells in a population.

  • Cell Suspension: Prepare a single-cell suspension of the isolated cells.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

  • Incubation: Incubate the mixture for 1-2 minutes at room temperature.

  • Counting: Load a hemocytometer with the stained cell suspension and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the following formula:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Protocol 3: Assessment of Cell Proliferation using a Tritiated Thymidine (B127349) Incorporation Assay

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Culture: Plate the isolated cells in a multi-well plate at a suitable density and culture under appropriate conditions.

  • Labeling: Add tritiated ([³H]) thymidine to the culture medium and incubate for a defined period (e.g., 4-24 hours).

  • Harvesting: Harvest the cells onto a glass fiber filter using a cell harvester.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

  • Analysis: The counts per minute (CPM) are proportional to the rate of cell proliferation.

Visualizing the Process and Potential Impacts

The following diagrams illustrate the experimental workflow for cell separation and the potential signaling pathways affected by exposure to hyperosmotic stress induced by this compound.

G cluster_0 PBMC Isolation Workflow A Whole Blood Collection B Dilution with PBS A->B C Layering over Diatrizoate Medium B->C D Density Gradient Centrifugation C->D E PBMC Layer Harvest D->E F Washing Steps E->F G Isolated PBMCs F->G

Caption: Workflow for PBMC isolation using density gradient centrifugation.

G cluster_1 Potential Signaling Pathways Affected by Hyperosmotic Stress A Hyperosmotic Stress (Diatrizoate Exposure) B Cell Shrinkage A->B C Activation of Stress-Activated Protein Kinases (SAPKs/JNKs) B->C D p38 MAPK Activation B->D E Caspase Activation C->E G Cell Cycle Arrest D->G F Apoptosis E->F

Caption: Potential cellular stress pathways activated by hyperosmotic conditions.

Conclusion and Recommendations

The choice of cell separation method should be carefully considered based on the specific requirements of the downstream application. While this compound-based density gradient centrifugation is a cost-effective and high-throughput method for isolating mononuclear cells, the potential for long-term cellular effects, including reduced proliferation and increased apoptosis, should not be overlooked.[4][5]

For applications requiring high purity and minimal cellular perturbation, such as cell therapy or sensitive functional assays, alternative methods like MACS may be more suitable. When using diatrizoate-based media, it is crucial to minimize the exposure time of cells to the separation medium and to perform thorough washing steps to remove any residual contaminants. Researchers should be aware of the potential for these separation reagents to influence experimental outcomes and should include appropriate controls to account for any method-induced artifacts. Further research is warranted to fully elucidate the long-term consequences of different cell separation techniques on the stability and function of isolated cells.

References

validating the use of diatrizoate meglumine for novel diagnostic imaging techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of diatrizoate meglumine (B1676163) with alternative contrast agents for diagnostic imaging, supported by experimental data. It is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their imaging studies. Diatrizoate meglumine is a widely used, high-osmolarity iodinated contrast agent that enhances the visibility of internal structures during X-ray-based imaging procedures like computed tomography (CT) and fluoroscopy.[1][2] Its efficacy is derived from the high atomic weight of iodine, which effectively attenuates X-rays, creating a contrast between the agent-filled structures and the surrounding tissues.[3]

Performance Comparison with Alternative Agents

This compound is often compared to lower-osmolarity non-ionic contrast agents, such as iohexol (B1672079) and iopamidol, and other agents like ioxaglate. These comparisons typically focus on image quality, the incidence of adverse reactions, and patient tolerance.

Quantitative Data Summary

The following tables summarize the performance of this compound in comparison to other contrast agents based on key performance indicators from various studies.

Table 1: Comparison of Image Quality and Diagnostic Adequacy

Contrast AgentImaging ModalityStudy PopulationOptimal EnhancementDiagnostic QualitySource
This compound 60% Body CT298 patients62%98%[1]
Iohexol 300Body CT302 patients71%99.7%[1]
Meglumine Sodium Diatrizoate Abdominopelvic CT50 patientsNo significant differenceNo significant difference[4]
Iohexol 350Abdominopelvic CT50 patientsBetter opacification of the ileumNo significant difference[4]

Table 2: Comparison of Adverse Reactions and Patient Tolerance

Contrast AgentStudy PopulationAny Adverse ReactionAdverse Reaction (excluding discomfort)Patient Preference (Taste)Source
This compound 60% 298 patients63%33%N/A[1]
Iohexol 300302 patients39%16%N/A[1]
Meglumine Sodium Diatrizoate 50 patientsNo significant differenceN/ALower preference[4]
Iohexol 35050 patientsNo significant differenceN/AHigher preference[4]
This compound/Sodium 50 healthy subjectsN/AN/AMean Score: 16.8 (less preferred)[5]
Iohexol50 healthy subjectsN/AN/AMean Score: 21.8[5]
Iopamidol50 healthy subjectsN/AN/AMean Score: 21.0[5]
Barium Sulfate50 healthy subjectsN/AN/AMean Score: 23.7 (most preferred)[5]

Table 3: Hemodynamic Effects Comparison

Contrast AgentParameterObservationSource
Diatrizoate (Renografin-76) Systemic Blood PressureSignificant decrease[6]
Ioxaglate (Hexabrix)Systemic Blood PressureLess significant decrease[6]
Diatrizoate (Renografin-76) Left Ventricular End-Diastolic PressureSignificant increase[6]
Ioxaglate (Hexabrix)Left Ventricular End-Diastolic PressureLess significant increase[6]

Experimental Protocols

Detailed methodologies for key comparative studies are provided below to enable replication and further investigation.

Protocol 1: Comparison of Iohexol 300 and this compound 60 for Body CT
  • Objective: To compare image quality, adverse reactions, and the number of aborted/repeated examinations between iohexol 300 and this compound 60 in dynamic contrast-enhanced body CT.[1]

  • Study Design: A prospective, randomized study involving 600 patients. 302 patients received iohexol 300, and 298 received this compound 60.[1]

  • Contrast Administration: The specific dosage and injection rate of the contrast agents were not detailed in the available abstract.

  • Imaging Parameters: Dynamic contrast-enhanced body CT was performed. Specific scanner settings were not detailed.

  • Data Collection:

    • Image quality was evaluated for optimal enhancement.

    • Adverse reactions were recorded during and within 24 hours of the CT scan.

    • The number of aborted or repeated studies due to contrast-related issues was documented.[1]

  • Statistical Analysis: Differences in image quality, adverse reactions, and aborted/repeated scans were assessed for statistical significance.[1]

Protocol 2: Comparison of Iohexol 350 and Meglumine Sodium Diatrizoate as Oral Contrast Agents for Abdominopelvic CT
  • Objective: To compare the efficacy and patient tolerance of iohexol 350 and meglumine sodium diatrizoate as oral contrast agents for abdominopelvic CT.[4]

  • Study Design: A prospective, randomized, single-blinded trial of 100 patients.[4]

  • Contrast Administration: Patients were randomly assigned to drink 1000 mL of either meglumine sodium diatrizoate or iohexol 350 before their CT examination.[4]

  • Imaging Parameters: Abdominopelvic CT was performed. Attenuation values were measured in the stomach, duodenum, jejunum, ileum, and colon.[4]

  • Data Collection:

    • Two radiologists independently and blindly scored the extent and density of bowel opacification.[4]

    • Patient tolerance, including taste preference and adverse effects, was assessed via a questionnaire immediately after the CT and a follow-up phone call.[4]

  • Statistical Analysis: Statistical tests were used to compare bowel opacification, adverse effects, and patient taste preference between the two groups.[4]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflow of comparative studies evaluating contrast agents and the mechanism of action of this compound.

G cluster_protocol Comparative Study Workflow patient_recruitment Patient Recruitment (e.g., n=600 for Body CT) randomization Randomization patient_recruitment->randomization group_a Group A (this compound) randomization->group_a group_b Group B (Alternative Agent, e.g., Iohexol) randomization->group_b contrast_admin Contrast Administration group_a->contrast_admin group_b->contrast_admin imaging Diagnostic Imaging (e.g., CT Scan) contrast_admin->imaging data_collection Data Collection imaging->data_collection image_quality Image Quality Assessment data_collection->image_quality adverse_events Adverse Event Monitoring data_collection->adverse_events patient_tolerance Patient Tolerance Survey data_collection->patient_tolerance analysis Statistical Analysis image_quality->analysis adverse_events->analysis patient_tolerance->analysis results Comparative Results analysis->results

Caption: Workflow of a typical comparative clinical trial for diagnostic contrast agents.

G cluster_moa Mechanism of Action of this compound admin Administration (Oral or Intravenous) distribution Distribution in Target Area (e.g., GI Tract, Blood Vessels) admin->distribution attenuation Differential X-ray Attenuation distribution->attenuation xray X-ray Beam iodine Iodine Atoms in Diatrizoate xray->iodine tissue Surrounding Soft Tissue xray->tissue detection X-ray Detector attenuation->detection iodine->attenuation High Attenuation tissue->attenuation Low Attenuation image High-Contrast Image detection->image

Caption: Simplified mechanism of how this compound enhances diagnostic images.

Conclusion

This compound remains a valuable contrast agent for various diagnostic imaging applications. However, comparative studies demonstrate that lower-osmolarity non-ionic agents, such as iohexol, may offer advantages in terms of better patient tolerance and a lower incidence of adverse reactions.[1] While image quality is often comparable for many applications, certain scenarios may benefit from the specific properties of newer agents.[4] The choice of contrast agent should be based on a careful consideration of the specific imaging technique, the patient's clinical condition, and the balance between diagnostic efficacy and potential risks.

References

Safety Operating Guide

Navigating the Disposal of Diatrizoate Meglumine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Diatrizoate meglumine (B1676163), a widely used iodinated contrast agent, requires specific handling and disposal procedures to minimize environmental impact and ensure workplace safety. This guide provides essential, step-by-step instructions for the proper disposal of diatrizoate meglumine, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including chemical-impermeable gloves, and eye and face protection, should be worn to avoid skin and eye contact.[1] Ensure adequate ventilation in the handling area.[1][2] In case of accidental inhalation, move the affected individual to fresh air; if breathing is difficult, administer oxygen.[1][3] For skin or eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[3][4][5]

Step-by-Step Disposal Procedures

The primary methods for the disposal of this compound waste are outlined below. The choice of method depends on the nature of the waste (e.g., unused product, contaminated materials, or patient excreta) and local regulations.

1. Unused or Expired this compound:

  • Option 1: Licensed Chemical Destruction. The preferred method for disposing of bulk quantities of unused or expired this compound is through a licensed chemical destruction plant.[1][2] This may involve controlled incineration with flue gas scrubbing to neutralize harmful emissions.[1][2]

  • Option 2: Manufacturer Take-Back and Recycling Programs. Some manufacturers of contrast media offer programs to collect and recycle uncontaminated leftovers.[6] These programs facilitate the extraction and reuse of iodine, reducing both environmental impact and resource demand.[6][7]

Important Note: Do not discharge this compound directly into sewer systems or household garbage.[1][2][4]

2. Contaminated Materials (e.g., vials, syringes, labware):

  • Decontamination: Triple-rinse containers and labware that have come into contact with this compound.[1][2]

  • Disposal of Rinsate: The rinsate should be collected and disposed of as chemical waste, following the same procedures as for the unused product.

  • Disposal of Cleaned Containers: Once triple-rinsed, containers can be offered for recycling or reconditioning.[1][2] Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it according to institutional guidelines.[1][2]

3. Accidental Spills:

  • Containment: For small spills, absorb the liquid with an inert material such as sand, vermiculite, or other non-combustible absorbent materials.[4][8]

  • Collection: Place the absorbed material into a closed, labeled container for disposal.[4][8]

  • Cleaning: Flush the residual spill area with a large amount of water to a process sewer, but only if this is permissible under national, state, and local regulations.[4][8]

4. Patient Excreta:

A significant environmental concern is the excretion of this compound from patients, which then enters the public wastewater system.[9] While direct handling of patient waste is outside the scope of most laboratory personnel, awareness of emerging practices is crucial. Some healthcare facilities are implementing pilot programs to collect urine from patients who have received iodinated contrast media.[6][7][9] These programs often involve the use of special collection bags, with the collected waste then being incinerated.[6][9]

Disposal Options and Environmental Considerations

Disposal MethodDescriptionEnvironmental Impact
Licensed Chemical Destruction/Incineration Controlled burning of the chemical waste at high temperatures.Destroys the chemical composition, producing molecular iodine and iodine salts which are naturally present in the environment.[6] Flue gas scrubbing is necessary to capture any harmful byproducts.
Manufacturer Recycling Programs Collection of unused contrast media by the manufacturer for iodine extraction and reuse.Promotes a circular economy by recovering a valuable raw material.[6][7] Reduces the amount of new iodine required for production.
Landfill (after absorption) Disposal of absorbed spill material in an approved waste facility.Should only be used for small, contained spills and in accordance with local regulations. The environmental impact is dependent on the landfill's containment measures.
Sewer Discharge Flushing the chemical down the drain.Not Recommended. Leads to the contamination of water systems with iodinated compounds, which are persistent and not effectively removed by standard wastewater treatment.[1][2][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Start: this compound Waste Generated cluster_1 Waste Categories cluster_2 Disposal Actions start Identify Waste Type unused_product Unused/Expired Product start->unused_product contaminated_materials Contaminated Materials (Vials, Labware) start->contaminated_materials spill_waste Accidental Spill Waste start->spill_waste recycle Manufacturer Recycling Program Available? unused_product->recycle decontaminate Triple-Rinse Materials contaminated_materials->decontaminate absorb_spill Absorb with Inert Material spill_waste->absorb_spill send_to_recycler Send to Manufacturer for Recycling recycle->send_to_recycler Yes incinerate Licensed Chemical Destruction/Incineration recycle->incinerate No recycle_container Recycle/Recondition Container decontaminate->recycle_container dispose_container Puncture and Dispose of Container decontaminate->dispose_container collect_rinsate Collect Rinsate for Chemical Disposal decontaminate->collect_rinsate collect_rinsate->incinerate containerize_spill Containerize for Disposal absorb_spill->containerize_spill containerize_spill->incinerate

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer working environment and minimizing the ecological footprint of their research activities.

References

Personal protective equipment for handling DIATRIZOATE MEGLUMINE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Diatrizoate Meglumine. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing the risk of exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent direct contact and inhalation. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye/Face Protection Skin Protection Respiratory Protection
Handling solid (powder) Tightly fitting safety goggles with side-shields.Impervious gloves (e.g., Nitrile), lab coat or fire/flame resistant clothing.Recommended if dust is generated or exposure limits are exceeded.
Preparing solutions Tightly fitting safety goggles with side-shields.Impervious gloves (e.g., Nitrile), lab coat, and protective coveralls if splashing is possible.Not generally required if handled in a well-ventilated area or fume hood.
Administering the substance Tightly fitting safety goggles with side-shields.Impervious gloves (e.g., Nitrile) and a lab coat.Not generally required.
Cleaning spills Tightly fitting safety goggles with side-shields.Impervious gloves (e.g., Nitrile), lab coat, and protective coveralls.Recommended, especially for large spills or in poorly ventilated areas.

Operational Plan: Safe Handling and Disposal

A systematic approach to handling and disposing of this compound is essential for laboratory safety.

1. Preparation and Handling:

  • Ensure a well-ventilated work area; a fume hood is recommended when handling the solid form to avoid dust inhalation.[1][2]

  • Before handling, inspect all PPE for integrity.[2]

  • Wash hands thoroughly before and after handling the substance.[2][3]

  • Avoid contact with eyes and skin.[2][3]

  • When preparing solutions, avoid splashing or creating sprays.[3]

2. Storage:

  • Store in a cool, dry place in a well-sealed, original container.[3]

  • Protect from heat and direct sunlight.[3]

  • Recommended storage is at room temperature (20-25°C).[3][4]

3. Disposal:

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]

  • Do not dispose of with household garbage or into sewer systems.[2][3]

  • Contaminated packaging should be disposed of in the same manner as the product.[1][3] It can be triple-rinsed and offered for recycling if regulations permit.[2]

Safe Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: - Work in ventilated area - Inspect PPE handling Handling: - Wear appropriate PPE - Avoid dust/splashes prep->handling storage Storage: - Cool, dry, well-sealed - Protect from light handling->storage collect Collect Waste: - Unused product - Contaminated PPE/materials storage->collect End of Use package Package Waste: - Seal in labeled containers collect->package dispose Dispose: - Contact licensed disposal company package->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Plan: Spills and Exposure

Immediate and appropriate action is critical in the event of a spill or personal exposure.

1. Accidental Spills:

  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.[1][2]

    • Absorb the spill with inert material such as sand or vermiculite.[3][5]

    • Collect the absorbed material into a closed container for disposal.[3]

    • Flush the residual spill area with plenty of water.[3]

  • Large Spills:

    • Evacuate unnecessary personnel from the area.[1]

    • Avoid generating dust.[1]

    • Contain the spill to prevent it from entering drains or water courses.[1][3]

    • Follow the cleanup procedure for small spills.

2. Personal Exposure:

  • Eye Contact:

    • Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[3]

    • Seek medical attention.[3]

  • Skin Contact:

    • Remove contaminated clothing.[4][5]

    • Immediately wash the affected area with soap and water.[3]

    • If irritation or other symptoms persist, consult a doctor.[3]

  • Inhalation:

    • Move the individual to fresh air.[2][3]

    • If breathing is difficult, provide oxygen.[2][4]

    • If not breathing, provide artificial respiration.[2][3]

    • Seek medical attention if symptoms persist.[3]

  • Ingestion:

    • Do not induce vomiting.[3][5]

    • Never give anything by mouth to an unconscious person.[3][5]

    • Immediately call a doctor for medical advice.[3]

Emergency Response for this compound Exposure cluster_actions Immediate Actions exposure Exposure Event eye Eye Contact: - Rinse with water for 15 min exposure->eye skin Skin Contact: - Remove clothing - Wash with soap & water exposure->skin inhalation Inhalation: - Move to fresh air - Provide respiratory support exposure->inhalation ingestion Ingestion: - Do NOT induce vomiting - Give nothing by mouth if unconscious exposure->ingestion seek_medical Seek Immediate Medical Attention eye->seek_medical skin->seek_medical if symptoms persist inhalation->seek_medical if symptoms persist ingestion->seek_medical

Caption: Emergency procedures following exposure to this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.